5-Norbornene-2,3-dicarboxylic anhydride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h1-2,4-7H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDQHSIWLOJIGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
55636-72-1 | |
| Record name | 4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, homopolymer | |
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DSSTOX Substance ID |
DTXSID0047456 | |
| Record name | 2-Norbornene-5,6-dicarboxylic anhydride | |
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Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, White powder; [Sigma-Aldrich MSDS] | |
| Record name | 4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro- | |
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| Record name | 5-Norbornene-2,3-dicarboxylic anhydride | |
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CAS No. |
826-62-0, 2746-19-2, 129-64-6 | |
| Record name | 5-Norbornene-2,3-dicarboxylic anhydride | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | NSC 3999 | |
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| Record name | Himic anhydride | |
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| Record name | Carbic anhydride | |
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| Record name | 826-62-0 | |
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| Record name | 4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro- | |
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| Record name | 2-Norbornene-5,6-dicarboxylic anhydride | |
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| Record name | 1,2,3,6-tetrahydro-3,6-methanophthalic anhydride | |
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| Record name | Endo-3,6-methylene-1,2,3,6-tetrahydrophthalic anhydride | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Norbornene-2,3-dicarboxylic anhydride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Norbornene-2,3-dicarboxylic anhydride (B1165640) is a bicyclic organic compound that serves as a versatile building block in organic synthesis and polymer chemistry. Its rigid norbornene framework and reactive anhydride functionality make it a valuable precursor for a wide range of applications, from the development of advanced polymers to the synthesis of complex pharmaceutical intermediates. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 5-Norbornene-2,3-dicarboxylic anhydride, with a focus on its two primary stereoisomers: endo and exo.
Chemical and Physical Properties
This compound exists as two stable diastereomers, the endo and exo isomers, which exhibit distinct physical and chemical properties. The endo isomer is the kinetically favored product in the Diels-Alder synthesis, while the exo isomer is the more thermodynamically stable of the two.[1][2] This difference in stability and structure has significant implications for their reactivity and applications.
| Property | endo-5-Norbornene-2,3-dicarboxylic anhydride | exo-5-Norbornene-2,3-dicarboxylic anhydride |
| Synonyms | Carbic anhydride, cis-endo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | Himic anhydride, cis-exo-5-Norbornene-2,3-dicarboxylic anhydride |
| CAS Number | 129-64-6 | 2746-19-2[3][4] |
| Molecular Formula | C₉H₈O₃[5] | C₉H₈O₃[4][6] |
| Molecular Weight | 164.16 g/mol [5][7] | 164.16 g/mol [4][6][7] |
| Appearance | White solid | Off-white to tan solid |
| Melting Point | 165-167 °C[8] | 140-145 °C[4][9][10] |
| Solubility | Soluble in acetone, ethyl acetate (B1210297), toluene (B28343). Decomposes in water.[11] | Soluble in benzene (B151609), 1,4-dioxane, DMF, NMP, ethanol.[12] |
| Stability | Kinetically favored product, can isomerize to the exo form upon heating.[1][2] | Thermodynamically more stable isomer.[1][2] |
Spectral Data
The endo and exo isomers of this compound can be readily distinguished by spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
| Spectroscopic Data | endo-5-Norbornene-2,3-dicarboxylic anhydride | exo-5-Norbornene-2,3-dicarboxylic anhydride |
| ¹H NMR | Key signals include a doublet of doublets around 3.57 ppm for the endo protons. The protons at C2 and C3 are shielded and appear at a higher field compared to the exo isomer. | The signal for the corresponding protons in the exo isomer is shifted downfield by approximately 0.5 ppm. |
| ¹³C NMR | Characteristic peaks are observed for the carbonyl, olefinic, and aliphatic carbons. | The chemical shift of the methylene (B1212753) bridge carbon (C7) is a key differentiator, appearing at a different resonance compared to the endo isomer. |
| IR Spectroscopy | Shows strong absorption bands for the carbonyl groups of the anhydride, typically around 1840 cm⁻¹ and 1767 cm⁻¹. A C-H stretching peak is observed around 2982 cm⁻¹, and a C-O stretch appears near 1089 cm⁻¹.[2] | The IR spectrum also displays characteristic anhydride carbonyl peaks, with slight shifts in frequency compared to the endo isomer. |
Synthesis and Isomerization
The primary route for the synthesis of this compound is the Diels-Alder reaction between cyclopentadiene (B3395910) and maleic anhydride.[2] This [4+2] cycloaddition reaction is highly stereoselective, yielding predominantly the kinetically controlled endo isomer at room temperature.[13]
The exo isomer is typically obtained through the thermal isomerization of the endo isomer.[1][2] Heating the endo anhydride at elevated temperatures (e.g., 190-220 °C) leads to an equilibrium mixture of the two isomers, from which the more stable exo isomer can be isolated by recrystallization.[1][2]
Experimental Protocols
Synthesis of endo-5-Norbornene-2,3-dicarboxylic anhydride:
-
Dissolve maleic anhydride in ethyl acetate with gentle heating.
-
Add ligroin to the solution.
-
Cool the mixture in an ice bath and slowly add freshly cracked cyclopentadiene.
-
Allow the reaction to proceed at room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the crystalline product by filtration and wash with a cold solvent.
Isomerization to exo-5-Norbornene-2,3-dicarboxylic anhydride:
-
Heat the endo-5-Norbornene-2,3-dicarboxylic anhydride neat or in a high-boiling solvent such as toluene or o-dichlorobenzene to a temperature between 190 °C and 260 °C.[1]
-
Maintain the temperature for a period of time (e.g., 1.5 hours) to allow for equilibration.[1]
-
Cool the reaction mixture to room temperature.
-
Isolate the exo isomer by recrystallization from a suitable solvent like benzene or an acetone/ethylbenzene mixture.[1][2]
A continuous-flow microreactor can also be utilized for the efficient one-pot synthesis of the isomers with a high exo/endo ratio at elevated temperatures and pressures.[1]
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the anhydride group and the double bond within the norbornene framework.
Reactions of the Anhydride Group
The anhydride moiety readily undergoes reactions with nucleophiles such as alcohols, amines, and water to form the corresponding esters, imides, and dicarboxylic acids, respectively. This reactivity is fundamental to its use as a monomer and cross-linking agent in polymer chemistry.
Polymer Chemistry
Both the endo and exo isomers are employed as monomers in the synthesis of various polymers, including polyesters and polyimides. These polymers often exhibit high thermal stability and desirable mechanical properties due to the rigid bicyclic structure of the norbornene unit. The exo-isomer has been shown to be more efficiently copolymerized with ethylene (B1197577) than its endo counterpart, leading to higher polymerization activities and molecular weights.[14]
It is also used as a curing agent for epoxy resins, where the anhydride groups react with the epoxy groups to form a cross-linked network, enhancing the thermal resistance, mechanical strength, and electrical insulation properties of the cured resin.[4]
Drug Development and Organic Synthesis
This compound and its derivatives serve as important intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The rigid scaffold of the norbornene core allows for the precise spatial arrangement of functional groups, which is a critical aspect of rational drug design.
For instance, cis-5-norbornene-exo-2,3-diimide, synthesized from the exo-anhydride, is a key intermediate in the production of antipsychotic drugs like lurasidone (B1662784) hydrochloride and tandospirone (B1205299) citrate.[1] The anhydride itself can be a starting material for the synthesis of various biologically active compounds through derivatization of the anhydride ring and modification of the double bond.
Signaling Pathways and Experimental Workflows
The synthesis and isomerization of this compound can be visualized as follows:
Caption: Synthesis of the kinetic endo product via Diels-Alder reaction and its thermal isomerization to the thermodynamic exo product.
The general workflow for the application of this compound in polymer synthesis can be depicted as:
Caption: A generalized workflow for the synthesis and characterization of polymers derived from this compound.
Conclusion
This compound, in both its endo and exo forms, is a highly valuable and versatile chemical compound. The distinct properties of each isomer, coupled with the dual reactivity of the anhydride and the norbornene double bond, provide a rich platform for chemical synthesis and materials science. For researchers and professionals in drug development and polymer chemistry, a thorough understanding of the properties and reactivity of these isomers is crucial for leveraging their full potential in the creation of novel materials and therapeutics.
References
- 1. www2.latech.edu [www2.latech.edu]
- 2. This compound|For Research [benchchem.com]
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- 5. cis-5-Norbornene-endo-2,3-dicarboxylic anhydride | C9H8O3 | CID 9964188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CIS-5-NORBORNENE-EXO-2,3-DICARBOXYLIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]
- 7. 826-62-0 | C9H8O3 | CID 13223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scientificlabs.com [scientificlabs.com]
- 9. cis-5-Norbornene-exo-2,3-dicarboxylic anhydride 95 2746-19-2 [sigmaaldrich.com]
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- 14. Investigation of exo- and endo-isomers of this compound in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to 5-Norbornene-2,3-dicarboxylic Anhydride for Researchers and Drug Development Professionals
Introduction: 5-Norbornene-2,3-dicarboxylic anhydride (B1165640), a bicyclic organic compound, is a versatile precursor in organic synthesis, polymer chemistry, and notably, in the pharmaceutical industry. Its rigid, strained ring system imparts unique properties to its derivatives, making it a valuable building block for complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its isomers, synthesis, applications in drug development, and detailed experimental protocols.
Isomers and Their Physicochemical Properties
5-Norbornene-2,3-dicarboxylic anhydride primarily exists as two stereoisomers: the endo and exo forms. The nomenclature and corresponding CAS numbers are crucial for sourcing the correct isomer for a specific application. A general CAS number, 826-62-0, is also used, often referring to the endo isomer or a mixture of isomers.
Table 1: Physicochemical Properties of this compound Isomers
| Property | cis-endo-Isomer | cis-exo-Isomer | General Isomer/Mixture |
| CAS Number | 129-64-6 | 2746-19-2 | 826-62-0 |
| Synonyms | Carbic anhydride, Nadic anhydride | exo-Nadic anhydride | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride |
| Molecular Formula | C₉H₈O₃ | C₉H₈O₃ | C₉H₈O₃ |
| Molecular Weight | 164.16 g/mol | 164.16 g/mol | 164.16 g/mol |
| Appearance | White solid | Off-white to tan solid | White crystalline powder |
| Melting Point | 162-167 °C | 140-145 °C | 163-166 °C |
| Solubility | Soluble in benzene, acetone. Sensitive to moisture. | Soluble in chloroform. | Soluble in benzene, acetone. |
Synthesis and Isomerization
The primary route to this compound is the Diels-Alder reaction between cyclopentadiene (B3395910) and maleic anhydride. This reaction predominantly yields the kinetically favored endo isomer. The more thermodynamically stable exo isomer, which is a crucial intermediate in the synthesis of several pharmaceuticals, is typically obtained through the isomerization of the endo form.[1]
Experimental Protocols
Protocol 1: Synthesis of cis-endo-5-Norbornene-2,3-dicarboxylic Anhydride [2]
-
Materials: Dicyclopentadiene (B1670491), maleic anhydride, toluene, petroleum ether (or hexane), dichloromethane (B109758).
-
Procedure:
-
Preparation of Cyclopentadiene: Assemble a fractional distillation apparatus with a 100-mL round-bottom flask. Add 30 mL of dicyclopentadiene to the flask and heat to reflux (oil bath temperature of 170-200 °C). Collect the cyclopentadiene distillate, which should have a head temperature of approximately 45 °C, in an ice-cooled receiving flask. The freshly distilled cyclopentadiene should be used immediately.[3]
-
Diels-Alder Reaction: In a 125-mL Erlenmeyer flask, dissolve 6.0 g of powdered maleic anhydride in 25 mL of toluene. Cool the mixture in an ice bath to about 10 °C.
-
In a separate container, dissolve 6 mL of the freshly prepared cyclopentadiene in 5 mL of toluene.
-
Add the cyclopentadiene solution in small portions to the cooled maleic anhydride solution while vigorously swirling the flask in the ice bath to dissipate the heat of reaction. A paste will gradually form.
-
Crystallization: Allow the product to crystallize. If crystallization is slow, scratching the inside of the flask with a glass rod can induce it. For smaller crystals, dissolve the product by gentle heating and then allow it to cool slowly.
-
Isolation and Purification: Collect the crystals by suction filtration. Recrystallize the crude product by dissolving it in a minimal amount of hot dichloromethane and then adding twice the volume of warm petroleum ether or hexane. Allow the solution to cool to obtain colorless crystals of the endo isomer.
-
-
Expected Yield: Approximately 5 g.
-
Melting Point: 164-165 °C.
Protocol 2: Isomerization of endo- to exo-5-Norbornene-2,3-dicarboxylic Anhydride [4]
-
Materials: cis-endo-5-Norbornene-2,3-dicarboxylic anhydride, toluene.
-
Procedure:
-
In a 1 L reaction flask, add 200 g of cis-endo-5-Norbornene-2,3-dicarboxylic anhydride and 600 mL of toluene.
-
Stir the mixture and transfer it to a microwave autoclave.
-
Heat the reaction system to 200 °C under microwave irradiation (100-200 GHz) for 8 minutes.
-
After the reaction, cool the reactor to 110 °C and continue stirring in an oil bath for 30 minutes to promote crystallization.
-
Cool the mixture to room temperature, filter, and dry the solid to obtain the cis-exo-5-Norbornene-2,3-dicarboxylic anhydride.
-
-
Expected Yield: Approximately 160.2 g (80.1% yield).
-
Purity: Approximately 98.2%.
Applications in Drug Development
The exo isomer of this compound is a key starting material for the synthesis of several important drugs, particularly in the field of neuroscience.[1]
Table 2: Pharmaceutical Applications of exo-5-Norbornene-2,3-dicarboxylic Anhydride Derivatives
| Drug | Therapeutic Class | Role of Norbornene Intermediate |
| Lurasidone (B1662784) | Atypical Antipsychotic | The exo-dicarboximide derivative forms the core bicyclic structure of the molecule.[5] |
| Tandospirone | Anxiolytic, Antidepressant | The exo-dicarboximide derivative is a key precursor in its synthesis.[6] |
| Duloxetine (B1670986) | Antidepressant | The corresponding 5-Norbornene-2,3-dicarboxylic acid is a precursor in its synthesis.[7] |
Experimental Protocols in API Synthesis
Protocol 3: General Synthesis of cis-exo-5-Norbornene-2,3-dicarboximide (Intermediate for Lurasidone and Tandospirone)
-
Materials: cis-exo-5-Norbornene-2,3-dicarboxylic anhydride, aqueous ammonia (B1221849).
-
Procedure:
-
Suspend cis-exo-5-Norbornene-2,3-dicarboxylic anhydride in an excess of aqueous ammonia.
-
Heat the mixture to reflux. The anhydride will first hydrolyze to the dicarboxylic acid, which will then react with ammonia to form the ammonium (B1175870) salt.
-
Continued heating will lead to the dehydration of the ammonium salt to form the imide.
-
Cool the reaction mixture and collect the precipitated cis-exo-5-Norbornene-2,3-dicarboximide by filtration.
-
Wash the product with cold water and dry.
-
This imide can then be further functionalized through alkylation to introduce the necessary side chains to complete the synthesis of lurasidone or tandospirone.[6]
Safety and Handling
Both isomers of this compound are classified as hazardous. Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling these compounds. Work should be conducted in a well-ventilated fume hood.
Table 3: Hazard Summary for this compound Isomers
| Hazard Statement | GHS Classification | Precautionary Measures |
| H317: May cause an allergic skin reaction. | Skin Sensitizer, Category 1 | Avoid breathing dust. Wear protective gloves. If on skin, wash with plenty of soap and water.[8] |
| H318: Causes serious eye damage. | Eye Damage, Category 1 | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[8] |
| H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | Respiratory Sensitizer, Category 1 | Avoid breathing dust. In case of inadequate ventilation, wear respiratory protection. If experiencing respiratory symptoms, call a poison center or doctor.[8] |
Mandatory Visualizations
As this compound is a synthetic intermediate, it is not directly involved in biological signaling pathways. The following diagrams illustrate the logical workflows for its synthesis and its application in the synthesis of active pharmaceutical ingredients.
Caption: Synthesis of the endo-anhydride via Diels-Alder reaction and its subsequent thermal isomerization to the exo-anhydride.
Caption: General workflow for the synthesis of Lurasidone and Tandospirone from the exo-anhydride intermediate.
Conclusion
This compound, particularly its exo isomer, is a critical building block in modern pharmaceutical synthesis. A thorough understanding of its stereochemistry, synthesis, and reactivity is essential for researchers and drug development professionals. The detailed protocols and data presented in this guide aim to facilitate its effective use in the laboratory and in the development of novel therapeutics. Strict adherence to safety protocols is paramount when handling this versatile yet hazardous compound.
References
- 1. www2.latech.edu [www2.latech.edu]
- 2. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. CIS-5-NORBORNENE-EXO-2,3-DICARBOXYLIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Tandospirone - Wikipedia [en.wikipedia.org]
- 7. WO2004056795A1 - A process for preparing duloxetine and intermediates for use therein - Google Patents [patents.google.com]
- 8. CN101481368A - Production method of 5-norbornene-2,3-anhydride - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Molecular Structure of 5-Norbornene-2,3-dicarboxylic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-Norbornene-2,3-dicarboxylic anhydride (B1165640), a key intermediate in various chemical syntheses, including pharmaceuticals and advanced polymers.
Molecular Structure and Properties
5-Norbornene-2,3-dicarboxylic anhydride, with the chemical formula C₉H₈O₃, is a bicyclic organic compound.[1][2] Its systematic IUPAC name is 4-oxatricyclo[5.2.1.0²˒⁶]dec-8-ene-3,5-dione.[2] The molecule consists of a norbornene framework fused with a cyclic anhydride. This structure gives rise to stereoisomerism, primarily the endo and exo isomers, which exhibit distinct physical and spectroscopic properties. The commercially available form is often a mixture, though specific isomers can be isolated.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₈O₃ | [1][2] |
| Molecular Weight | 164.16 g/mol | [1][2] |
| Appearance | White crystalline solid | |
| Melting Point (endo isomer) | 165-167 °C | |
| Melting Point (exo isomer) | 140-145 °C | [3] |
Stereochemistry
The Diels-Alder reaction between cyclopentadiene (B3395910) and maleic anhydride, the primary synthetic route to this compound, can result in two stereoisomers: endo and exo. The endo isomer is the kinetically favored product, while the exo isomer is thermodynamically more stable. The stereochemistry significantly influences the molecule's reactivity and the properties of its derivatives.
Spectroscopic Data
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the characterization and differentiation of the endo and exo isomers.
¹H NMR Spectroscopy
The chemical shifts of the protons in the norbornene framework are distinct for the endo and exo isomers, providing a reliable method for their identification.
| Proton | endo Isomer Chemical Shift (ppm) | exo Isomer Chemical Shift (ppm) |
| H2, H3 | 3.4 - 3.6 | 2.8 - 3.0 |
| H5, H6 | 6.2 - 6.4 | 6.2 - 6.4 |
| H1, H4 | 3.2 - 3.4 | 3.2 - 3.4 |
| H7 (anti) | ~1.5 | ~1.3 |
| H7 (syn) | ~1.7 | ~1.5 |
IR Spectroscopy
The anhydride functional group exhibits characteristic strong absorption bands in the IR spectrum.
| Functional Group | Wavenumber (cm⁻¹) | Isomer |
| C=O (symmetric stretch) | ~1780 | Both |
| C=O (asymmetric stretch) | ~1860 | Both |
| C=C (alkene stretch) | ~1640 | Both |
| C-O-C (anhydride) | 1200 - 1300 | Both |
Molecular Geometry
Note: The following data is for cis-5-norbornene-endo-2,3-dicarboxylic acid and should be considered as a close approximation for the anhydride.
Bond Lengths
| Bond | Length (Å) |
| C1-C2 | 1.55 |
| C2-C3 | 1.54 |
| C3-C4 | 1.55 |
| C4-C7 | 1.56 |
| C1-C6 | 1.54 |
| C5-C6 | 1.33 |
| C1-C7 | 1.56 |
Bond Angles
| Angle | Degree (°) |
| C1-C2-C3 | 105.5 |
| C2-C3-C4 | 105.5 |
| C1-C6-C5 | 107.2 |
| C1-C7-C4 | 93.5 |
Experimental Protocols
Synthesis of endo-5-Norbornene-2,3-dicarboxylic Anhydride
This synthesis involves a Diels-Alder reaction between cyclopentadiene and maleic anhydride.
Materials:
-
Dicyclopentadiene
-
Maleic anhydride
-
Ethyl acetate (B1210297)
-
Hexane
Procedure:
-
Cracking of Dicyclopentadiene: Dicyclopentadiene is "cracked" by heating to its dissociation temperature (around 170 °C) to yield cyclopentadiene monomer. This is typically done by fractional distillation.
-
Diels-Alder Reaction:
-
Dissolve maleic anhydride in a minimal amount of ethyl acetate with gentle warming.
-
Cool the solution in an ice bath.
-
Slowly add the freshly prepared cyclopentadiene to the maleic anhydride solution with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
-
Isolation and Purification:
-
The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the crystals with cold hexane.
-
The product can be further purified by recrystallization from ethyl acetate or a mixture of ethyl acetate and hexane.
-
Synthesis of exo-5-Norbornene-2,3-dicarboxylic Anhydride
The exo isomer is typically obtained by the isomerization of the endo isomer.
Materials:
-
endo-5-Norbornene-2,3-dicarboxylic anhydride
Procedure:
-
Dissolve the endo isomer in toluene in a round-bottom flask equipped with a reflux condenser.
-
Heat the solution to reflux and maintain reflux for several hours. The progress of the isomerization can be monitored by ¹H NMR spectroscopy.
-
After the desired conversion is achieved, cool the solution to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization to yield the exo isomer.
Molecular Structure and Synthetic Pathway Visualization
Below are diagrams illustrating the molecular structure and the synthetic relationship between the endo and exo isomers.
Caption: Molecular structure of this compound.
Caption: Synthetic pathway from reactants to endo and exo isomers.
References
- 1. cis-5-Norbornene-exo-2,3-dicarboxylic anhydride | C9H8O3 | CID 75977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cis-5-Norbornene-endo-2,3-dicarboxylic anhydride | C9H8O3 | CID 9964188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CIS-5-NORBORNENE-EXO-2,3-DICARBOXYLIC ANHYDRIDE | 2746-19-2 [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 5-Norbornene-2,3-dicarboxylic Anhydride via Diels-Alder Reaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 5-norbornene-2,3-dicarboxylic anhydride (B1165640), a crucial building block in organic synthesis and drug development. The core of this synthesis lies in the elegant and efficient Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. In this case, cyclopentadiene (B3395910) serves as the diene and maleic anhydride as the dienophile.[1]
Reaction Mechanism and Stereochemistry
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state, forming a six-membered ring.[2][3] The reaction between cyclopentadiene and maleic anhydride is highly stereoselective, predominantly forming the endo isomer under kinetic control.[2][4] This preference is attributed to secondary orbital interactions between the developing pi system of the diene and the carbonyl groups of the dienophile in the transition state.[2] While the endo product is formed more rapidly, the exo isomer is the more thermodynamically stable product and can be favored at higher temperatures through a retro-Diels-Alder and subsequent re-addition.[2][5]
dot
Caption: Diels-Alder reaction of cyclopentadiene and maleic anhydride.
Experimental Protocols
A critical prerequisite for this synthesis is the preparation of cyclopentadiene monomer. Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene (B1670491) via a Diels-Alder reaction with itself.[1] Therefore, dicyclopentadiene must be "cracked" by heating to induce a retro-Diels-Alder reaction, yielding the monomer which is then distilled.[6][7] The freshly prepared cyclopentadiene should be used immediately as it will dimerize over time.[6]
Preparation of Cyclopentadiene from Dicyclopentadiene
-
Apparatus Setup: Assemble a fractional distillation apparatus with a 250 mL round-bottom flask, a packed distillation column (e.g., Vigreux), a condenser, and a receiving flask cooled in an ice bath.[6]
-
Cracking: Charge the round-bottom flask with dicyclopentadiene. Heat the flask to approximately 170-200 °C.[6]
-
Distillation: The dicyclopentadiene will slowly depolymerize, and the resulting cyclopentadiene monomer will distill over at a temperature of 40-42 °C.[6] Collect the distillate in the cooled receiving flask.
-
Storage: Keep the freshly distilled cyclopentadiene on ice and use it promptly.[8]
Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride
-
Dissolution: In an Erlenmeyer flask, dissolve maleic anhydride in ethyl acetate (B1210297) with gentle warming.[8][9]
-
Solvent Addition: Add an equal volume of ligroin or hexane (B92381) to the solution.[3][8]
-
Reaction Initiation: Cool the maleic anhydride solution in an ice bath. Slowly add the freshly prepared cyclopentadiene to the solution with swirling.[3][10] The reaction is exothermic and will proceed rapidly.[7][11]
-
Crystallization: The product will begin to precipitate as a white solid.[7] To ensure complete crystallization, scratch the inside of the flask with a glass rod and keep the flask in an ice bath.[3]
-
Isolation and Purification: Collect the crystalline product by vacuum filtration and wash it with cold petroleum ether or hexane.[7] The product can be further purified by recrystallization from a suitable solvent mixture like ethyl acetate/ligroin.[8]
References
- 1. This compound|For Research [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. www2.latech.edu [www2.latech.edu]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. unwisdom.org [unwisdom.org]
- 8. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 9. studylib.net [studylib.net]
- 10. CIS-5-NORBORNENE-EXO-2,3-DICARBOXYLIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]
- 11. Cyclopentadiene and Maleic Anhydride: The Chemistry Behind Diels-Alder Reaction - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
The Versatile Applications of 5-Norbornene-2,3-dicarboxylic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Norbornene-2,3-dicarboxylic anhydride (B1165640), a bicyclic organic compound, serves as a pivotal building block in a multitude of advanced chemical syntheses. Its strained ring structure and reactive anhydride functionality make it a versatile precursor for a wide array of polymers, a crucial component in high-performance thermosets, and a key intermediate in the synthesis of complex pharmaceuticals. This technical guide provides an in-depth exploration of the primary applications of 5-Norbornene-2,3-dicarboxylic anhydride, with a focus on its role in polymer science, epoxy resin chemistry, and drug discovery and development. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its practical application in research and industrial settings.
Core Applications
The utility of this compound spans several key scientific and industrial domains:
-
Polymer Synthesis: It is a fundamental monomer in the production of various polymers, including polyimides, polyesters, and alkyd resins. Its unique structure imparts desirable thermal and mechanical properties to the resulting materials. It is particularly significant in Ring-Opening Metathesis Polymerization (ROMP).
-
Epoxy Resin Curing Agent: As a hardener for epoxy resins, it facilitates the formation of highly cross-linked networks, leading to materials with exceptional thermal stability, mechanical strength, and electrical insulation properties. These are critical for applications in high-performance coatings, adhesives, composites, and electronics encapsulation.[1][2]
-
Intermediate in Organic Synthesis: It functions as a versatile intermediate in the synthesis of fine chemicals and pharmaceuticals. Notably, it is a key precursor in the manufacturing of certain antipsychotic drugs, such as lurasidone (B1662784) and tandospirone, as well as in the production of some pesticides.[1][3]
-
High-Performance Materials: Polymers derived from this anhydride are utilized in specialized applications like photoresists due to their inherent rigidity and heat resistance.
Polymer Synthesis: A Deeper Dive
This compound is a valuable monomer for creating a diverse range of polymeric materials with tailored properties.
Polyimides
Polyimides derived from this compound and its derivatives are known for their excellent thermal stability, mechanical strength, and optical transparency. These properties make them suitable for applications in electronics and aerospace.
A general procedure for the synthesis of a polyimide resin involves the reaction of this compound with a diamine.[4]
-
Dissolution: Dissolve 0.1 mole of a diamine (e.g., 4,4'-Diaminodiphenyl ether) and 0.2 mole of this compound in 150 ml of N,N'-dimethylformamide (DMF) in a flask.
-
Stirring: Stir the solution at room temperature until all solids are completely dissolved.
-
Heating and Reflux: Slowly heat the solution to 145°C and maintain it at this temperature under reflux for two hours.
-
Precipitation: After cooling to room temperature, pour the solution into 850 ml of water to precipitate the polyimide resin.
-
Filtration and Washing: Filter the precipitate and wash it with methanol (B129727) and distilled water. Repeat the filtering and washing steps 3 to 4 times to purify the product.
-
Drying: Dry the final product to obtain the polyimide resin.
The yield for this type of reaction is typically in the range of 79-85%.[4]
Ring-Opening Metathesis Polymerization (ROMP)
The strained norbornene ring system makes this compound and its derivatives ideal monomers for ROMP. This polymerization technique allows for the synthesis of polymers with well-controlled molecular weights and architectures.
The following is a representative protocol for the ROMP of a norbornene derivative using a Grubbs catalyst.[4]
-
Monomer Preparation: Prepare a solution of the this compound derivative (e.g., endo-MNBL, 84 mg, 0.51 mmol) in dichloromethane (B109758) (CH2Cl2, 1.0 mL).
-
Catalyst Preparation: In a separate vial, prepare a solution of a third-generation Grubbs catalyst (G3, 4.4 mg, 5.0 µmol) in CH2Cl2 (1.0 mL).
-
Polymerization: Add the monomer solution to the catalyst solution at room temperature with stirring.
-
Termination: After stirring for 1 hour, add a few drops of ethyl vinyl ether to terminate the polymerization. Continue stirring for an additional 30 minutes.
-
Isolation: Evaporate the solvent to obtain the polymer.
Quantitative Data: Properties of Polymers Derived from this compound
The properties of polymers derived from this compound can be tailored by the choice of co-monomers and polymerization conditions. The following tables summarize key quantitative data for representative polymer systems.
| Polymer System | Glass Transition Temperature (Tg) | Tensile Modulus (E) | Tensile Strength (σb) | Elongation at Break (εb) | Reference |
| Polyimide (BNBDA/TFMB based) | >350 °C | 5.0 GPa | 130 MPa | 10 % | [5] |
| ROMP Polymer (PDME) | 100 °C | - | - | - | [6] |
| ROMP Copolymer (PDME with crosslinker) | Increases with crosslinker concentration | Increases with crosslinker concentration | - | Decreases with crosslinker concentration | [6][7] |
Table 1: Selected Thermal and Mechanical Properties of Polymers Derived from this compound and its Derivatives.
Epoxy Resin Curing Agent
This compound is a widely used curing agent for epoxy resins, particularly in applications demanding high performance. The anhydride group reacts with the epoxy groups to form a rigid, cross-linked polymer network.
Curing Mechanism and Process
The curing process involves the ring-opening of the anhydride by a hydroxyl group, followed by the reaction of the resulting carboxylic acid with an epoxy group. This process continues, leading to a three-dimensional network. The reaction is typically initiated by heat and can be accelerated by the presence of a catalyst.[2][8]
A typical procedure for curing an epoxy resin with an anhydride hardener is as follows:
-
Formulation: Mix the epoxy resin (e.g., diglycidyl ether of bisphenol A, DGEBA) with the calculated amount of this compound. The stoichiometric ratio is generally one mole of anhydride per mole of epoxy.[2]
-
Mixing: Thoroughly mix the resin and hardener until a homogeneous mixture is obtained.
-
Curing Cycle: Cure the mixture in a staged process. A typical cycle involves an initial cure at a lower temperature (e.g., 2 hours at 90°C) followed by a post-cure at a higher temperature (e.g., 4 hours at 165°C, and optionally up to 16 hours at 200°C).[2] This staged curing helps to control the exotherm and reduce internal stresses in the final material.
Quantitative Data: Thermomechanical Properties of Cured Epoxy Resins
The properties of the cured epoxy resin are highly dependent on the specific anhydride used and the curing conditions.
| Curing Agent | Glass Transition Temperature (Tg) | Young's Modulus | Reference |
| Nadic Anhydride (NA) | Higher than MTHPA | Higher than MTHPA | [9] |
| Methyltetrahydrophthalic anhydride (MTHPA) | Lower than NA | Lower than NA | [9] |
Table 2: Comparison of Thermomechanical Properties of DGEBA Epoxy Resin Cured with Different Anhydrides.
Intermediate in Pharmaceutical Synthesis
This compound is a critical starting material for the synthesis of several pharmaceuticals, most notably the atypical antipsychotic drug lurasidone.
Synthesis of Lurasidone
The synthesis of lurasidone involves a multi-step process where the norbornane (B1196662) structure derived from this compound forms a key part of the final molecule's framework. The exo isomer is specifically required for this synthesis.[1]
A simplified overview of the initial steps in a patented lurasidone synthesis is provided below.[10]
-
Imide Formation: A mixture of cis-5-norbornene-exo-2,3-dicarboxylic anhydride (39.56 g, 0.241 mol) and ammonium (B1175870) acetate (B1210297) (55.73 g, 0.723 mol) is heated to 135°C. The resulting liquid is stirred at this temperature until the reaction is complete. After cooling, water is added to precipitate the imide product, which is then filtered and washed.
-
Hydrogenation: The obtained imide (34.6 g, 0.212 mol) is suspended in methanol (600 ml) in an autoclave. The vessel is inertized with nitrogen, and then hydrogen gas is introduced (8 atm). The reaction proceeds until the double bond of the norbornene ring is saturated.
-
Coupling Reactions: The resulting saturated norbornane dicarboximide is then carried forward through a series of coupling reactions with other key intermediates to form the final lurasidone molecule.[10][11]
Visualizing Key Processes
To better illustrate the chemical transformations and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.
Diagrams
Caption: Synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. tri-iso.com [tri-iso.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Colorless Polyimides Derived from 5,5′-bis(2,3-norbornanedicarboxylic anhydride): Strategies to Reduce the Linear Coefficients of Thermal Expansion and Improve the Film Toughness [mdpi.com]
- 6. scimedpress.com [scimedpress.com]
- 7. researchgate.net [researchgate.net]
- 8. longchangchemical.com [longchangchemical.com]
- 9. mdpi.com [mdpi.com]
- 10. WO2015056205A1 - Process for the industrial synthesis of lurasidone - Google Patents [patents.google.com]
- 11. US20160237077A1 - Process for the industrial synthesis of lurasidone - Google Patents [patents.google.com]
endo and exo isomers of 5-Norbornene-2,3-dicarboxylic anhydride
An In-depth Technical Guide to the Endo and Exo Isomers of 5-Norbornene-2,3-dicarboxylic Anhydride (B1165640)
Introduction
The Diels-Alder reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful and atom-economical method for the formation of six-membered rings.[1][2] This [4+2] cycloaddition between a conjugated diene and a dienophile is renowned for its stereospecificity and predictable outcomes. A classic and widely studied example is the reaction of cyclopentadiene (B3395910) with maleic anhydride, which yields 5-Norbornene-2,3-dicarboxylic anhydride.[3] This reaction is particularly illustrative of fundamental chemical principles as it produces two distinct diastereomers: the endo and exo isomers.
The stereochemical outcome of this reaction is governed by the principles of kinetic and thermodynamic control, where reaction conditions dictate which isomer is preferentially formed.[4][5] The endo product is the kinetically favored isomer, forming faster at lower temperatures, while the exo product is the more thermodynamically stable isomer and is favored at higher temperatures where the reaction becomes reversible.[4][5][6] Understanding the synthesis, properties, and interconversion of these isomers is critical for professionals in materials science and drug development, as the specific stereochemistry can significantly influence reactivity in polymerization and the biological activity of derivative compounds.[7][8]
Reaction Mechanism and Stereoselectivity
The formation of either the endo or exo isomer is a direct consequence of the reaction conditions, which determine whether the reaction is under kinetic or thermodynamic control.
-
Kinetic Control: At lower temperatures (e.g., room temperature), the Diels-Alder reaction is effectively irreversible.[4] The predominant product is the one that is formed the fastest, meaning it proceeds through the transition state with the lowest activation energy.[9] In this reaction, the endo adduct is the kinetic product.[4][10] This preference is explained by secondary orbital interactions between the p-orbitals of the carbonyl groups on the maleic anhydride and the developing pi-system of the diene in the transition state, which provides additional stabilization.[1]
-
Thermodynamic Control: At higher temperatures, the Diels-Alder reaction becomes reversible, allowing an equilibrium to be established between the reactants and the products.[4][5] Under these conditions, the product distribution is governed by the relative thermodynamic stability of the isomers.[4] The exo isomer is sterically less hindered and therefore more stable than the endo isomer.[5] Consequently, heating the kinetic endo product can cause it to revert to the starting materials (a retro-Diels-Alder reaction), which can then recombine to form the more stable exo product.[1][4]
Experimental Protocols
Precise control over experimental conditions is essential for the selective synthesis of each isomer.
Synthesis of cis-5-Norbornene-2,3-endo-dicarboxylic Anhydride (Kinetic Product)
This procedure prioritizes the formation of the kinetically favored endo isomer by using mild reaction conditions. The reaction is rapid and often exothermic at room temperature.[2][3]
Methodology:
-
Reactant Preparation:
-
Note: Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene.[11] Fresh cyclopentadiene must be prepared immediately before use by "cracking" (via fractional distillation) the dimer.
-
In a 25 mL Erlenmeyer flask, dissolve 1.0 g of maleic anhydride in 4.0 mL of ethyl acetate, warming gently if necessary.
-
Add 4.0 mL of a high-boiling petroleum ether solvent like ligroin or hexane (B92381) to the solution and mix well.[11]
-
-
Reaction:
-
Isolation and Purification:
-
Allow the flask to cool to room temperature to allow crystallization to proceed.[11]
-
Further cool the mixture in an ice bath to maximize crystal formation.[2]
-
Collect the white crystalline product by vacuum filtration using a Hirsch or Büchner funnel.
-
Wash the crystals with a small amount of cold petroleum ether to remove any unreacted starting materials.
-
Allow the product to air dry. The purity can be assessed by melting point determination.
-
Synthesis of cis-5-Norbornene-2,3-exo-dicarboxylic Anhydride (Thermodynamic Product)
The exo isomer is typically obtained by thermal isomerization of the more readily synthesized endo isomer.[6][8] This process requires elevated temperatures to overcome the activation barrier for the retro- and forward-Diels-Alder reactions, allowing the system to reach equilibrium.
Methodology:
-
Isomerization Setup:
-
Place 2.0 g of the purified endo-anhydride into a reaction vessel suitable for high-temperature heating (e.g., a round-bottom flask with a reflux condenser or a microwave autoclave).[12]
-
Add a high-boiling, inert solvent such as toluene (B28343) or o-dichlorobenzene (e.g., 6 mL of toluene).[8][12]
-
-
Reaction:
-
Heat the mixture to a high temperature (e.g., 190-200 °C) and maintain for an extended period (e.g., 1.5-2 hours).[8] This allows the endo isomer to convert to a mixture rich in the more stable exo isomer.[6] A microreactor at elevated temperature and pressure (e.g., 260 °C, 2 min) can also be used for efficient conversion.[8]
-
-
Isolation and Purification:
-
Cool the reaction mixture. If a solvent like toluene is used, cool first to around 110 °C and stir to promote crystallization, then cool to room temperature.[12]
-
Collect the resulting solid by vacuum filtration.
-
The product will be an equilibrium mixture of exo and endo isomers. Purification, often by recrystallization, is necessary to isolate the pure exo isomer, which can be labor-intensive.[6]
-
Data Presentation and Characterization
Distinguishing between the endo and exo isomers is reliably achieved through analysis of their distinct physical and spectroscopic properties.
| Property | endo-Isomer | exo-Isomer |
| Synonym | cis-Norbornene-5,6-endo-dicarboxylic anhydride | cis-5-Norbornene-exo-2,3-dicarboxylic anhydride |
| Kinetic/Thermodynamic | Kinetic Product | Thermodynamic Product |
| Melting Point | 163-165 °C | 140-145 °C |
| CAS Number | 129-64-6 | 2746-19-2[12] |
| Molecular Formula | C₉H₈O₃ | C₉H₈O₃[12] |
| Molecular Weight | 164.16 g/mol | 164.16 g/mol [12] |
| ¹H NMR (CDCl₃, ppm) | ~6.30 (alkene H), ~3.57 & ~3.45 (bridgehead & C2/C3 H) | ~6.33 (alkene H), ~3.39-3.47 (bridgehead H), ~3.03 (C2/C3 H)[6] |
| ¹³C NMR (CDCl₃, ppm) | ~171.3 (C=O), ~135.5 (alkene C), ~52.7, ~47.1, ~46.1 | Key difference: Methylene (B1212753) bridge (C7) signal is shifted downfield by ~8.5 ppm compared to the endo isomer.[6] |
The most definitive characterization is performed using NMR spectroscopy. In the ¹H NMR spectrum, the signals for the protons on carbons 2 and 3 show the most significant difference; they are shifted downfield in the endo isomer compared to the exo isomer.[6] In ¹³C NMR, the key diagnostic signal is that of the methylene bridge carbon (C7), which is notably shifted downfield in the exo isomer relative to the endo isomer.[6]
Applications in Research and Development
The are not merely academic curiosities; they are valuable intermediates and monomers in several fields:
-
Polymer Chemistry: These anhydrides serve as important monomers in ethylene (B1197577) copolymerization and Ring-Opening Metathesis Polymerization (ROMP). The stereochemistry of the isomer can significantly affect its reactivity and the properties of the resulting polymer.[7] For instance, the exo-isomer can be more efficiently copolymerized with ethylene than its endo counterpart, leading to polymers with higher molecular weights and different mechanical and surface properties.[7]
-
Pharmaceutical Synthesis: The rigid bicyclic structure of the norbornene framework is a useful scaffold in drug design. The exo-anhydride is a key intermediate in the synthesis of various antipsychotic drugs, such as lurasidone (B1662784) hydrochloride and tandospirone (B1205299) citrate.[8]
-
Materials Science: The resulting polymers find use as compatibilizers for polymer blends and in the creation of advanced materials with tailored adhesive and mechanical properties.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Cyclopentadiene and Maleic Anhydride: The Chemistry Behind Diels-Alder Reaction - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. Investigation of exo- and endo-isomers of this compound in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. www2.latech.edu [www2.latech.edu]
- 9. benchchem.com [benchchem.com]
- 10. chemtube3d.com [chemtube3d.com]
- 11. unwisdom.org [unwisdom.org]
- 12. CIS-5-NORBORNENE-EXO-2,3-DICARBOXYLIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]
A Comprehensive Technical Guide to the Physical Properties of 5-Norbornene-2,3-dicarboxylic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Norbornene-2,3-dicarboxylic anhydride (B1165640) is a bicyclic organic compound that serves as a versatile building block in organic synthesis. Its rigid norbornene framework and reactive anhydride functionality make it a valuable precursor for the synthesis of polymers, resins, and complex organic molecules, including those with potential pharmaceutical applications. This technical guide provides an in-depth overview of the core physical properties of the endo and exo isomers of 5-Norbornene-2,3-dicarboxylic anhydride, complete with experimental protocols for their determination and graphical representations of key chemical transformations.
Stereoisomers of this compound
This compound exists as two primary stereoisomers: endo and exo. The stereochemistry is defined by the orientation of the dicarboxylic anhydride group relative to the longest bridge of the norbornene system. The endo isomer is the kinetically favored product in the Diels-Alder synthesis, while the exo isomer is the thermodynamically more stable product.[1][2]
Core Physical Properties
The physical properties of the endo and exo isomers of this compound are summarized in the tables below. These properties are crucial for understanding the behavior of these compounds in various experimental and industrial settings.
General Properties
| Property | Value |
| Molecular Formula | C₉H₈O₃ |
| Molecular Weight | 164.16 g/mol |
Isomer-Specific Physical Properties
| Property | endo-5-Norbornene-2,3-dicarboxylic anhydride | exo-5-Norbornene-2,3-dicarboxylic anhydride |
| CAS Number | 129-64-6 | 2746-19-2 |
| Melting Point | 163-168 °C | 140-145 °C |
| Boiling Point | Not readily available | 331.1 °C at 760 mmHg |
| Density | 1.417 g/cm³ | 1.405 g/cm³ |
| Vapor Pressure | Not readily available | 0.00016 mmHg at 25 °C |
| Refractive Index | Not readily available | 1.583 |
| Appearance | White to cream crystals or powder | White powder |
| Solubility | Decomposes in water | Insoluble in water |
Experimental Protocols
The following sections detail the standard laboratory procedures for determining the key physical properties of this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a fundamental property used for identification and purity assessment.
Methodology: Capillary Method using a Melting Point Apparatus (e.g., MelTemp)
-
Sample Preparation: A small amount of the crystalline this compound is finely ground. The open end of a capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end. The tube is then tapped gently to ensure the sample is tightly packed.
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. A thermometer is inserted into the apparatus to monitor the temperature.
-
Determination: The heating rate is initially set to be rapid to approach the expected melting point. As the temperature nears the melting point, the heating rate is reduced to approximately 1-2 °C per minute to allow for thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[3][4][5]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology: Thiele Tube Method
-
Sample Preparation: A small amount (a few milliliters) of molten exo-5-Norbornene-2,3-dicarboxylic anhydride is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The Thiele tube is designed to ensure uniform heating.
-
Determination: The Thiele tube is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and bubble out. The heating is continued until a continuous stream of bubbles emerges from the capillary tube.
-
Observation: The heat source is then removed. The liquid in the test tube will begin to cool. The temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[6][7][8][9]
Density Determination
Density is the mass of a substance per unit volume. For a solid, it can be determined by measuring its mass and the volume it displaces in a liquid in which it is insoluble.
Methodology: Liquid Displacement Method
-
Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.
-
Volume Measurement: A graduated cylinder is partially filled with a liquid in which the anhydride is insoluble (e.g., a non-polar solvent). The initial volume of the liquid is recorded.
-
Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and that no liquid splashes out. The final volume of the liquid is recorded.
-
Calculation: The volume of the solid is the difference between the final and initial liquid volumes. The density is then calculated by dividing the mass of the solid by its volume.[10][11][12]
Vapor Pressure Determination
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.
Methodology: Static Method
-
Sample Preparation: A sample of the anhydride is placed in a sample chamber connected to a pressure sensor. The sample is degassed to remove any volatile impurities.
-
Apparatus Setup: The sample chamber and the pressure sensor are placed in a temperature-controlled environment.
-
Equilibration and Measurement: The temperature is set to the desired value and allowed to stabilize. Once the system reaches thermal equilibrium, the pressure exerted by the vapor of the substance is measured by the pressure sensor. This pressure is the vapor pressure at that temperature. The measurement can be repeated at different temperatures to obtain a vapor pressure curve.[13][14]
Chemical Transformations
Synthesis via Diels-Alder Reaction
The primary route for the synthesis of this compound is the Diels-Alder reaction between cyclopentadiene (B3395910) and maleic anhydride. This [4+2] cycloaddition reaction predominantly yields the kinetically controlled endo isomer.
Caption: Diels-Alder synthesis of the endo-anhydride.
Endo-Exo Isomerization
The less stable endo isomer can be converted to the more stable exo isomer through thermal or microwave-assisted isomerization. This process involves a retro-Diels-Alder reaction to the starting materials, followed by a thermodynamically controlled Diels-Alder reaction to form the exo product.
Caption: Isomerization from the endo to the exo form.
Conclusion
This technical guide has provided a detailed overview of the key physical properties of endo- and exo-5-Norbornene-2,3-dicarboxylic anhydride. The tabulated data, coupled with the experimental protocols, offer a valuable resource for researchers and professionals working with these compounds. The graphical representations of the synthesis and isomerization pathways further elucidate the chemical behavior of this important synthetic intermediate. A thorough understanding of these fundamental characteristics is essential for the successful application of this compound in various fields of chemical research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. pennwest.edu [pennwest.edu]
- 5. byjus.com [byjus.com]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 11. wjec.co.uk [wjec.co.uk]
- 12. kbcc.cuny.edu [kbcc.cuny.edu]
- 13. consilab.de [consilab.de]
- 14. Apparatus to measure the vapor pressure of slowly decomposing compounds from 1 Pa to 105 Pa - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 5-Norbornene-2,3-dicarboxylic Anhydride
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the solubility of 5-Norbornene-2,3-dicarboxylic anhydride (B1165640) in common laboratory solvents. Due to the limited availability of publicly accessible quantitative data, this guide summarizes key findings from published research, provides qualitative solubility information, and details a standard experimental protocol for solubility determination.
Core Concepts and Isomerism
5-Norbornene-2,3-dicarboxylic anhydride, a widely used monomer and intermediate in polymer and pharmaceutical synthesis, exists as two primary stereoisomers: the endo and exo forms. The spatial arrangement of the dicarboxylic anhydride group relative to the norbornene bicyclic system influences the physical properties of these isomers, including their melting points and solubility profiles. The endo isomer is typically the kinetic product of the Diels-Alder reaction used in its synthesis, while the exo isomer is the thermodynamically more stable product. It is crucial for researchers to consider the specific isomer being used, as their solubility characteristics can differ.
Qualitative Solubility Data
General qualitative solubility information indicates that this compound is soluble in a range of common organic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent Classification | Solvent Examples | Solubility |
| Aromatic Hydrocarbons | Benzene, Toluene | Soluble |
| Ketones | Acetone | Soluble |
| Halogenated Alkanes | Carbon Tetrachloride, Chloroform | Soluble |
| Alcohols | Ethanol | Soluble |
| Esters | Ethyl Acetate | Soluble |
| Aliphatic Hydrocarbons | Petroleum Ether | Slightly Soluble |
| Aqueous | Water | Sparingly Soluble (<0.01 g/100g ) and subject to hydrolysis to the corresponding dicarboxylic acid. |
This information is compiled from publicly available chemical data sheets.
Quantitative Solubility Data
While specific quantitative solubility data from comprehensive studies were not publicly accessible in their entirety, a review of published literature abstracts indicates that extensive research has been conducted. Key studies by Wan et al. have investigated the solubility of both the cis-exo and cis-endo isomers in a variety of pure and binary solvent systems.
A notable study, "Solid-liquid equilibrium solubility, thermodynamic properties and molecular simulation of cis-5-norbornene-exo-2,3-dicarboxylic anhydride in thirteen pure solvents at various temperatures," published in the Journal of Chemical Thermodynamics, provides a thorough analysis for the exo isomer. Another relevant publication, "Solubility and thermodynamic modeling of cis-5-norbornene-exo-2,3-dicarboxylic anhydride in three binary solvents (1,4-dioxane, DMF, NMP + ethanol) from 278.15 K to 323.15 K," from the Journal of Molecular Liquids, details the solubility in mixed solvent systems.[1][2] Furthermore, research has been conducted on the cis-endo isomer in fourteen pure solvents.[1]
These studies consistently report that the solubility of both isomers increases with a rise in temperature. The experimental data in these publications were determined using the gravimetric method. For precise quantitative data, researchers are advised to consult the full text of these articles.
Experimental Protocols
The following is a detailed methodology for the gravimetric determination of this compound solubility, based on standard laboratory procedures and methods cited in the aforementioned literature.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (endo or exo isomer)
-
Selected solvent (analytical grade)
-
Jacketed glass vessel with a magnetic stirrer
-
Thermostatic water bath
-
Calibrated digital thermometer
-
Analytical balance (readable to ±0.1 mg)
-
Syringe with a micropore filter (e.g., 0.45 µm PTFE)
-
Pre-weighed glass vials
-
Drying oven or vacuum oven
Methodology:
-
Preparation of Saturated Solution: a. An excess amount of this compound is added to a known volume of the selected solvent in the jacketed glass vessel. b. The vessel is sealed to prevent solvent evaporation. c. The temperature of the circulating water bath is set to the desired experimental temperature. d. The mixture is stirred continuously for a sufficient period (typically 24-48 hours) to ensure that solid-liquid equilibrium is reached.
-
Sample Collection and Measurement: a. Once equilibrium is achieved, stirring is stopped, and the solution is allowed to stand for at least 2 hours to allow the excess solid to settle. b. A sample of the clear supernatant is carefully withdrawn using a pre-heated syringe fitted with a micropore filter to prevent the transfer of any undissolved solid. c. The filtered, saturated solution is immediately transferred to a pre-weighed glass vial. d. The mass of the vial containing the saturated solution is recorded.
-
Solvent Evaporation and Mass Determination of Solute: a. The solvent is removed from the vial by evaporation. This can be done in a drying oven at a temperature below the melting point of the anhydride, or for heat-sensitive applications, in a vacuum oven at a lower temperature. b. The vial is dried to a constant mass. c. The final mass of the vial containing the dry solute is recorded.
-
Calculation of Solubility: a. The mass of the dissolved this compound is calculated by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute. b. The mass of the solvent is determined by subtracting the mass of the dissolved solute from the total mass of the saturated solution collected. c. Solubility is typically expressed in grams of solute per 100 grams of solvent ( g/100g solvent) or as a mole fraction.
Visualizations
The following diagram illustrates the experimental workflow for the gravimetric determination of solubility.
Caption: Experimental workflow for gravimetric solubility determination.
References
Spectroscopic and Synthetic Profile of 5-Norbornene-2,3-dicarboxylic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties and synthetic protocols for 5-norbornene-2,3-dicarboxylic anhydride (B1165640), a key organic intermediate. The document presents comprehensive data from Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Detailed experimental procedures for its synthesis via the Diels-Alder reaction are also included, alongside visual representations of the reaction pathway and experimental workflow.
Spectroscopic Data
The spectroscopic data for 5-norbornene-2,3-dicarboxylic anhydride is crucial for its identification and characterization. The molecule exists as two primary stereoisomers, the endo and exo forms, which exhibit distinct spectral features. The endo isomer is the kinetically favored product in the Diels-Alder synthesis.[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl groups of the anhydride moiety.
| Functional Group | Wavenumber (cm⁻¹) | Isomer | Reference |
| C=O (Anhydride) | 1838, 1750 | endo | [2] |
| C=O (Anhydride) | 1810, 1760 | Not Specified | [2] |
Note: The two distinct carbonyl peaks are characteristic of a five-membered cyclic anhydride.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the stereochemistry of the endo and exo isomers.
The proton NMR spectra of the endo and exo isomers show significant differences in chemical shifts, particularly for the protons on the bicyclic ring system.
| Proton | Chemical Shift (ppm) - endo Isomer | Chemical Shift (ppm) - exo Isomer | Solvent | Reference |
| H-1, H-4 | 3.52 | 3.14 | CDCl₃ | [3][4] |
| H-2, H-3 | 3.59 | 2.67 | CDCl₃ | [3][4] |
| H-5, H-6 | 6.31 | 6.3 (approx.) | CDCl₃ | [3][5] |
| H-7a | 1.77 | 2.07 | CDCl₃ | [3][4] |
| H-7b | 1.59 | 1.49-1.52 | CDCl₃ | [3][4] |
The carbon NMR spectra also provide clear differentiation between the endo and exo isomers.
| Carbon | Chemical Shift (ppm) - endo Isomer | Chemical Shift (ppm) - exo Isomer | Solvent | Reference |
| C-1, C-4 | 48.03, 48.31 | 45.10 | CDCl₃ | [4] |
| C-2, C-3 | 46.23, 46.80 | 48.88 | CDCl₃ | [4] |
| C-5, C-6 | 134.49, 135.75 | 135 (approx.) | CDCl₃ | [4] |
| C-7 | 52.05 | Not specified | CDCl₃ | [4] |
| C=O | 171.73, 178.19 | Not specified | CDCl₃ | [4] |
Mass Spectrometry
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.
| Ion | m/z | Reference |
| [M]⁺ | 164.0473 | [6][7] |
| Top Peak | 66 | [6] |
Experimental Protocols
The synthesis of this compound is a classic example of a Diels-Alder reaction.[8] The following protocols are based on established laboratory procedures.
Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride
This procedure outlines the reaction of cyclopentadiene (B3395910) with maleic anhydride to predominantly form the endo product.[9]
Materials:
-
Maleic anhydride (2 g)
-
Ethyl acetate (B1210297) (8 mL)
-
Hexane (B92381) or petroleum ether (8 mL)
-
Freshly "cracked" cyclopentadiene (2 mL)
Procedure:
-
Dissolve 2 g of maleic anhydride in 8 mL of ethyl acetate in a 50-mL Erlenmeyer flask, warming on a hot plate if necessary.[9]
-
Add 8 mL of hexane or petroleum ether to the solution.[9]
-
Cool the flask in an ice bath.[9]
-
Add 2 mL of freshly prepared cyclopentadiene to the cooled maleic anhydride solution and swirl to mix.[9]
-
Allow the product to crystallize from the solution.[9]
-
To purify, heat the mixture on a hot plate to redissolve the product, then allow it to recrystallize slowly.[9]
-
Collect the crystalline product by suction filtration.[9]
-
Record the melting point, weight, and calculate the percentage yield. The expected melting point for the endo isomer is 163-166 °C.[10]
Isomerization to cis-5-Norbornene-exo-2,3-dicarboxylic Anhydride
The thermodynamically more stable exo isomer can be obtained by heating the endo isomer.[1]
Materials:
-
cis-5-Norbornene-endo-2,3-dicarboxylic anhydride (200 g)
-
Toluene (600 mL)
Procedure:
-
In a 1L reaction flask, combine 200 g of cis-5-norbornene-endo-2,3-dicarboxylic anhydride and 600 mL of toluene.[11]
-
Transfer the mixture to a microwave autoclave.[11]
-
Heat the reaction system to 200 °C under microwave radiation for 8 minutes.[11]
-
After the reaction, cool the reactor to 110 °C and stir continuously in an oil bath for 30 minutes to promote crystallization.[11]
-
Cool to room temperature, filter, and dry the product to obtain cis-5-norbornene-exo-2,3-dicarboxylic anhydride. The expected melting point for the exo isomer is 140-145 °C.[12]
Visualizations
Diels-Alder Reaction Pathway
The following diagram illustrates the [4+2] cycloaddition reaction between cyclopentadiene (the diene) and maleic anhydride (the dienophile) to form the endo and exo isomers of this compound. The endo product is kinetically favored due to secondary orbital interactions.[8]
Caption: Diels-Alder synthesis of this compound.
Experimental Workflow
This diagram outlines the general workflow for the synthesis, purification, and characterization of this compound.
Caption: Workflow for synthesis and analysis.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. brainly.com [brainly.com]
- 3. Nadic anhydride(826-62-0) 1H NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 826-62-0 | C9H8O3 | CID 13223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cis-5-Norbornene-endo-2,3-dicarboxylic anhydride | C9H8O3 | CID 9964188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. community.wvu.edu [community.wvu.edu]
- 9. www1.udel.edu [www1.udel.edu]
- 10. This compound | 826-62-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 11. CIS-5-NORBORNENE-EXO-2,3-DICARBOXYLIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]
- 12. CAS#:2746-19-2 | cis-5-Norbornene-exo-2,3-dicarboxylic anhydride | Chemsrc [chemsrc.com]
An In-depth Technical Guide to 5-Norbornene-2,3-dicarboxylic anhydride: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Norbornene-2,3-dicarboxylic anhydride (B1165640), a pivotal chemical intermediate in organic synthesis and pharmaceutical development. The document details its chemical identity, stereoisomerism, synthesis protocols, and its significant role as a precursor to important therapeutic agents.
Chemical Identity and Stereoisomerism
5-Norbornene-2,3-dicarboxylic anhydride, commonly known as Nadic anhydride, is an organic compound derived from norbornene. Its systematic IUPAC name is 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione .[1]
The molecule exhibits endo-exo isomerism, a critical aspect influencing its reactivity and applications.[1]
-
endo isomer (Carbic anhydride): The anhydride group is oriented anti to the one-carbon bridge (C7). This isomer is the kinetic product of the Diels-Alder reaction.[1]
-
exo isomer (Himic anhydride): The anhydride group is oriented syn to the one-carbon bridge. This isomer is the thermodynamically more stable product.[1]
The exo isomer is particularly valuable as an essential intermediate in the synthesis of a range of pharmaceuticals, including the antipsychotic drug lurasidone (B1662784) and the anxiolytic tandospirone.[2]
Physicochemical and Spectroscopic Data
The distinct stereochemistry of the endo and exo isomers results in different physical and spectroscopic properties, which are summarized below.
Table 1: Physicochemical Properties
| Property | cis-5-Norbornene-endo-2,3-dicarboxylic anhydride | cis-5-Norbornene-exo-2,3-dicarboxylic anhydride |
| CAS Number | 129-64-6[1] | 2746-19-2[1] |
| Molecular Formula | C₉H₈O₃[1] | C₉H₈O₃[1] |
| Molar Mass | 164.16 g/mol [1] | 164.16 g/mol |
| Appearance | White solid[1] | Off-white to tan solid |
| Melting Point | 165-167 °C | 140-145 °C[3][4] |
| Solubility | Decomposes in water[5] | Information not widely available, but used in organic solvents like toluene. |
Table 2: Spectroscopic Data for the endo Isomer
| Spectroscopy | Peaks |
| ¹H NMR (CDCl₃) | δ: 6.30 (dd, 2H), 3.57 (dd, 2H), 3.45 (m, 2H), 1.78 (dt, 1H), 1.59 (m, 1H) ppm |
| ¹³C NMR (CDCl₃) | δ: 171.3, 135.5, 52.7, 47.1, 46.1 ppm |
| IR | 2982 (C-H stretch), 1840 (C=O stretch), 1767 (C=O stretch), 1089 (C-O stretch) cm⁻¹[6] |
Synthesis and Manufacturing
The primary route for synthesizing this compound is the Diels-Alder reaction, a [4+2] cycloaddition between cyclopentadiene (B3395910) (the diene) and maleic anhydride (the dienophile).[2]
Synthesis of the endo Isomer (Kinetic Product)
The Diels-Alder reaction, typically performed at or below room temperature, kinetically favors the formation of the endo isomer.
Materials:
-
Maleic anhydride (6.0 g)
-
Ethyl acetate (B1210297) (20 mL)
-
Ligroin or Hexane (20 mL)
-
Freshly cracked cyclopentadiene (6.0 mL) (Note: Cyclopentadiene is obtained by the retro-Diels-Alder reaction of its dimer, dicyclopentadiene, and should be kept cold and used promptly).[7]
Procedure:
-
In a 125 mL Erlenmeyer flask, dissolve 6.0 g of maleic anhydride in 20 mL of ethyl acetate, warming gently on a hot plate if necessary.
-
Add 20 mL of ligroin (or hexane) to the solution and cool it thoroughly in an ice-water bath. Some maleic anhydride may crystallize.
-
To the cold solution, add 6.0 mL of freshly cracked and chilled cyclopentadiene.
-
Swirl the mixture in the ice bath. The reaction is exothermic, and a white solid product will begin to separate.
-
After the initial exothermic reaction subsides, heat the mixture on a hot plate until all the solid dissolves.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization.
-
Collect the white crystalline product by vacuum filtration using a Büchner funnel.
References
- 1. Nadic anhydride - Wikipedia [en.wikipedia.org]
- 2. www2.latech.edu [www2.latech.edu]
- 3. cis-5-Norbornene-exo-2,3-dicarboxylic anhydride 95 2746-19-2 [sigmaaldrich.com]
- 4. CIS-5-NORBORNENE-EXO-2,3-DICARBOXYLIC ANHYDRIDE | 2746-19-2 [chemicalbook.com]
- 5. cis-5-Norbornene-endo-2,3-dicarboxylic anhydride, 97% | Fisher Scientific [fishersci.ca]
- 6. This compound|For Research [benchchem.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
Methodological & Application
Application Notes and Protocols: 5-Norbornene-2,3-dicarboxylic anhydride in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Norbornene-2,3-dicarboxylic anhydride (B1165640) and its derivatives in the synthesis of advanced polymers. This document details common polymerization techniques, including Ring-Opening Metathesis Polymerization (ROMP) and alternating copolymerization, and provides specific experimental protocols. The resulting polymers possess a range of tunable properties, making them suitable for diverse applications from advanced materials to drug delivery scaffolds.
Introduction to 5-Norbornene-2,3-dicarboxylic anhydride in Polymer Science
This compound is a versatile monomer utilized in the synthesis of functional polymers. Its strained bicyclic structure makes it highly reactive in ROMP, while the anhydride group offers a site for further functionalization or for influencing polymer properties such as thermal stability and mechanical strength.[1] The monomer exists as two primary stereoisomers, endo and exo, which can influence polymerization kinetics and the final properties of the polymer.[2][3] Polymers derived from this monomer are finding applications in advanced resins, composites, specialty coatings, and as intermediates for pharmaceuticals.[1][4][5]
Polymerization Methodologies
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful technique for polymerizing strained cyclic olefins like this compound. The use of well-defined catalysts, such as Grubbs' second and third-generation catalysts, allows for the synthesis of polymers with controlled molecular weights and low polydispersity indices (PDI).[6] The living nature of ROMP initiated by these catalysts also enables the synthesis of well-defined block copolymers.[6]
Alternating Copolymerization with Epoxides
The anhydride functionality allows for alternating copolymerization with epoxides to produce polyesters. This method results in polymers with a perfectly alternating structure and can be used to incorporate functionalities along the polymer backbone for further modification through click chemistry.[1][7][8]
Quantitative Data Summary
The following tables summarize quantitative data from representative polymerizations of this compound and its derivatives.
Table 1: Ring-Opening Metathesis Polymerization (ROMP) of Norbornene Derivatives
| Monomer | Catalyst (Monomer/Catalyst Ratio) | Solvent | Temperature (°C) | Time | Mn (kDa) | PDI | Tg (°C) | Ref. |
| This compound | Grubbs' 2nd Gen. (Variable) | DMF | RT | Variable | 5.0 - 15.0 | 1.5 - 2.0 | 130 - 150 | [9] |
| cis-5-Norbornene-endo-2,3-dicarboxylic anhydride derivative (M4) | Grubbs' 3rd Gen. | THF | RT | < 1h | >40 | < 1.30 | N/A | [6] |
| Dimethyl-5-norbornene-2,3-dicarboxylate | Grubbs' 3rd Gen. | N/A | 60-120 (stepwise) | 90 min | 130 | 1.23 | 100 | [10] |
| Chiral norbornene diesters | Grubbs' 2nd Gen. | CH2Cl2 | RT | 1-2h | 190 - 580 | 1.3 - 1.8 | -30 to 139 | [11] |
Table 2: Alternating Copolymerization of Norbornene Anhydrides with Epoxides
| Anhydride | Epoxide | Catalyst System ([A]:[E]:[Cat]:[Co-cat]) | Solvent | Temperature (°C) | Time (h) | Mn (kDa) | PDI | Ref. |
| cis-5-Norbornene-endo-2,3-dicarboxylic anhydride (NB) | Styrene Oxide (SO) | (salph)CrCl / DMAP (250:250:1:1) | Toluene | 110 | 5 | 10.1 | 1.14 | [12] |
| cis-5-Norbornene-endo-2,3-dicarboxylic anhydride (NB) | Epichlorohydrin (ECH) | (salph)CrCl / DMAP (250:250:1:1) | Toluene | 110 | 5 | 9.8 | 1.12 | [12] |
| cis-5-Norbornene-exo-2,3-dicarboxylic anhydride (exo-NB) | Styrene Oxide (SO) | (salph)CrCl / DMAP (250:250:1:1) | Toluene | 110 | 5 | 11.2 | 1.15 | [12] |
Experimental Protocols
Protocol for ROMP of a cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride Derivative
This protocol is based on the living polymerization of a norbornene anhydride derivative using a third-generation Grubbs catalyst.[6]
Materials:
-
cis-5-Norbornene-endo-2,3-dicarboxylic anhydride derivative (Monomer)
-
Grubbs' third-generation catalyst (G3)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ethyl vinyl ether
-
Methanol
-
Argon or Nitrogen gas supply
Procedure:
-
In a glovebox, dissolve the desired amount of the norbornene monomer in anhydrous THF in a clean, dry Schlenk flask equipped with a magnetic stir bar.
-
In a separate vial, dissolve the required amount of G3 catalyst in anhydrous THF to create a stock solution.
-
Initiate the polymerization by adding the catalyst solution to the stirring monomer solution. The monomer-to-catalyst ratio will determine the target molecular weight.
-
Allow the reaction to proceed at room temperature. The reaction is typically fast and may be complete in under an hour.
-
Terminate the polymerization by adding a few drops of ethyl vinyl ether.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Isolate the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Characterization:
-
Molecular weight (Mn) and polydispersity index (PDI) can be determined by Gel Permeation Chromatography (GPC) relative to polystyrene standards.
-
Polymer structure can be confirmed by ¹H and ¹³C NMR spectroscopy.
References
- 1. Functional polyesters derived from alternating copolymerization of norbornene anhydride and epoxides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Investigation of exo- and endo-isomers of this compound in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Mechanistic and Kinetic Studies of the Ring Opening Metathesis Polymerization of Norbornenyl Monomers by a Grubbs Third Generation Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.latech.edu [www2.latech.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Functional polyesters derived from alternating copolymerization of norbornene anhydride and epoxides - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. cheng.lab.westlake.edu.cn [cheng.lab.westlake.edu.cn]
Application Notes and Protocols: 5-Norbornene-2,3-dicarboxylic Anhydride as an Epoxy Curing Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Norbornene-2,3-dicarboxylic anhydride (B1165640) and its derivative, Methyl Nadic Anhydride (MNA), as a high-performance curing agent for epoxy resins. This document details the curing process, resultant material properties, and standardized experimental protocols for characterization. MNA, a liquid alicyclic anhydride, is particularly noted for its ability to produce cured epoxy systems with superior thermal stability, excellent electrical insulation, and robust mechanical properties.[1][2][3]
Overview of the Curing Mechanism
The curing of epoxy resins with 5-Norbornene-2,3-dicarboxylic anhydride or its derivatives is a complex process involving a series of chemical reactions. The primary mechanism is a ring-opening polymerization. The process is initiated by a hydroxyl group, which can be present on the epoxy resin backbone or introduced via a catalyst. This hydroxyl group attacks the anhydride ring, opening it to form a carboxylic acid. This newly formed acid group then reacts with an epoxy group, creating an ester linkage and a new hydroxyl group. This new hydroxyl group can then react with another anhydride molecule, propagating the cross-linking process and forming a dense, three-dimensional polymer network.[1][4] The use of accelerators, such as tertiary amines, is common to facilitate the reaction at lower temperatures and ensure a complete cure.[1][5]
The final properties of the cured epoxy are highly dependent on the formulation, including the specific epoxy resin, the concentration of the anhydride curing agent, the type and concentration of the accelerator, and critically, the cure schedule (time and temperature).[1][4][6]
Data Presentation: Properties of MNA-Cured Epoxy Resins
The following tables summarize the thermal and mechanical properties of a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin cured with Methyl Nadic Anhydride (MNA). It is important to note that these values are illustrative and can be influenced by the specific epoxy resin, accelerator, and cure cycle used.
Table 1: Thermal Properties of MNA-Cured DGEBA Epoxy
| Property | Value | Conditions |
| Glass Transition Temperature (Tg) | 145 - 253 °C[3] | Dependent on cure schedule and formulation[7][8] |
| Decomposition Temperature (Td, 5% wt. loss) | ~320 °C[3] | Measured by Thermogravimetric Analysis (TGA) |
| Heat Deflection Temperature (HDT) | 102 - 156 °C[6][9] | Varies with MNA concentration and cure cycle |
Table 2: Mechanical Properties of MNA-Cured DGEBA Epoxy
| Property | Value | Conditions |
| Tensile Strength | 11,000 - 11,600 psi[9] | Varies with MNA concentration |
| Tensile Elongation | 2.5 - 3.5 %[6][9] | Varies with MNA concentration |
| Flexural Strength | 18,900 - 24,500 psi[9] | Increases with higher MNA concentration |
| Flexural Modulus | 520 - 570 ksi[9] | Varies with MNA concentration |
| Compressive Strength | 18,700 - 20,500 psi[9] | Increases with higher MNA concentration |
| Fracture Toughness (K_Ic) | 1.21 - 1.41 MPa·m¹ᐟ²[10] | With 20 wt% toughener |
Experimental Protocols
Sample Preparation and Curing
This protocol outlines the general procedure for preparing and curing epoxy test specimens using MNA as the curing agent.
Materials:
-
Epoxy Resin (e.g., DGEBA, EPON™ 828 or equivalent)
-
Curing Agent: this compound or Methyl Nadic Anhydride (MNA)
-
Accelerator (e.g., Benzyldimethylamine (BDMA) or Tris(dimethylaminomethyl)phenol)
-
Mixing containers, stirring rods, and vacuum oven
-
Molds for casting test specimens (e.g., silicone or Teflon™)
Procedure:
-
Formulation Calculation: The amount of anhydride required is typically expressed in parts per hundred of resin (phr). A common starting point is a stoichiometric ratio of anhydride groups to epoxy groups.[1][4] The following formula can be used: Anhydride (phr) = (AEW / EEW) x 100 Where:
-
AEW = Anhydride Equivalent Weight (for MNA, typically 178.2 g/mol )[6]
-
EEW = Epoxide Equivalent Weight of the epoxy resin (provided by the manufacturer)
-
-
Mixing:
-
If the epoxy resin is highly viscous, gently warm it to 50-60°C to reduce viscosity.[1]
-
Accurately weigh the epoxy resin and anhydride into a clean, dry mixing container.
-
Thoroughly mix the two components until a uniform mixture is obtained.
-
Add the accelerator (typically 1-2 phr) and continue mixing until it is evenly dispersed.[1]
-
-
Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Casting: Pour the degassed mixture into pre-heated molds treated with a mold release agent.
-
Curing: Transfer the molds to a programmable oven and apply the desired curing schedule. A typical multi-stage cure involves an initial cure at a lower temperature followed by a post-cure at a higher temperature (e.g., 2 hours at 90°C, followed by 4 hours at 165°C).[4][5]
Thermal Analysis
Protocol 3.2.1: Differential Scanning Calorimetry (DSC) for Cure Analysis
Objective: To determine the heat of reaction and the degree of cure of the epoxy-anhydride system.
Equipment: Differential Scanning Calorimeter (DSC)
Procedure:
-
Prepare a small sample (5-10 mg) of the uncured epoxy-anhydride mixture in a DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature above the expected final cure temperature (e.g., 250°C).[5][11]
-
The exothermic peak observed represents the total heat of reaction (ΔH_total).[12]
-
To determine the degree of cure of a partially cured sample, run the same temperature program. The exothermic peak will represent the residual heat of reaction (ΔH_residual).
-
Calculate the degree of cure (α) using the following equation: α = (ΔH_total - ΔH_residual) / ΔH_total
Protocol 3.2.2: Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the decomposition temperature and thermal stability of the cured epoxy.
Equipment: Thermogravimetric Analyzer (TGA)
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) of the fully cured epoxy into a TGA sample pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air) to a high temperature (e.g., 800°C).
-
Record the weight loss of the sample as a function of temperature.
-
The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.[3]
Mechanical Testing
Protocol 3.3.1: Tensile Testing (ASTM D638)
Objective: To determine the tensile strength, tensile modulus, and elongation at break of the cured epoxy.[13][14]
Equipment: Universal Testing Machine (UTM) with tensile grips and an extensometer.
Procedure:
-
Prepare dog-bone shaped test specimens according to ASTM D638 specifications.[13]
-
Measure the width and thickness of the specimen's gauge section.
-
Mount the specimen in the tensile grips of the UTM.
-
Attach an extensometer to the gauge section to accurately measure strain.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fails.[13]
-
Record the load-extension data.
-
Calculate the tensile strength, tensile modulus, and elongation at break from the stress-strain curve.
Protocol 3.3.2: Flexural Testing (ASTM D790)
Objective: To determine the flexural strength and flexural modulus of the cured epoxy.
Equipment: Universal Testing Machine (UTM) with a three-point bending fixture.
Procedure:
-
Prepare rectangular bar specimens according to ASTM D790 specifications.
-
Measure the width and thickness of the specimen.
-
Place the specimen on the two supports of the three-point bending fixture.
-
Apply a load to the center of the specimen at a constant crosshead speed until the specimen fractures.
-
Record the load-deflection data.
-
Calculate the flexural strength and flexural modulus.
Spectroscopic Analysis
Protocol 3.4.1: Fourier-Transform Infrared (FTIR) Spectroscopy for Monitoring Cure
Objective: To monitor the chemical changes during the curing reaction.
Equipment: Fourier-Transform Infrared (FTIR) Spectrometer.
Procedure:
-
Apply a thin film of the reacting epoxy-anhydride mixture onto an IR-transparent substrate (e.g., KBr salt plate).[5]
-
Place the substrate in the FTIR spectrometer and acquire spectra at regular time intervals during the cure.
-
Monitor the following characteristic peaks:
-
The reaction is considered complete when the anhydride and epoxide peaks have disappeared, and the ester peak intensity has plateaued.
Visualizations
Caption: Simplified reaction pathway for the curing of epoxy resin with an anhydride hardener.
Caption: General experimental workflow for preparing and characterizing anhydride-cured epoxy resins.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tri-iso.com [tri-iso.com]
- 5. benchchem.com [benchchem.com]
- 6. miller-stephenson.com [miller-stephenson.com]
- 7. epotek.com [epotek.com]
- 8. epotek.com [epotek.com]
- 9. tri-iso.com [tri-iso.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. thermalsupport.com [thermalsupport.com]
- 12. Simultaneous DSC‐Raman Analysis of the Curing of an Epoxy Thermoset - TA Instruments [tainstruments.com]
- 13. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 14. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
Application Notes and Protocols for Ring-Opening Metathesis Polymerization of 5-Norbornene-2,3-dicarboxylic anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the ring-opening metathesis polymerization (ROMP) of 5-Norbornene-2,3-dicarboxylic anhydride (B1165640). This monomer is a versatile building block for the synthesis of functional polymers with significant potential in various fields, including drug delivery and biomaterials.
Introduction
Ring-opening metathesis polymerization (ROMP) is a powerful and versatile polymerization technique that utilizes strained cyclic olefins, such as norbornene derivatives, to produce polymers with well-defined microstructures and functionalities. The driving force for this reaction is the relief of ring strain in the monomer. 5-Norbornene-2,3-dicarboxylic anhydride is a particularly interesting monomer due to the presence of the reactive anhydride group, which can be readily modified post-polymerization to introduce a wide range of functionalities. This makes the resulting polymer an excellent scaffold for the covalent attachment of drugs, targeting ligands, and other bioactive molecules.
The polymerization is typically initiated by transition metal catalysts, with Grubbs' catalysts (first, second, and third generation) being the most commonly used due to their high tolerance to various functional groups and their ability to mediate living polymerizations. A living polymerization allows for precise control over the polymer's molecular weight and the synthesis of block copolymers with narrow molecular weight distributions (polydispersity index, PDI), typically in the range of 1.03 to 1.10.[1]
Applications in Drug Development
The polymer derived from this compound, poly(this compound), serves as a versatile platform for various biomedical applications, primarily due to the reactivity of the anhydride group in the repeating units.
-
Bioconjugation and Protein-Polymer Conjugates: The anhydride group can be easily opened by nucleophiles, such as the amine groups on proteins, to form stable amide bonds. This has been utilized to create protein-polymer conjugates. For instance, cis-5-Norbornene-exo-2,3-dicarboxylic anhydride can be conjugated to the surface of proteins like lysozyme. Subsequent "grafting-from" ROMP of other monomers from these protein-bound norbornene units can create a polymer shell around the protein, which has been shown to reduce its immunogenicity.[1]
-
Theranostic Agents: Copolymers incorporating derivatives of this compound are being explored for theranostic applications, which combine therapeutic and diagnostic functionalities in a single agent. For example, a triblock copolymer was synthesized using ROMP, where one block contained a derivative of this compound with a covalently attached chemotherapeutic drug (camptothecin), another block contained a cobalt complex for magnetic resonance imaging (MRI), and a third block consisted of polyethylene (B3416737) glycol (PEG) for biocompatibility and targeting.[2][3][4]
-
pH-Responsive Drug Delivery: The anhydride linkage can be hydrolyzed, and this process can be sensitive to pH. This property can be exploited for pH-triggered drug release. Copolymers of norbornene derivatives carrying drugs attached via pH-sensitive linkers, such as hydrazones, have been developed. These systems are designed to be stable at physiological pH (7.4) and release the drug in the more acidic environment of tumor tissues or within cancer cells.[5][6][7]
-
Hydrogel Formation for Biomedical Applications: The norbornene group itself is reactive in thiol-ene "click" chemistry. Gelatin, a biological polymer, has been modified with cis-5-norbornene-endo-2,3-dicarboxylic anhydride (also known as carbic anhydride) to introduce norbornene functionalities (GelNB). These modified gelatin macromers can then be crosslinked into hydrogels via thiol-norbornene reactions for applications in cell and tissue engineering.[8]
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general mechanism of ROMP and a typical experimental workflow.
References
- 1. Polynorbornene-based bioconjugates by aqueous grafting-from ring-opening metathesis polymerization reduce protein immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Engineering Camptothecin-Derived Norbornene Polymers for Theranostic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Norbornene derived doxorubicin copolymers as drug carriers with pH responsive hydrazone linker [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Orthogonally crosslinked gelatin-norbornene hydrogels for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of High-Performance Polyimides from 5-Norbornene-2,3-dicarboxylic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyimides (PIs) are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and dielectric properties.[1] The incorporation of alicyclic structures, such as that found in 5-Norbornene-2,3-dicarboxylic anhydride (B1165640) (also known as Nadic Anhydride or Himic Anhydride), into the polyimide backbone can lead to polymers with improved solubility, lower dielectric constants, and enhanced optical transparency, while maintaining high thermal stability.[1] These characteristics make norbornene-derived polyimides highly suitable for demanding applications in the aerospace, electronics, and medical fields.[2]
This document provides detailed application notes and experimental protocols for the synthesis of high-performance polyimides utilizing 5-Norbornene-2,3-dicarboxylic anhydride.
Advantages of Incorporating this compound
The use of this compound in polyimide synthesis offers several key advantages:
-
Improved Solubility: The non-planar, bicyclic structure of the norbornene unit disrupts polymer chain packing, which can significantly improve the solubility of the resulting polyimides in common organic solvents.[1] This facilitates processing, such as spin coating and film casting.
-
Enhanced Optical Transparency: Polyimides derived from alicyclic anhydrides like this compound often exhibit higher optical transparency and less color compared to their fully aromatic counterparts.[1]
-
High Thermal Stability: The rigid, bicyclic norbornene structure incorporated into the polymer backbone imparts exceptional thermal stability and a high glass transition temperature (Tg).[2]
-
Tailorable Properties: The properties of the final polyimide can be readily tailored by selecting different aromatic diamines for the polymerization reaction.
Chemical Synthesis Pathway
The synthesis of polyimides from this compound and an aromatic diamine typically follows a two-step polycondensation reaction. The first step involves the formation of a soluble poly(amic acid) (PAA) precursor, which is then converted to the final polyimide in the second step through a process of imidization (cyclodehydration).[1]
Caption: General two-step synthesis of polyimides.
Experimental Protocols
Materials
-
This compound (Nadic Anhydride)
-
Aromatic diamines (e.g., 4,4'-Oxydianiline (B41483) (ODA), 4,4'-Methylenedianiline (MDA), p-Phenylenediamine (PPD))
-
N,N'-dimethylformamide (DMF) or N,N'-dimethylacetamide (DMAc), anhydrous
-
Distilled water
Protocol 1: One-Pot Synthesis of Polyimide from this compound and 4,4'-Methylenedianiline (MDA)
This protocol is adapted from a patented manufacturing method.[3]
-
Monomer Dissolution: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 0.1 mole of 4,4'-Methylenedianiline (MDA) and 0.2 mole of this compound in 150 ml of N,N'-dimethylformamide (DMF).
-
Stirring: Stir the solution at room temperature until all monomers are completely dissolved.
-
Heating and Reflux: Slowly heat the solution to 145°C and maintain this temperature to allow the solution to reflux for two hours.
-
Precipitation: After cooling the solution to room temperature, pour it into 850 ml of water to precipitate the polyimide.
-
Filtration and Washing: Filter the precipitate and wash the collected solid with methanol and distilled water.
-
Repeat Washing: Repeat the filtration and washing steps 3 to 4 times to ensure the removal of any unreacted monomers and solvent.
-
Drying: Dry the final polyimide product in a vacuum oven.
Protocol 2: Two-Step Synthesis of Polyimide from this compound and 4,4'-Oxydianiline (ODA)
This is a general protocol based on the widely practiced two-step poly(amic acid) process.[1][4]
Step 1: Synthesis of Poly(amic acid) (PAA)
-
Diamine Dissolution: In a 100 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add 10 mmol of 4,4'-oxydianiline (ODA) and 30 mL of anhydrous N,N-dimethylacetamide (DMAc). Stir the mixture at room temperature under a gentle stream of nitrogen until the diamine is completely dissolved.[1]
-
Anhydride Addition: Gradually add 10 mmol of this compound to the stirred diamine solution in small portions over 30 minutes.[1]
-
Polymerization: Continue stirring the reaction mixture at room temperature for 12-24 hours to form the poly(amic acid) solution. The viscosity of the solution will increase as the polymerization progresses.
Step 2: Thermal Imidization
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Solvent Evaporation: Place the cast film in a vacuum oven at 80°C for 2-4 hours to remove the bulk of the solvent.
-
Thermal Curing: Cure the film by heating it in a programmable oven with the following temperature profile:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour[4]
-
-
Cooling: Slowly cool the oven to room temperature to obtain the final polyimide film.
Experimental Workflow
Caption: General experimental workflow for polyimide synthesis.
Data Presentation
The following table summarizes the properties of polyimides synthesized from this compound and various aromatic diamines, as reported in the literature.
| Diamine | Polymerization Method | Solvent | Yield (%) | Glass Transition Temp. (Tg) (°C) | Thermal Decomposition Temp. (Td5%) (°C) |
| 4,4'-Methylenedianiline (MDA) | One-Pot | DMF | 85 | Not Reported | Not Reported |
| p-Phenylenediamine (PPD) | One-Pot | DMF | 79 | Not Reported | Not Reported |
| 4,4'-Oxydianiline (ODA) | One-Pot | DMF | Not Reported | Not Reported | Not Reported |
Characterization of Polyimides
The successful synthesis and properties of the polyimides can be confirmed using various analytical techniques:
-
Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the conversion of the poly(amic acid) to polyimide, look for the appearance of characteristic imide absorption bands around 1780 cm⁻¹ and 1720 cm⁻¹ (C=O stretching), and the disappearance of the amic acid bands.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the polymer. The 5% weight loss temperature (Td5%) is a common metric.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polyimide.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the poly(amic acid) precursor.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the monomers and the resulting polymer.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Anhydrous solvents are flammable and should be handled with care.
-
Aromatic diamines can be toxic and should be handled with appropriate precautions.
-
High-temperature reactions should be conducted with caution.
References
Application Notes and Protocols: 5-Norbornene-2,3-dicarboxylic Anhydride as a Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Norbornene-2,3-dicarboxylic anhydride (B1165640), also known as Nadic anhydride, is a cyclic dicarboxylic anhydride widely utilized as a crosslinking agent, particularly in the curing of epoxy resins and in the synthesis of polymers through Ring-Opening Metathesis Polymerization (ROMP).[1] Its strained bicyclic structure imparts unique properties to the resulting polymers, including enhanced thermal stability, mechanical strength, and chemical resistance.[2][3] This document provides detailed application notes and protocols for the use of 5-Norbornene-2,3-dicarboxylic anhydride as a crosslinking agent in various research and development settings.
The anhydride exists as two primary stereoisomers: endo and exo.[1] The endo isomer is the kinetic product of the Diels-Alder reaction used in its synthesis, while the exo isomer is the thermodynamically more stable product and can be obtained by thermal isomerization of the endo form.[4][5] The choice of isomer can influence polymerization kinetics and the final properties of the crosslinked material.[6]
Physicochemical Properties
A summary of the key physicochemical properties of both endo and exo isomers of this compound is presented below.
| Property | cis-5-Norbornene-endo -2,3-dicarboxylic anhydride | cis-5-Norbornene-exo -2,3-dicarboxylic anhydride | Reference(s) |
| CAS Number | 129-64-6 | 2746-19-2 | [1] |
| Molecular Formula | C₉H₈O₃ | C₉H₈O₃ | [7] |
| Molecular Weight | 164.16 g/mol | 164.16 g/mol | [7] |
| Appearance | White crystalline solid | White solid | [8] |
| Melting Point | 165-167 °C | 140-145 °C | [8] |
| Solubility | Soluble in benzene, toluene, acetone, carbon tetrachloride, chloroform, ethanol, ethyl acetate; slightly soluble in petroleum ether. | Soluble in common organic solvents. | [8] |
Applications in Epoxy Resin Curing
This compound is a highly effective curing agent for epoxy resins, leading to crosslinked networks with superior performance characteristics.[2] The anhydride group reacts with the epoxy groups, as well as hydroxyl groups present on the epoxy resin backbone, to form a dense three-dimensional network. This crosslinking significantly enhances the thermal stability, mechanical properties, and chemical resistance of the cured epoxy system.[2][9]
Key Advantages in Epoxy Formulations:
-
High Thermal Resistance: The rigid norbornene backbone contributes to a high glass transition temperature (Tg) and excellent thermal stability of the cured resin.[10][11]
-
Excellent Mechanical Properties: The resulting crosslinked polymers exhibit high hardness and impact strength.[9]
-
Good Electrical Insulation: Anhydride-cured epoxies are known for their excellent electrical properties, making them suitable for electronic encapsulation.[2][9]
-
Long Pot Life and Controlled Curing: Compared to amine curing agents, anhydride-based systems offer a longer pot life and a more controlled, less exothermic curing process.[9]
Experimental Protocol: Curing of a Bisphenol A-based Epoxy Resin
This protocol describes a general procedure for the thermal curing of a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin using this compound.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin
-
cis-5-Norbornene-endo-2,3-dicarboxylic anhydride
-
Tertiary amine accelerator (e.g., tris(dimethylaminomethyl)phenol)
-
Mixing vessel
-
Vacuum oven
-
Molds for sample casting
Procedure:
-
Preparation of the Formulation:
-
Preheat the DGEBA epoxy resin to approximately 60 °C to reduce its viscosity.
-
In a mixing vessel, combine the preheated DGEBA resin with the desired amount of this compound. A typical starting ratio is 80-90 parts per hundred resin (phr) of anhydride.[9]
-
Add a catalytic amount of a tertiary amine accelerator (e.g., 1 phr).
-
Stir the mixture thoroughly until the anhydride is completely dissolved and the mixture is homogeneous.
-
-
Degassing:
-
Place the mixture in a vacuum oven at 60-70 °C and apply a vacuum to remove any entrapped air bubbles. Continue degassing until bubbling ceases.
-
-
Casting and Curing:
-
Pour the degassed mixture into preheated molds.
-
Place the molds in an oven and cure according to a predefined temperature profile. A typical curing schedule involves an initial cure at a lower temperature followed by a post-cure at a higher temperature to ensure complete crosslinking. For example:
-
Initial cure: 2-4 hours at 120 °C.
-
Post-cure: 2-4 hours at 150-160 °C.
-
-
The exact curing schedule will depend on the specific formulation and desired properties.[12]
-
-
Characterization:
-
After curing, allow the samples to cool slowly to room temperature before demolding.
-
The cured samples can then be characterized for their thermal and mechanical properties using techniques such as Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA), and tensile testing.
-
Caption: Workflow for epoxy resin curing with this compound.
Applications in Ring-Opening Metathesis Polymerization (ROMP)
The strained norbornene ring of this compound makes it a suitable monomer for Ring-Opening Metathesis Polymerization (ROMP).[13] This polymerization technique, often catalyzed by ruthenium-based catalysts (e.g., Grubbs catalysts), allows for the synthesis of polymers with well-defined microstructures and functionalities.[13][14] The resulting polymers contain anhydride groups in the side chains, which can be further functionalized for various applications, including drug delivery and the development of advanced materials.
Key Features of ROMP with Norbornene Anhydrides:
-
Living Polymerization: ROMP can proceed in a living manner, allowing for precise control over polymer molecular weight and the synthesis of block copolymers.[13]
-
Functional Polymers: The anhydride functionality is retained in the polymer and can be used for post-polymerization modification.
-
Tunable Properties: The properties of the resulting polymers can be tuned by copolymerization with other norbornene-based monomers.
Experimental Protocol: ROMP of this compound Derivatives
This protocol provides a general method for the ROMP of a this compound derivative using a Grubbs third-generation catalyst.
Materials:
-
This compound derivative monomer
-
Grubbs third-generation catalyst
-
Anhydrous, deoxygenated solvent (e.g., tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM))
-
Schlenk line or glovebox for inert atmosphere operations
-
Ethyl vinyl ether (for quenching)
-
Methanol or other non-solvent for precipitation
Procedure:
-
Monomer and Catalyst Preparation:
-
Dissolve the this compound derivative monomer in the anhydrous, deoxygenated solvent inside a glovebox or under an inert atmosphere.
-
Prepare a stock solution of the Grubbs catalyst in the same solvent.
-
-
Polymerization:
-
In a reaction vessel, add the monomer solution.
-
Initiate the polymerization by adding the required amount of the catalyst stock solution via syringe. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.
-
Stir the reaction mixture at room temperature. The polymerization progress can be monitored by techniques such as ¹H NMR spectroscopy.
-
-
Quenching and Precipitation:
-
After the desired reaction time or monomer conversion is reached, terminate the polymerization by adding a small amount of ethyl vinyl ether.
-
Precipitate the polymer by slowly adding the reaction mixture to a vigorously stirred non-solvent (e.g., methanol).
-
-
Purification and Drying:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any residual monomer and catalyst.
-
Dry the polymer under vacuum to a constant weight.
-
-
Characterization:
-
Characterize the resulting polymer for its molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
-
Confirm the polymer structure using ¹H and ¹³C NMR spectroscopy.
-
Caption: Simplified mechanism of Ring-Opening Metathesis Polymerization (ROMP).
Quantitative Data Summary
The following table summarizes typical quantitative data related to the use of this compound and its derivatives in polymer synthesis.
| Application | Monomer/Curing Agent | Polymer System | Key Parameters | Resulting Properties | Reference(s) |
| Epoxy Curing | Nadic Methyl Anhydride (NMA) | Bisphenol A Epoxy Resin | NMA concentration: 60-90 phr | High heat distortion temperature, high chemical resistance, excellent hardness | [9] |
| Epoxy Curing | Anhydride Curing Agent | Cycloaliphatic Epoxy Resin | Curing temperature: >130 °C | Glass transition temperature (Tg) up to 200-210 °C | [10][12] |
| Copolymerization | exo-5-Norbornene-2,3-dicarboxylic anhydride | Ethylene (B1197577) Copolymer | 6.0 mol% incorporation | Improved compatibilizing performance for polyamide-6 and polyolefin elastomer blends | [6] |
| ROMP | cis-5-norbornene-endo-2,3-dicarboxylic anhydride derivatives | Homopolymers | Grubbs 3rd generation catalyst | High molecular weight polymers with low polydispersity indices (PDI < 1.30) | [13] |
Safety Information
This compound is a hazardous substance and should be handled with appropriate safety precautions.
-
Hazards: May cause sensitization by inhalation and skin contact. Causes serious eye damage.[8][15]
-
Precautions: Do not breathe dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.
-
Storage: Store in a cool, dry place away from moisture, as it can react with water to form the corresponding dicarboxylic acid.[8]
Conclusion
This compound is a versatile and highly effective crosslinking agent for a range of polymer systems. Its use in epoxy resins leads to materials with superior thermal and mechanical properties, making them suitable for demanding applications. Furthermore, its utility as a monomer in ROMP opens avenues for the synthesis of novel functional polymers with tailored properties for advanced applications, including in the biomedical and drug development fields. The protocols and data presented in this document provide a foundation for researchers and scientists to explore the potential of this valuable chemical compound.
References
- 1. Nadic anhydride - Wikipedia [en.wikipedia.org]
- 2. CIS-5-NORBORNENE-EXO-2,3-DICARBOXYLIC ANHYDRIDE | 2746-19-2 [chemicalbook.com]
- 3. This compound | RUTHIGEN [ruthigen.com]
- 4. This compound|For Research [benchchem.com]
- 5. www2.latech.edu [www2.latech.edu]
- 6. Investigation of exo- and endo-isomers of this compound in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. cis-5-Norbornene-exo-2,3-dicarboxylic anhydride | C9H8O3 | CID 75977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. tri-iso.com [tri-iso.com]
- 10. Anhydride Thermal Curing of Cycloaliphatic Epoxy Resin - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 11. nbinno.com [nbinno.com]
- 12. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. cis-5-Norbornene-exo-2,3-dicarboxylic anhydride, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Application Notes and Protocols for the Formulation of Epoxy Resins with 5-Norbornene-2,3-dicarboxylic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation of epoxy resins with 5-Norbornene-2,3-dicarboxylic anhydride (B1165640), commonly known as Nadic Anhydride (NA). This curing agent is utilized to produce epoxy thermosets with enhanced thermal stability, excellent electrical insulation, and superior weather resistance.[1] While specific quantitative data for Nadic Anhydride is not widely available in compiled formats, the following sections leverage data from its closely related derivative, Nadic Methyl Anhydride (MNA), to provide representative properties and formulation guidelines. The fundamental chemistry and application principles are largely analogous.
Introduction to Anhydride Curing
Anhydride curing agents react with epoxy resins to form a highly cross-linked polymer network. This reaction is typically slower and less exothermic than amine curing, offering advantages such as longer pot life and reduced shrinkage during cure.[2] The resulting cured epoxy exhibits excellent mechanical, thermal, and electrical properties, making it suitable for demanding applications in electronics, aerospace, and industrial coatings.[1][3]
The curing mechanism of an epoxy resin with an anhydride hardener is a multi-step process. Initially, a hydroxyl group present on the epoxy resin backbone opens the anhydride ring, forming a monoester with a carboxylic acid group. This newly formed carboxylic acid then reacts with an epoxy group, leading to the formation of a diester and generating a new hydroxyl group, which can then react with another anhydride molecule. This chain of reactions creates a densely cross-linked polymer network. Accelerators, typically tertiary amines, are often used to facilitate the reaction at lower temperatures and ensure a complete cure.
Materials and Equipment
Materials:
-
Epoxy Resin: A standard liquid epoxy resin, such as a diglycidyl ether of bisphenol A (DGEBA) type resin (e.g., EPON™ 828 or equivalent).
-
Curing Agent: 5-Norbornene-2,3-dicarboxylic anhydride (Nadic Anhydride, NA).
-
Accelerator: A tertiary amine, such as benzyldimethylamine (BDMA) or 2,4,6-Tris(dimethylaminomethyl)phenol.
-
Solvents (for cleaning): Acetone, isopropanol.
Equipment:
-
Laboratory balance (accurate to 0.01 g).
-
Mixing containers (disposable cups, beakers).
-
Stirring rods or a mechanical mixer.
-
Vacuum oven or a standard laboratory oven with precise temperature control.
-
Molds for casting test specimens (e.g., silicone or Teflon™).
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, lab coat.
Experimental Protocols
The amount of anhydride curing agent required is typically expressed in parts per hundred of resin (phr). The optimal phr is often near a stoichiometric ratio of anhydride groups to epoxy groups. The following formula can be used to calculate the required amount of Nadic Anhydride:
Anhydride (phr) = (AEW / EEW) x 100
Where:
-
AEW is the Anhydride Equivalent Weight. For a monoanhydride like Nadic Anhydride, the AEW is equal to its molecular weight. The molecular weight of this compound is 164.16 g/mol .
-
EEW is the Epoxide Equivalent Weight of the epoxy resin, which is provided by the resin manufacturer. For a typical DGEBA resin like EPON™ 828, the EEW is approximately 185-192 g/eq.
For most high-performance applications, an anhydride concentration of 80-90 phr is a good starting point.[3]
This protocol outlines the steps for preparing and curing a standard epoxy formulation using Nadic Anhydride.
-
Resin Preparation: If the epoxy resin is highly viscous, gently warm it to 50-60°C to reduce its viscosity for easier mixing.
-
Weighing: Accurately weigh the required amounts of epoxy resin and Nadic Anhydride into a clean, dry mixing container based on the calculations from Protocol 1.
-
Initial Mixing: Thoroughly mix the epoxy resin and Nadic Anhydride using a stirring rod or mechanical mixer until a homogeneous mixture is obtained.
-
Accelerator Addition: Add the accelerator to the mixture. A typical concentration for a tertiary amine accelerator is in the range of 0.5-2.0 phr. Continue mixing until the accelerator is fully dissolved and evenly dispersed.
-
Degassing: Place the mixture in a vacuum oven at 60-70°C and apply a vacuum to remove any entrapped air bubbles. Continue degassing until bubbling ceases.
-
Casting: Carefully pour the degassed mixture into preheated molds.
-
Curing: Transfer the molds to an oven and follow a staged curing schedule. A typical schedule involves an initial cure at a lower temperature followed by a post-cure at a higher temperature. For example:
-
Initial cure: 2-4 hours at 100-120°C.
-
Post-cure: 4-16 hours at 150-180°C. Longer cure times and higher temperatures generally lead to increased crosslinking, resulting in improved mechanical strength and chemical resistance.[3]
-
-
Cooling and Demolding: After the curing cycle is complete, allow the cured resin to cool slowly to room temperature within the oven to minimize internal stresses before demolding.
Data Presentation: Typical Properties of Nadic Anhydride Cured Epoxy Resins
The following tables summarize the typical properties of epoxy resins cured with Nadic Methyl Anhydride (MNA), which are expected to be similar to those cured with Nadic Anhydride. These values are illustrative and can be influenced by the specific epoxy resin, accelerator, and cure schedule used.
Table 1: Typical Mechanical Properties of MNA-Cured DGEBA Epoxy Resin
| Property | Typical Value Range |
| Tensile Strength | 10,000 - 12,000 psi |
| Elongation | 2.5 - 3.5 % |
| Flexural Strength | 17,000 - 19,000 psi |
| Flexural Modulus | 4.0 - 4.4 x 10^5 psi |
| Compressive Strength | 30,000 - 33,000 psi |
Table 2: Typical Thermal Properties of MNA-Cured DGEBA Epoxy Resin
| Property | Typical Value Range |
| Heat Distortion Temperature (HDT) | 140 - 160 °C |
Table 3: Typical Electrical Properties of MNA-Cured DGEBA Epoxy Resin
| Property | Condition | Typical Value |
| Dielectric Constant | 25°C, 60 Hz | 3.1 |
| 25°C, 1 MHz | 3.0 | |
| Dissipation Factor | 25°C, 60 Hz | 0.001 |
| 25°C, 1 MHz | 0.010 |
Visualizations
References
Application Notes and Protocols: The Role of 5-Norbornene-2,3-dicarboxylic Anhydride in Adhesive Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Norbornene-2,3-dicarboxylic anhydride (B1165640) and its derivatives, such as Nadic Methyl Anhydride (NMA), as curing agents in high-performance epoxy adhesive formulations. The unique strained bicyclic structure of this anhydride imparts exceptional thermal stability, high glass transition temperature (Tg), and robust mechanical properties to the cured epoxy network, making it a choice material for demanding applications in aerospace, electronics, and structural bonding.
Introduction to 5-Norbornene-2,3-dicarboxylic Anhydride in Adhesives
This compound is a cyclic dicarboxylic anhydride primarily used as a hardener or curing agent for epoxy resins. Its synthesis is typically achieved through a Diels-Alder reaction between cyclopentadiene (B3395910) and maleic anhydride.[1] This reaction predominantly yields the endo isomer, which is the most common commercially available form.[1] The anhydride group reacts with the epoxy groups of the resin, as well as with hydroxyl groups, to form a highly cross-linked, three-dimensional polymer network. This cross-linking is responsible for the desirable properties of the final adhesive.
The methyl-substituted analog, Nadic Methyl Anhydride (NMA), is a liquid at room temperature, which offers significant processing advantages over the solid parent anhydride, including easier handling and mixing with liquid epoxy resins.[2] Adhesives formulated with these anhydrides are known for their:
-
High Thermal Stability: The rigid norbornene backbone contributes to a high heat distortion temperature (HDT) and glass transition temperature (Tg).[2]
-
Excellent Mechanical Properties: Cured systems exhibit high tensile and flexural strength.[1]
-
Superior Electrical Insulation: These formulations are well-suited for electronic potting and encapsulation due to their excellent dielectric properties.[2]
-
Good Chemical Resistance: The dense cross-linked network provides resistance to a variety of chemicals.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound and its methyl derivative is presented in the table below.
| Property | This compound | Nadic Methyl Anhydride (NMA) |
| CAS Number | 826-62-0 | 25134-21-8 |
| Molecular Formula | C₉H₈O₃ | C₁₀H₁₀O₃ |
| Molecular Weight | 164.16 g/mol | 178.19 g/mol |
| Appearance | White crystalline solid | Colorless to light yellow liquid |
| Melting Point | 165-167 °C | ≤ -15 °C |
| Density | ~1.4 g/cm³ | ~1.2-1.25 g/cm³ at 20°C |
| Viscosity | Not applicable (solid) | 200-300 mPa·s at 25°C |
Data compiled from multiple sources.[3]
Adhesive Formulation and Curing
3.1. Formulation Principles
The formulation of an epoxy adhesive with an anhydride curing agent requires careful consideration of the stoichiometry, the choice of an accelerator, and the desired final properties.
Stoichiometry Calculation: The amount of anhydride needed is typically expressed in parts per hundred of resin (phr). The optimal ratio of anhydride to epoxy (A/E) is crucial for achieving the desired properties. While a 1:1 stoichiometric ratio of anhydride groups to epoxy groups is a theoretical starting point, an A/E ratio of 0.85 to 1.0 is often used in practice to account for side reactions like etherification (homopolymerization of the epoxy resin).[4]
The phr of the anhydride can be calculated using the following formula:
phr of Anhydride = (AEW / EEW) * Stoichiometric Ratio * 100
Where:
-
AEW is the Anhydride Equivalent Weight (molecular weight of the anhydride).
-
EEW is the Epoxide Equivalent Weight of the epoxy resin (provided by the manufacturer).
Accelerators: The reaction between epoxies and anhydrides is often slow at moderate temperatures. Therefore, an accelerator is typically added to increase the reaction rate and reduce the curing temperature and time. Common accelerators include tertiary amines (e.g., benzyldimethylamine - BDMA), imidazoles, and quaternary ammonium (B1175870) salts. The concentration of the accelerator is usually in the range of 0.5 to 2 phr.
3.2. Curing Mechanism
The curing process involves the opening of the anhydride ring by a hydroxyl group (present on the epoxy resin backbone or as an impurity) to form a monoester with a carboxylic acid group. This carboxylic acid then reacts with an epoxy group to form a diester and a new hydroxyl group, which can then react with another anhydride molecule, propagating the cross-linking reaction.
References
Application Notes & Protocols: Creating Heat-Resistant Polymers with 5-Norbornene-2,3-dicarboxylic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of heat-resistant polymers utilizing 5-Norbornene-2,3-dicarboxylic anhydride (B1165640) (NA), also known as Nadic Anhydride. This versatile monomer is a key building block for high-performance polymers with exceptional thermal stability, making it suitable for demanding applications in aerospace, electronics, and advanced materials.
Introduction to 5-Norbornene-2,3-dicarboxylic Anhydride in Polymer Synthesis
This compound is a cyclic anhydride containing a strained norbornene ring system. This strained ring readily undergoes Ring-Opening Metathesis Polymerization (ROMP) to produce polymers with high glass transition temperatures (Tg) and excellent thermal stability.[1] Additionally, the anhydride functionality allows it to be used as a comonomer in various polymerization reactions and as a curing agent for epoxy resins, imparting enhanced thermal and mechanical properties to the final material.[2][3][4]
The stereochemistry of the anhydride, existing as endo and exo isomers, plays a crucial role in its reactivity and the properties of the resulting polymers.[5][6][7] The exo isomer often exhibits higher reactivity in polymerization reactions.[5] The synthesis of the anhydride itself is a classic Diels-Alder reaction between cyclopentadiene (B3395910) and maleic anhydride.[6][7][8]
Key Polymerization Strategies and Thermal Properties
Several polymerization methods can be employed to create heat-resistant polymers from this compound. The choice of method depends on the desired polymer architecture and final properties.
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful technique for polymerizing cyclic olefins like norbornene derivatives.[9] It allows for the synthesis of high molecular weight polymers with controlled architectures.[1][10] The use of well-defined catalysts, such as Grubbs catalysts, provides excellent control over the polymerization process.[1][10]
Workflow for Ring-Opening Metathesis Polymerization (ROMP)
References
- 1. Chiral Polymers from Norbornenes Based on Renewable Chemical Feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. tri-iso.com [tri-iso.com]
- 4. tri-iso.com [tri-iso.com]
- 5. Investigation of exo- and endo-isomers of this compound in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. www2.latech.edu [www2.latech.edu]
- 7. This compound|For Research [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scimedpress.com [scimedpress.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Copolymerization with 5-Norbornene-2,3-dicarboxylic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the copolymerization of 5-Norbornene-2,3-dicarboxylic anhydride (B1165640) (NB-DA) via various methods, including Ring-Opening Metathesis Polymerization (ROMP), alternating copolymerization with epoxides, and free-radical copolymerization. The resulting copolymers possess versatile properties making them suitable for a range of applications, from advanced materials to drug delivery systems.
Overview of 5-Norbornene-2,3-dicarboxylic Anhydride
This compound is a versatile monomer synthesized through a Diels-Alder reaction between cyclopentadiene (B3395910) and maleic anhydride.[1] This strained cyclic olefin is amenable to various polymerization techniques, yielding polymers with unique architectures and functionalities. The anhydride group provides a reactive handle for further post-polymerization modifications, a feature of significant interest in the development of functional materials and drug-polymer conjugates.[2] The reactivity and properties of the resulting polymer can be influenced by the stereochemistry of the monomer, with the exo isomer often exhibiting higher reactivity in certain polymerization systems.[3][4]
Experimental Protocols
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful technique for the polymerization of strained cyclic olefins like NB-DA, often employing well-defined ruthenium-based catalysts such as Grubbs' catalysts.[5][6] This method allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity indices (PDI).[5]
Protocol for ROMP of NB-DA Derivatives:
-
Monomer and Catalyst Preparation: In a nitrogen-filled glovebox, dissolve the desired this compound derivative (e.g., 1.0 g, 6.02 mmol) in anhydrous and deoxygenated tetrahydrofuran (B95107) (THF) (~10 mL). In a separate vial, dissolve the Grubbs' catalyst (e.g., third-generation Grubbs' catalyst, at a desired monomer-to-catalyst ratio, for instance, 100:1) in a minimal amount of anhydrous and deoxygenated THF.[7]
-
Polymerization: With vigorous stirring, add the catalyst solution to the monomer solution. The reaction mixture may become viscous or form a gel as the polymerization proceeds.[7]
-
Termination: After a set reaction time (e.g., 12 hours), terminate the polymerization by adding a few drops of ethyl vinyl ether and stirring for an additional 30 minutes.[7]
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent such as hexane.[7] Collect the polymer by filtration and dry it under vacuum at a suitable temperature (e.g., 35 °C) for 40 hours to obtain the final product.[7]
Quantitative Data for ROMP of NB-DA Derivatives:
| Monomer | Catalyst | Monomer/Catalyst Ratio | Solvent | Yield (%) | Mn (kDa) | PDI (Mw/Mn) | Reference |
| cis-5-norbornene-endo-2,3-dicarboxylic anhydride derivative | Grubbs' 3rd Gen. | - | THF | High | High MW | < 1.30 | [5] |
| 5-norbornene-2,3-dicarboxylic acid anhydride | Grubbs' 2nd Gen. | - | DMF | - | Low MW | - | [8] |
| 5,6-exo,exo-oxanorbornene-2,3-dicarboxylic acid | Umicore | 100:1 | THF | 90 | - | - | [7] |
Alternating Copolymerization with Epoxides
The alternating copolymerization of NB-DA with various epoxides yields functional polyesters with a perfectly alternating structure.[9][10] This reaction is often catalyzed by a combination of a metal complex and a cocatalyst.
Protocol for Alternating Copolymerization of NB-DA and an Epoxide:
-
Reagent Preparation: Inside a glovebox, add cis-5-norbornene-endo-2,3-dicarboxylic anhydride (0.96 mmol), the desired epoxide (0.96 mmol), a toluene (B28343) solution of the catalyst (e.g., chromium(III) salen, 0.004 mmol), and a toluene solution of a cocatalyst (e.g., 4-(dimethylamino)pyridine (DMAP), 0.004 mmol) to a 3 mL crimp vial equipped with a magnetic stir bar. Add toluene to achieve the desired concentration.[11]
-
Polymerization: Seal the vial and heat it in an aluminum heating block at 110 °C for 5 hours with stirring.[11]
-
Purification: After cooling, dissolve the resulting polymer in dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl3) (1 mL) and precipitate it into hexanes (12 mL).[11] Dry the polymer to obtain the final product. Yields are typically greater than 70%.[11]
Quantitative Data for Alternating Copolymerization of NB-DA and Epoxides:
| Anhydride | Epoxide | Catalyst System | Conversion (%) | Mn (kDa) | PDI (Mw/Mn) | Reference |
| exo-NB | AGE | Chromium(III) salen + DMAP | 100 | 8.2 | 1.15 | [11] |
| BHA | AGE | Chromium(III) salen + DMAP | 100 | 8.2 | 1.41 | [11] |
| NB | SO | Al(OiPr)3 | 55 | 5.5 | 1.96 | [11] |
| NB | SO | Mg(OEt)2 | 58 | 4.7 | 1.73 | [11] |
exo-NB: cis-5-norbornene-exo-2,3-dicarboxylic anhydride; BHA: cis-endo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride; AGE: Allyl glycidyl (B131873) ether; SO: Styrene oxide.
Free Radical Copolymerization with Maleic Anhydride
The free radical copolymerization of norbornene derivatives with maleic anhydride can produce alternating copolymers.[12][13] This method typically utilizes a radical initiator at elevated temperatures.
Protocol for Free Radical Copolymerization of Norbornene and Maleic Anhydride:
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve norbornene and maleic anhydride in a suitable solvent like dioxane-d8 for in-situ monitoring.[13]
-
Initiation: Add a free radical initiator (e.g., AIBN) to the solution.
-
Polymerization: Heat the reaction mixture to a specific temperature (e.g., 70 °C) and maintain for the desired reaction time.[12]
-
Purification: Precipitate the resulting copolymer in a non-solvent and dry under vacuum.
Visualized Workflows and Pathways
Caption: Diels-Alder synthesis of this compound.
Caption: General workflow for Ring-Opening Metathesis Polymerization.
Applications in Research and Drug Development
Copolymers of this compound are finding increasing use in various high-tech fields, including drug delivery and materials science.
-
Drug Delivery: The anhydride functionality in the polymer backbone can be readily modified with therapeutic agents, targeting ligands, or imaging agents.[14] This allows for the creation of sophisticated drug-polymer conjugates and nanotheranostic systems. For instance, norbornene-based polymers have been engineered to carry camptothecin, a potent anticancer drug, demonstrating their potential in chemotherapy.[14] The biocompatibility of these systems can be enhanced by incorporating moieties like polyethylene (B3416737) glycol (PEG).
-
Advanced Materials: These copolymers are used in the formulation of photoresists for lithography and as compatibilizers for polymer blends.[4] The high glass transition temperatures and low dielectric constants of some polyimides derived from NB-DA make them suitable for applications in microelectronics.[3]
-
Biomaterials: The ability to tune the mechanical and thermal properties of these copolymers makes them interesting candidates for various biomaterial applications. The incorporation of specific functional groups can also impart stimuli-responsive behavior, which is highly desirable for smart materials in medicine.[10] The norbornene scaffold itself has been identified as a promising structure in the development of new anticancer agents.[2]
References
- 1. www2.latech.edu [www2.latech.edu]
- 2. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Investigation of exo- and endo-isomers of this compound in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Practical Route for Catalytic Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2011038057A1 - Ring-opening metathesis polymerization of norbornene and oxanorbornene moieties and uses thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Functional polyesters derived from alternating copolymerization of norbornene anhydride and epoxides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Functional polyesters derived from alternating copolymerization of norbornene anhydride and epoxides - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 11. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Engineering Camptothecin-Derived Norbornene Polymers for Theranostic Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Esterification of 5-Norbornene-2,3-dicarboxylic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and applications for the esterification of 5-norbornene-2,3-dicarboxylic anhydride (B1165640). The resulting diesters are versatile building blocks with applications in polymer chemistry and potential as scaffolds in drug discovery.
Introduction
5-Norbornene-2,3-dicarboxylic anhydride is a bicyclic compound readily synthesized via a Diels-Alder reaction between cyclopentadiene (B3395910) and maleic anhydride.[1][2] The anhydride functionality can be easily opened through esterification with various alcohols to yield the corresponding diesters. These ester derivatives are valuable monomers for Ring-Opening Metathesis Polymerization (ROMP) and can serve as scaffolds for the development of novel therapeutic agents. The endo and exo stereoisomers of the anhydride exhibit different reactivities, with the exo isomer often showing higher reactivity in polymerization reactions.[1]
Applications
The ester derivatives of this compound have found utility in several scientific and industrial fields:
-
Polymer Chemistry: The norbornene moiety of these esters allows them to undergo ROMP to produce polymers with high glass transition temperatures and optical clarity. These polymers have applications in electronics and specialty plastics.
-
Drug Development: The rigid norbornene scaffold is an attractive framework in medicinal chemistry. Norbornene derivatives have been investigated for their potential as anticancer agents. For instance, the incorporation of a norbornene-2,3-dicarboximide moiety has been shown to enhance the cytotoxic activity of oleanolic acid against various cancer cell lines.[3] Furthermore, certain norbornene derivatives have been found to inhibit the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and cancer.[3]
Experimental Protocols
Protocol 1: Synthesis of endo-5-Norbornene-2,3-dicarboxylic Anhydride
This protocol describes the synthesis of the starting anhydride via a Diels-Alder reaction.
Materials:
-
Maleic anhydride
-
100-mL round-bottom flask
-
Packed distillation column
-
Condenser
-
Distillation head
-
125-mL Erlenmeyer flask
-
Suction filtration apparatus
Procedure:
-
Assemble a fractional distillation apparatus with a 100-mL round-bottom flask containing 30 mL of dicyclopentadiene.
-
Heat the flask to "crack" the dicyclopentadiene into cyclopentadiene monomer. Collect the cyclopentadiene, which distills at approximately 41-42 °C. This should be done in a fume hood.[4]
-
In a 125-mL Erlenmeyer flask, dissolve 6.0 g of powdered maleic anhydride in 25 mL of toluene.[4]
-
Slowly add the freshly distilled cyclopentadiene to the maleic anhydride solution with stirring. The reaction is exothermic, and a precipitate will form.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by suction filtration and wash with a small amount of cold toluene.
-
The crude product can be recrystallized from toluene or a mixture of methylene (B1212753) chloride and petroleum ether to yield pure endo-5-norbornene-2,3-dicarboxylic anhydride. The expected melting point is 164-165 °C.[4]
Protocol 2: Synthesis of Dimethyl 5-Norbornene-2,3-dicarboxylate
This protocol details the synthesis of the dimethyl ester from the anhydride.
Materials:
-
endo-5-Norbornene-2,3-dicarboxylic anhydride
-
Sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 10.0 g of endo-5-norbornene-2,3-dicarboxylic anhydride in 50 mL of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops).
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in 50 mL of diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with 2 x 25 mL of saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.
-
Wash the organic layer with 25 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dimethyl 5-norbornene-2,3-dicarboxylate.
-
The product can be further purified by vacuum distillation.
Quantitative Data
The esterification of this compound has been performed with various alcohols using a titanium catalyst, yielding high purity products.
| Alcohol | Yield (%) | Purity (%) |
| 2-Ethyl-1-hexanol | >90 | >95 |
| n-Octanol | >90 | >95 |
| 3,5,5-Trimethyl-1-hexanol | >90 | >95 |
| n-Decanol | >90 | >95 |
Data obtained from esterification under a titanium catalyst. A potential side product is the corresponding maleate, formed via a retro-Diels-Alder reaction.[5]
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Modifying Polymer Properties with 5-Norbornene-2,3-dicarboxylic anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Norbornene-2,3-dicarboxylic anhydride (B1165640) (NDA) to modify polymer properties. The inclusion of the rigid norbornene structure and the reactive anhydride functionality into polymer chains allows for significant enhancements in thermal stability, mechanical performance, and adhesion.[1] This document details various polymerization strategies, the resulting material properties, and step-by-step experimental protocols for synthesis and characterization.
Introduction to 5-Norbornene-2,3-dicarboxylic anhydride as a Polymer Modifier
This compound is a cyclic organic compound synthesized through a Diels-Alder reaction between cyclopentadiene (B3395910) and maleic anhydride.[2] It exists as two primary stereoisomers: endo-NDA and exo-NDA. The exo isomer is generally more thermally stable, while the endo isomer is the kinetic product of the Diels-Alder reaction.[2] The choice of isomer can significantly impact polymerization efficiency and the final properties of the resulting polymer. For instance, in ethylene (B1197577) copolymerization, the exo-isomer of NDA leads to higher polymerization activities and comonomer incorporation compared to the endo-isomer.[3]
The anhydride group is a key reactive site, allowing for various chemical modifications, such as esterification with alcohols to introduce new functional groups.[1][4] This versatility makes NDA a valuable monomer for creating polymers with tailored properties for a wide range of applications, including coatings, adhesives, and advanced composite materials.[1][5]
References
Troubleshooting & Optimization
controlling endo/exo ratio in 5-Norbornene-2,3-dicarboxylic anhydride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-norbornene-2,3-dicarboxylic anhydride (B1165640). The focus is on controlling the endo/exo isomer ratio in this classic Diels-Alder reaction.
Frequently Asked Questions (FAQs)
Q1: What are the endo and exo isomers in the synthesis of 5-norbornene-2,3-dicarboxylic anhydride?
In the Diels-Alder reaction between cyclopentadiene (B3395910) and maleic anhydride, two diastereomeric products can be formed: the endo and exo isomers.[1][2] These isomers differ in the stereochemical orientation of the dicarboxylic anhydride ring relative to the norbornene bicyclic system. The endo isomer, where the anhydride ring is oriented syn to the longer bridge of the norbornene framework, is the kinetically favored product.[3][4] The exo isomer, with the anhydride ring oriented anti to the longer bridge, is the thermodynamically more stable product.[3][5]
Q2: What is the "endo rule" in the context of this reaction?
The "endo rule" is an empirical observation in many Diels-Alder reactions which states that the dienophile's substituents are oriented towards the developing pi-system of the diene in the transition state. This leads to the preferential formation of the endo product under kinetic control.[6] This preference is often attributed to favorable secondary orbital interactions between the electron-withdrawing groups of the dienophile and the p-orbitals of the diene.[7]
Q3: How does reaction temperature affect the endo/exo ratio?
Temperature is a critical parameter for controlling the endo/exo ratio.
-
Low Temperatures (e.g., 0-25 °C): Favor the formation of the endo isomer as the kinetic product.[5] The reaction is under kinetic control, meaning the product that forms faster is the major product.
-
High Temperatures (e.g., >150 °C): Favor the formation of the exo isomer.[5][8] At elevated temperatures, the Diels-Alder reaction becomes reversible, allowing for a retro-Diels-Alder reaction of the initially formed endo product.[5] This allows the system to reach thermodynamic equilibrium, favoring the more stable exo product.[8] Isomerization from a pure endo adduct to a mixture rich in the exo isomer can be achieved by heating.[8][9]
Q4: Can the choice of solvent influence the endo/exo selectivity?
Yes, the solvent can influence the stereoselectivity of the Diels-Alder reaction. While the effect is often less pronounced than that of temperature, solvent polarity can play a role. Some studies suggest that polar solvents can enhance the formation of the endo adduct. Furthermore, the use of novel solvents like deep eutectic solvents (DESs) has been shown to improve both reaction yields and endo-selectivity compared to conventional organic solvents.[10]
Q5: What is the role of a Lewis acid catalyst in this synthesis?
Lewis acid catalysts, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄), can significantly impact the reaction. They coordinate to the carbonyl oxygen of the maleic anhydride, making it a more reactive dienophile. This coordination can lead to:
-
Increased Reaction Rate: The reaction can proceed much faster, even at lower temperatures.[11]
-
Enhanced Endo Selectivity: Lewis acids can increase the energy difference between the endo and exo transition states, further favoring the formation of the endo product.[7][11]
Troubleshooting Guides
Problem 1: Low yield of the desired endo product.
| Possible Cause | Suggested Solution |
| Reaction temperature is too high. | Maintain a low reaction temperature, ideally between 0 °C and room temperature, to favor the kinetically controlled endo product.[5] |
| Reaction time is too long at elevated temperatures. | If the reaction is run at or above room temperature, minimize the reaction time to prevent isomerization to the exo product. |
| Impure reactants. | Use freshly distilled cyclopentadiene, as it dimerizes over time at room temperature.[6][12] Ensure the maleic anhydride is pure and dry. |
| Insufficient mixing. | Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially as the product may precipitate. |
Problem 2: High proportion of the exo isomer when the endo isomer is desired.
| Possible Cause | Suggested Solution |
| The reaction temperature was too high, leading to thermodynamic control. | Perform the reaction at a lower temperature (e.g., in an ice bath) to ensure kinetic control.[12][13] |
| The product was heated for an extended period during workup. | Minimize exposure to high temperatures during purification steps to avoid thermal isomerization. |
Problem 3: Low yield of the desired exo product.
| Possible Cause | Suggested Solution |
| Insufficient reaction temperature or time for isomerization. | To obtain the exo isomer, the reaction must be conducted under thermodynamic control. This can be achieved by heating the reaction mixture at a high temperature (e.g., 190-260 °C) for a sufficient duration to allow the initial endo product to isomerize to the more stable exo product.[8][9] A continuous-flow microreactor at high temperature can also be employed for efficient synthesis of the exo isomer.[8] |
| The reaction has not reached equilibrium. | Increase the reaction time at a high temperature to ensure the system reaches thermodynamic equilibrium, which favors the exo isomer. |
Data Presentation
Table 1: Influence of Reaction Conditions on Endo/Exo Ratio
| Parameter | Condition | Predominant Isomer | Rationale |
| Temperature | Low (0-25 °C) | Endo | Kinetic Control[5] |
| High (>150 °C) | Exo | Thermodynamic Control[5][8] | |
| Catalyst | Lewis Acid (e.g., AlCl₃) | Endo | Enhanced Endo Selectivity[7][11] |
| Reaction Time | Short (at low temp.) | Endo | Kinetic Product Formation |
| Long (at high temp.) | Exo | Isomerization to Thermodynamic Product[8] |
Experimental Protocols
Protocol 1: Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride (Kinetic Control)
This protocol is designed to maximize the yield of the endo isomer.
-
Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene (B1670491) by fractional distillation. The head temperature should be maintained around 45 °C.[12] Collect the cyclopentadiene monomer in a flask cooled in an ice bath.
-
Reaction Setup: In a separate flask, dissolve 6.0 g of maleic anhydride in 25 mL of toluene (B28343) with swirling.[12] Cool this solution in an ice bath to approximately 10 °C.
-
Addition of Cyclopentadiene: Dissolve 6.0 mL of the freshly prepared cyclopentadiene in 5 mL of toluene.[12] Add this solution dropwise to the cold maleic anhydride solution with vigorous swirling.
-
Reaction: A precipitate of the endo product will form. Keep the reaction mixture in the ice bath for about 20 minutes after the addition is complete to ensure full precipitation.[12]
-
Isolation and Purification: Collect the solid product by suction filtration. The product can be recrystallized from a mixture of dichloromethane (B109758) and petroleum ether or hexane (B92381) to obtain pure cis-5-norbornene-endo-2,3-dicarboxylic anhydride.[12] The expected melting point is around 164-165 °C.[12][13]
Protocol 2: Synthesis of cis-5-Norbornene-exo-2,3-dicarboxylic Anhydride (Thermodynamic Control)
This protocol aims to produce the more thermodynamically stable exo isomer through thermal isomerization of the endo product.
-
Synthesis of the Endo Adduct: First, synthesize the endo-anhydride as described in Protocol 1.
-
Isomerization: Place the purified endo-anhydride in a high-boiling point solvent such as decalin or o-dichlorobenzene, or perform the isomerization neat.[8] Heat the mixture to a high temperature (e.g., 190 °C) for approximately 1.5 hours.[8]
-
Monitoring the Reaction: The progress of the isomerization can be monitored by techniques such as ¹H NMR or by observing the change in the melting point of aliquots taken from the reaction mixture.
-
Isolation and Purification: After cooling, the mixture will contain both exo and endo isomers. The exo isomer can be purified by fractional crystallization or chromatography. The expected melting point of the pure exo isomer is around 143 °C.
Visualizations
Caption: Workflow for the kinetically controlled synthesis of the endo isomer.
Caption: Troubleshooting logic for controlling the endo/exo isomer ratio.
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemconnections.org [chemconnections.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. www2.latech.edu [www2.latech.edu]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Novel Deep Eutectic Solvents on the Endo/Exo Ratio of Diels–Alder Reactions at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]
- 13. scribd.com [scribd.com]
Technical Support Center: Polymerization of 5-Norbornene-2,3-dicarboxylic anhydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 5-Norbornene-2,3-dicarboxylic anhydride (B1165640).
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered in the homopolymerization of 5-Norbornene-2,3-dicarboxylic anhydride?
The homopolymerization of this compound, particularly via Ring-Opening Metathesis Polymerization (ROMP), presents several challenges. These include the low reactivity of the monomer, the poor solubility of the resulting polymer, and an extremely high glass transition temperature of the polymer.[1] To overcome these issues, researchers often opt for the synthesis of derivatives with nonpolar substituted groups, which can lead to high molecular weight polymers with significantly improved solubility.[1]
Q2: What is the difference in reactivity between the endo and exo isomers of this compound in polymerization?
The exo-isomer of this compound generally exhibits higher reactivity in polymerization compared to the endo-isomer.[2] Kinetic studies have confirmed that the polymerization rate of the exo-isomer is faster.[2] This difference in reactivity is a critical factor to consider during experimental design, as the choice of isomer can significantly impact polymerization efficiency, polymer molecular weight, and monomer incorporation rates in copolymerizations.[2]
Q3: How can I synthesize the monomer this compound?
The monomer is typically synthesized via a Diels-Alder reaction between cyclopentadiene (B3395910) and maleic anhydride.[3] It is important to note that cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene (B1670491). Therefore, cyclopentadiene is usually generated in situ by the thermal cracking of dicyclopentadiene before its use in the synthesis.[3] This reaction kinetically favors the formation of the endo-isomer.[3]
Q4: How can I obtain the more reactive exo-isomer of this compound?
The thermodynamically more stable exo-isomer can be obtained through thermal isomerization of the endo-isomer.[3][4] This can be achieved by heating the endo-isomer at elevated temperatures, for instance, at 190°C for 1.5 hours, which results in a mixture enriched in the exo-isomer.[3][4] Microwave-assisted synthesis has also been reported as an efficient method for this isomerization.
Troubleshooting Guides
Problem 1: Low Polymer Yield or No Polymerization
Q: I am not getting any polymer, or the yield is very low. What could be the issue?
A: Several factors could contribute to low or no polymer yield. Here's a step-by-step troubleshooting guide:
-
Monomer Purity: Impurities in the this compound monomer can poison the catalyst. Ensure the monomer is pure. Recrystallization is a common purification method.
-
Catalyst Activity: The Grubbs catalyst is sensitive to air and moisture. Ensure you are using fresh, active catalyst and that all solvents and reagents are rigorously dried and degassed. Perform the polymerization under an inert atmosphere (e.g., nitrogen or argon). Strongly coordinating functional groups on the monomer can also deactivate the catalyst.[5]
-
Isomer Reactivity: The endo-isomer of the monomer has lower reactivity compared to the exo-isomer.[2] If you are using the endo-isomer, consider converting it to the more reactive exo-isomer or using a more active catalyst, such as a third-generation Grubbs catalyst.[1]
-
Reaction Conditions: Ensure the reaction temperature and time are appropriate for the specific Grubbs catalyst you are using. Some polymerizations may require elevated temperatures to proceed efficiently.
-
Monomer Concentration: A high concentration of the monomer may be necessary to drive the polymerization forward, especially for less reactive monomers.[1]
Problem 2: Poor Solubility of the Resulting Polymer
Q: My polymer precipitates during the reaction or is insoluble in common organic solvents. How can I address this?
A: The homopolymer of this compound is known for its poor solubility.[1] Here are some strategies to improve solubility:
-
Monomer Derivatization: Synthesize derivatives of the monomer with bulky, nonpolar substituent groups. Increasing the steric hindrance of these substituents has been shown to enhance the solubility of the resulting polymers.[1]
-
Copolymerization: Copolymerize this compound with a more soluble comonomer. This will disrupt the polymer chain regularity and can improve solubility.
-
Use of a Chain Transfer Agent: Employing a chain transfer agent, such as 1-hexene, during the polymerization can lead to the synthesis of soluble, low-molecular-weight polymers.[6]
-
Solvent Choice: While the polymer may be insoluble in many common solvents, polar aprotic solvents like DMF have been used successfully for the polymerization and dissolution of the resulting polymer.[6]
Problem 3: Broad Molecular Weight Distribution (High PDI)
Q: The GPC analysis of my polymer shows a broad molecular weight distribution (high Polydispersity Index - PDI). What are the possible causes and solutions?
A: A high PDI in ROMP suggests a lack of control over the polymerization process. Consider the following:
-
Chain Transfer Reactions: Uncontrolled chain transfer reactions can lead to a broad PDI. Ensure all components of your reaction are pure, as impurities can act as chain transfer agents. The choice of solvent can also influence chain transfer.
-
Slow Initiation: If the rate of initiation of the catalyst is slow compared to the rate of propagation, it can result in a broader PDI. Using a more efficient initiator, like a third-generation Grubbs catalyst, can lead to a more controlled, living polymerization with a low PDI (< 1.30).[1]
-
Termination Reactions: Premature termination of growing polymer chains can also broaden the molecular weight distribution. Ensure the reaction is performed under strictly inert conditions to avoid termination by oxygen or other atmospheric components.
-
GPC System Issues: Before concluding that the polymerization is the issue, ensure your GPC system is functioning correctly. Check for column degradation, improper calibration, or issues with the mobile phase.
Experimental Protocols
Protocol 1: Synthesis of endo-5-Norbornene-2,3-dicarboxylic anhydride
This protocol is based on the Diels-Alder reaction of cyclopentadiene and maleic anhydride.
Materials:
-
Dicyclopentadiene
-
Maleic anhydride
-
Ethyl acetate
-
Hexane
Procedure:
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its boiling point (around 170°C). Collect the cyclopentadiene monomer, which distills at approximately 41-42°C. Keep the collected cyclopentadiene on ice as it readily dimerizes back to dicyclopentadiene at room temperature.
-
Diels-Alder Reaction: In a round-bottom flask, dissolve maleic anhydride in ethyl acetate. Cool the solution in an ice bath.
-
Slowly add the freshly cracked cyclopentadiene to the maleic anhydride solution with stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature. The product will precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold hexane.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure endo-5-Norbornene-2,3-dicarboxylic anhydride.
Protocol 2: Ring-Opening Metathesis Polymerization (ROMP)
This is a general protocol for the ROMP of this compound using a Grubbs catalyst.
Materials:
-
This compound (endo or exo isomer)
-
Grubbs catalyst (e.g., 2nd or 3rd generation)
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF))
-
Ethyl vinyl ether (termination agent)
-
Methanol (for precipitation)
Procedure:
-
Under an inert atmosphere (in a glovebox or using Schlenk line techniques), dissolve the desired amount of this compound in the chosen anhydrous, degassed solvent.
-
In a separate vial, dissolve the Grubbs catalyst in a small amount of the same solvent.
-
Rapidly add the catalyst solution to the stirring monomer solution. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.
-
Allow the polymerization to proceed for the desired time at the appropriate temperature. The reaction time can range from minutes to hours depending on the monomer, catalyst, and concentration. An increase in viscosity is often observed as the polymerization progresses.
-
Terminate the polymerization by adding a few drops of ethyl vinyl ether.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirring methanol.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.[7]
Quantitative Data
Table 1: Comparison of Polymerization Activity for endo and exo Isomers
| Isomer | Catalyst | Activity (g·mol⁻¹·h⁻¹) | Incorporation (mol%) | Mn (kDa) | PDI |
| endo-CA | Pd1 | 1.8 x 10⁴ | 2.1 | 35.4 | 1.89 |
| exo-CA | Pd1 | 3.5 x 10⁴ | 4.3 | 58.7 | 1.75 |
| endo-CA | Pd2 | 2.1 x 10⁴ | 2.5 | 42.1 | 1.92 |
| exo-CA | Pd2 | 4.2 x 10⁴ | 6.0 | 72.3 | 1.68 |
Data from copolymerization with ethylene (B1197577) using phosphine-sulfonate palladium catalysts. CA = this compound.
Table 2: Properties of Polymers from ROMP of Monomer Derivatives
| Monomer Derivative | Catalyst | Mn (kDa) | PDI | Solubility |
| NDCA (M1) | G3 | - | - | Poor |
| M2 (nonpolar subst.) | G3 | High | < 1.30 | Improved |
| M3 (nonpolar subst.) | G3 | High | < 1.30 | Improved |
| M4 (bulkiest subst.) | G3 | High | < 1.30 | Best |
NDCA (M1) is cis-5-norbornene-endo-2,3-dicarboxylic anhydride. M2-M4 are derivatives with increasing steric hindrance of nonpolar substituents. Data from ROMP using Grubbs 3rd generation catalyst (G3).[1]
Visualizations
Caption: Workflow for the synthesis of endo and exo isomers of this compound.
Caption: Troubleshooting guide for common issues in the ROMP of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of exo- and endo-isomers of this compound in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. www2.latech.edu [www2.latech.edu]
- 4. This compound|For Research [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Epoxy Curing with 5-Norbornene-2,3-dicarboxylic Anhydride
This technical support center is designed for researchers, scientists, and drug development professionals working with 5-Norbornene-2,3-dicarboxylic anhydride (B1165640) (also known as Nadic Anhydride) as a curing agent for epoxy resins. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental curing mechanism of an epoxy resin with 5-Norbornene-2,3-dicarboxylic anhydride?
A1: The curing of epoxy resins with cyclic anhydrides like this compound is a complex process. It primarily involves the ring-opening of the anhydride by a hydroxyl group, which forms a carboxylic acid. This newly formed acid then reacts with an epoxy group to create an ester linkage and another hydroxyl group. This new hydroxyl group can then react with another anhydride molecule, propagating the cross-linking reaction and building the polymer network.[1][2] Tertiary amines or other catalysts are often used as accelerators for this reaction.[1][3] The final cured network consists of both ester and ether linkages, with the proportion of each depending on the specific formulation and curing conditions.[1][4]
Q2: My cured epoxy is brittle. What are the potential causes and how can I improve its toughness?
A2: Brittleness in anhydride-cured epoxies often stems from a high crosslink density.[1] While this contributes to excellent thermal and chemical resistance, it can reduce impact strength.[1][3] Consider using a more flexible anhydride curing agent or a blend of anhydrides to lower the crosslink density.[1] Another effective approach is to incorporate a toughening agent, such as a liquid rubber (e.g., carboxyl-terminated butadiene nitrile, CTBN) or a thermoplastic modifier, into the formulation.[1] These additives form a secondary phase within the epoxy matrix that can absorb energy and inhibit crack propagation.[1]
Q3: The Glass Transition Temperature (Tg) of my cured epoxy is lower than expected. What could be the issue?
A3: A lower-than-expected Tg can be attributed to several factors. One common cause is an incorrect stoichiometric ratio of anhydride to epoxy, which can leave unreacted components that act as plasticizers, thereby lowering the Tg.[1] Incomplete curing due to insufficient time or temperature is another primary reason; a post-cure at a higher temperature can often resolve this by advancing the cross-linking.[3][5] Moisture contamination can also interfere with the curing reaction and negatively impact the final properties, including the Tg.[1]
Q4: How critical is the anhydride-to-epoxy (A/E) ratio, and what is the recommended range?
A4: The stoichiometry of the anhydride to epoxy groups is a critical factor that significantly influences the final properties of the cured resin.[1] While a 1:1 molar ratio is theoretically ideal for a complete reaction, optimal mechanical properties are often achieved with a slightly lower anhydride content.[1][6] This is because side reactions, such as the homopolymerization of the epoxy resin, can also consume epoxy groups.[1][3] It is therefore recommended to determine the optimal A/E ratio empirically for your specific system to maximize the desired performance properties.[7]
Q5: Can I accelerate the curing process? If so, what types of accelerators are effective?
A5: Yes, the curing process can be significantly accelerated. Anhydride-cured epoxy systems often require elevated temperatures to cure completely, and accelerators are used to speed up the reaction and lower the required temperature.[3][4] Commonly used accelerators include tertiary amines (like benzyldimethylamine - BDMA, and 2,4,6-tris(dimethylaminomethyl)phenol (B167129) - DMP-30), imidazoles (such as 2-ethyl-4-methyl imidazole), and quaternary ammonium (B1175870) salts.[2][3][8] The choice of accelerator can affect not only the cure speed but also the final properties and color of the cured epoxy.[8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Incomplete or Partial Cure | Incorrect Mix Ratio (Stoichiometry) | Verify calculations for the anhydride-to-epoxy (A/E) ratio. Ensure precise weighing of components. An optimal A/E ratio may be slightly less than 1.0 to account for side reactions.[1][3] |
| Inadequate Mixing | Mix the resin and anhydride thoroughly, scraping the sides and bottom of the container multiple times to ensure a homogeneous mixture. A typical mixing time is 3-5 minutes.[9] Avoid introducing excessive air bubbles.[9] | |
| Sub-Optimal Cure Schedule | Anhydride-cured systems require elevated temperatures. Ensure your oven is calibrated and maintains the target temperature. A slow initial cure followed by a post-cure at a higher temperature often yields the best results.[3] A typical cycle might be 2 hours at 90°C followed by 4 hours at 165°C.[3] | |
| Moisture Contamination | Anhydrides are moisture-sensitive.[1] Store them in a dry environment and minimize exposure to humidity during handling and mixing.[1][9] High humidity can lead to the formation of dicarboxylic acid, altering the stoichiometry.[9] | |
| High Brittleness / Poor Impact Resistance | High Crosslink Density | While high crosslink density enhances thermal resistance, it can cause brittleness.[1] Consider incorporating a more flexible anhydride or using a toughening agent like a liquid rubber (e.g., CTBN).[1] |
| Lower than Expected Glass Transition Temperature (Tg) | Incomplete Cure | The material may not have reached its full crosslink density. Implement a post-cure step at a temperature higher than the initial cure temperature to drive the reaction to completion.[5] |
| Incorrect Stoichiometry | An off-ratio mix can leave unreacted components that act as plasticizers.[1] Re-verify and accurately measure your A/E ratio. | |
| Presence of Voids or Bubbles | Air Entrapment During Mixing | Mix components thoroughly but not so vigorously as to whip in air.[9] After mixing, degas the mixture using a vacuum chamber before pouring or casting.[1] |
| Rapid Curing at High Temperatures | Excessively high temperatures can cause the epoxy to cure too quickly, trapping air.[10] Use a more gradual cure schedule or a less reactive accelerator. |
Data Summary Tables
Table 1: Typical Curing Parameters and Conditions
| Parameter | Recommended Value/Range | Notes |
| Anhydride/Epoxy (A/E) Ratio | 0.90 - 0.95 | The optimal ratio is often slightly below the stoichiometric 1.0 to account for epoxy homopolymerization.[1][3] |
| Typical Cure Schedule | 2 hours @ 90°C + 4 hours @ 165°C | A multi-stage cure with a final post-cure at a higher temperature is common to achieve optimal properties.[3] |
| Ideal Curing Temperature Range | 60°F - 78°F (Initial application) | Higher temperatures significantly accelerate the reaction and reduce working time.[10] |
| Humidity | 40% - 60% Relative Humidity | High humidity (>60%) can negatively impact the cure by reacting with the anhydride.[9] |
Table 2: Common Accelerators and Their Characteristics
| Accelerator Type | Examples | Key Characteristics |
| Tertiary Amines | Benzyldimethylamine (BDMA), DMP-30 | Effective and commonly used. Can impart an amber or brown color to the cured system.[3][8] |
| Imidazoles | 2-Ethyl-4-methyl imidazole, 1-Methyl imidazole | Provide a long pot life and can form cured resins with high heat resistance.[11] Also used as accelerators for other curing agents.[11] |
| Quaternary Ammonium Salts | Benzyltriethylammonium chloride (BTEAC) | Can result in final formulations that are very low in color.[8] |
| Organometallic Salts | Hycat™ Catalysts | Can lower onset curing temperatures by 30-40°C compared to imidazoles or BDMA and provide a more relaxed exothermic profile.[4] |
Experimental Protocols
Protocol 1: General Preparation of an Epoxy Resin Cured with this compound
-
Preparation: Ensure all glassware and equipment are clean and dry. Pre-heat molds to the desired initial curing temperature.
-
Component Weighing: Based on the epoxy equivalent weight (EEW) of your resin and the anhydride equivalent weight (AEW) of this compound, calculate and accurately weigh the required amounts for your desired A/E ratio (typically 0.90-0.95).
-
Mixing:
-
In a suitable container, add the pre-weighed epoxy resin and this compound.
-
Mix thoroughly for 3-5 minutes, ensuring to scrape the sides and bottom of the container to achieve a homogeneous mixture.
-
If using an accelerator, add it to the mixture and continue mixing for another 1-2 minutes until fully dispersed.
-
-
Degassing: Place the mixture in a vacuum oven or desiccator and apply a vacuum to remove any entrapped air bubbles until bubbling subsides.[1]
-
Casting: Carefully pour the degassed mixture into the pre-heated molds.
-
Curing: Place the molds in a calibrated oven and apply the desired curing schedule (e.g., 2 hours at 90°C).
-
Post-Curing: After the initial cure, increase the oven temperature for the post-cure step (e.g., 4 hours at 165°C) to ensure the reaction goes to completion and to maximize the material's thermal and mechanical properties.[3]
-
Cooling: Allow the cured samples to cool slowly to room temperature to minimize internal stresses.
Protocol 2: Determining Degree of Cure using Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Prepare a small sample (5-10 mg) of the uncured epoxy-anhydride mixture in a hermetically sealed aluminum DSC pan. Prepare a fully cured sample as a reference.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 25°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/minute) to a temperature well above the expected final curing temperature (e.g., 300°C).[12]
-
-
Data Analysis:
-
An exothermic peak will be observed in the thermogram of the uncured or partially cured sample, representing the residual heat of reaction (ΔH_residual).
-
Integrate the area under this exotherm to determine ΔH_residual.
-
Run a separate scan on a completely uncured sample to determine the total heat of reaction (ΔH_total).
-
The degree of cure (%) can be calculated using the formula: Degree of Cure (%) = [(ΔH_total - ΔH_residual) / ΔH_total] x 100
-
Visualizations
Caption: Epoxy-anhydride curing mechanism.
Caption: Troubleshooting workflow for incomplete curing.
Caption: Experimental workflow for epoxy curing.
References
- 1. benchchem.com [benchchem.com]
- 2. Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties - Polymer Innovation Blog [polymerinnovationblog.com]
- 3. tri-iso.com [tri-iso.com]
- 4. hycat.com [hycat.com]
- 5. mdpi.com [mdpi.com]
- 6. azom.com [azom.com]
- 7. dianhydrides.com [dianhydrides.com]
- 8. Accelerators for Anhydride Cured Epoxies - Polymer Innovation Blog [polymerinnovationblog.com]
- 9. benchchem.com [benchchem.com]
- 10. epoxyplus.com [epoxyplus.com]
- 11. threebond.co.jp [threebond.co.jp]
- 12. azom.com [azom.com]
Technical Support Center: Synthesis of 5-Norbornene-2,3-dicarboxylic anhydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Norbornene-2,3-dicarboxylic anhydride (B1165640).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 5-Norbornene-2,3-dicarboxylic anhydride via the Diels-Alder reaction of cyclopentadiene (B3395910) and maleic anhydride.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Cracking of Dicyclopentadiene (B1670491) (DCPD): The most common cause is the presence of unreacted dicyclopentadiene, which is a dimer of cyclopentadiene and will not participate in the desired Diels-Alder reaction.[1][2] 2. Cyclopentadiene Dimerization: Freshly "cracked" cyclopentadiene is highly reactive and will readily dimerize back to dicyclopentadiene if not used promptly or kept at a low temperature.[2][3] 3. Incorrect Stoichiometry: An improper molar ratio of cyclopentadiene to maleic anhydride can limit the reaction. | 1. Ensure Complete Cracking: Heat the dicyclopentadiene to its boiling point (around 170°C) and collect the cyclopentadiene monomer via fractional distillation (boiling point ~41°C). The distillation should be performed efficiently to minimize the time the monomer is at room temperature.[2] 2. Use Cyclopentadiene Immediately: The freshly distilled cyclopentadiene should be used within a short time frame. It is best to distill it directly into the reaction mixture or to keep it on ice if immediate use is not possible.[3] 3. Verify Molar Ratios: Carefully calculate and measure the molar equivalents of both reactants. |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: The presence of dicyclopentadiene or other byproducts can inhibit crystallization.[2] 2. Supersaturated Solution: The product may form a supersaturated solution, especially if cooled too quickly. | 1. Purify the Product: If significant impurities are suspected, attempt to purify the crude product. Recrystallization from a suitable solvent system (e.g., ethyl acetate (B1210297)/ligroin) can be effective.[4] 2. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Alternatively, add a seed crystal of the desired product. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] |
| Melting Point of Product is Low and/or Broad | 1. Presence of the exo-Isomer: The kinetically favored endo-isomer is the primary product. However, the more thermodynamically stable exo-isomer can form, especially at higher reaction temperatures or with prolonged heating, leading to a mixture with a depressed and broad melting point range.[1] 2. Residual Solvent: Incomplete drying of the product will leave residual solvent, which can lower the melting point. 3. Hydrolysis to Diacid: The presence of moisture can cause the anhydride to hydrolyze to the corresponding dicarboxylic acid, which has a different melting point and will act as an impurity.[4] | 1. Control Reaction Temperature: Maintain a low reaction temperature (e.g., using an ice bath) to favor the formation of the endo-isomer.[3] For applications requiring the pure exo-isomer, thermal or photochemical isomerization of the endo product can be performed. 2. Thoroughly Dry the Product: Dry the crystalline product under vacuum to ensure all solvent is removed. 3. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried before use and use anhydrous solvents to prevent hydrolysis of the maleic anhydride starting material and the product.[6] |
| Reaction is Violently Exothermic | Rapid Addition of Reactants: The Diels-Alder reaction between cyclopentadiene and maleic anhydride is highly exothermic.[2][7] | Control the Rate of Addition: Add the cyclopentadiene to the maleic anhydride solution slowly and with constant stirring while cooling the reaction vessel in an ice bath. This will help to dissipate the heat generated and maintain control over the reaction temperature.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in the synthesis of this compound?
A1: The main byproducts to consider are:
-
Dicyclopentadiene (DCPD): This is the dimer of cyclopentadiene, formed via a self-Diels-Alder reaction. It is often present as a starting material impurity and can re-form if the freshly prepared cyclopentadiene is not used promptly.[1][2]
-
exo-Isomer (cis-5-Norbornene-exo-2,3-dicarboxylic anhydride): While the endo-isomer is the kinetic product, the exo-isomer is more thermodynamically stable. Its formation is favored by higher temperatures and longer reaction times.[1]
-
5-Norbornene-2,3-dicarboxylic Acid: This diacid is formed if the anhydride product is exposed to water.[4]
-
Polycyclic Byproducts: At elevated temperatures, further reactions can lead to the formation of higher-order oligomers of cyclopentadiene.[1]
-
Retro-Diels-Alder Products: At high temperatures, the reaction is reversible, and the product can revert to cyclopentadiene and maleic anhydride.[8]
Q2: Why is it necessary to "crack" dicyclopentadiene before the reaction?
A2: Cyclopentadiene readily undergoes a self-Diels-Alder reaction to form dicyclopentadiene at room temperature. Dicyclopentadiene is not reactive in the desired Diels-Alder reaction with maleic anhydride. Therefore, it is necessary to thermally depolymerize (or "crack") dicyclopentadiene back to the cyclopentadiene monomer immediately before use.[2]
Q3: What is the difference between the endo and exo isomers, and how can I control which one is formed?
A3: The endo and exo isomers are stereoisomers that differ in the orientation of the anhydride ring relative to the double bond in the norbornene framework. The endo isomer is the kinetically favored product, meaning it forms faster at lower temperatures. The exo isomer is the thermodynamically more stable product. To selectively synthesize the endo isomer, the reaction should be carried out at low temperatures (e.g., in an ice bath). To obtain the exo isomer, the endo product can be isomerized through heating or UV irradiation.[1]
Q4: Can you provide a general experimental protocol for this synthesis?
A4: Yes, a representative laboratory-scale protocol is provided below.
Experimental Protocol: Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride
Materials:
-
Dicyclopentadiene
-
Maleic anhydride
-
Ethyl acetate (anhydrous)
-
Ligroin or petroleum ether (anhydrous)
Procedure:
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Place dicyclopentadiene in the distilling flask and heat it to approximately 170°C. Collect the cyclopentadiene monomer (boiling point ~41°C) in a receiving flask cooled in an ice bath. Use the freshly distilled cyclopentadiene immediately.[2]
-
Diels-Alder Reaction: In an Erlenmeyer flask, dissolve maleic anhydride in a minimal amount of anhydrous ethyl acetate with gentle warming. Add anhydrous ligroin to the solution. Cool the flask in an ice bath.[4]
-
Slowly add the freshly prepared, cold cyclopentadiene to the maleic anhydride solution with constant swirling. A white precipitate of the product should form. The reaction is exothermic, so maintain cooling.[2][7]
-
Crystallization and Isolation: After the addition is complete, allow the mixture to stand in the ice bath to complete the initial crystallization. Then, gently heat the mixture until the solid redissolves. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[4]
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ligroin.
-
Drying: Dry the product under vacuum to remove any residual solvent.
-
Characterization: Determine the yield and characterize the product by measuring its melting point and acquiring an IR spectrum.
Quantitative Data Summary
The following table summarizes representative yields and reaction conditions from various sources.
| Maleic Anhydride (g) | Cyclopentadiene (mL) | Solvent System | Reported Yield (g) | Approximate Yield (%) | Reference |
| 3.0 | 3.0 | Ethyl acetate / Ligroin | ~4.1 | ~85% | [4] |
| 6.0 | Not specified | Toluene | ~5.0 | ~56% | [6] |
| Not specified | Not specified | Acetone / Ethylbenzene (Microreactor) | Not applicable | 98% Selectivity | [1] |
Note: Yields are highly dependent on the specific experimental conditions and techniques used.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships in the formation of byproducts during the synthesis.
References
- 1. www2.latech.edu [www2.latech.edu]
- 2. unwisdom.org [unwisdom.org]
- 3. Chemistry 210 Experiment 9 [home.miracosta.edu]
- 4. theochem.mercer.edu [theochem.mercer.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. scribd.com [scribd.com]
- 7. Cyclopentadiene and Maleic Anhydride: The Chemistry Behind Diels-Alder Reaction - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 8. researchgate.net [researchgate.net]
preventing retro-Diels-Alder reaction of 5-Norbornene-2,3-dicarboxylic anhydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Norbornene-2,3-dicarboxylic anhydride (B1165640). The focus is on preventing the undesired retro-Diels-Alder reaction.
Frequently Asked Questions (FAQs)
Q1: What is the retro-Diels-Alder reaction in the context of 5-Norbornene-2,3-dicarboxylic anhydride?
The retro-Diels-Alder reaction is the reverse of the Diels-Alder reaction that forms the norbornene adduct. In this case, this compound decomposes back into its original reactants: cyclopentadiene (B3395910) and maleic anhydride.[1][2] This is typically triggered by elevated temperatures.[1]
Q2: At what temperatures does the retro-Diels-Alder reaction become significant?
The retro-Diels-Alder reaction is highly dependent on temperature. While the endo-isomer can start to isomerize to the more thermally stable exo-isomer at temperatures around 180-200°C, significant decomposition back to the diene and dienophile generally occurs at higher temperatures.[3] For instance, heating the endo-adduct at 200°C can lead to an equilibrium mixture of endo and exo isomers, and heating to even higher temperatures will favor the retro-Diels-Alder reaction.[1][3]
Q3: What is the difference between the endo and exo isomers, and how does this relate to the retro-Diels-Alder reaction?
The Diels-Alder reaction between cyclopentadiene and maleic anhydride initially forms the endo isomer as the major product under kinetic control (lower temperatures).[1][4] The exo isomer is thermodynamically more stable.[1][4] When heated, the endo isomer can undergo a retro-Diels-Alder reaction to reform the starting materials, which can then recombine to form the more stable exo isomer.[1] At sufficiently high temperatures, both isomers are in equilibrium with the starting materials, and the retro-Diels-Alder reaction becomes the dominant process.[1]
Q4: How can I prevent the retro-Diels-Alder reaction during my experiments?
Preventing the retro-Diels-Alder reaction primarily involves controlling the reaction temperature. Whenever possible, conduct reactions involving this compound at the lowest effective temperature. If elevated temperatures are necessary, minimize the reaction time. The choice of solvent can also play a role, and in some cases, running the reaction under pressure can influence the equilibrium.[4]
Q5: Can the presence of other reagents affect the stability of the norbornene adduct?
The primary factor is temperature. While the presence of an excess of a dienophile might intuitively seem to shift the equilibrium away from the retro-Diels-Alder products, studies have shown that the presence of maleic anhydride does not repress the initial stages of the rearrangement from the endo to the exo isomer, which is a precursor to the full retro reaction.[3][5]
Troubleshooting Guide
| Issue/Observation | Potential Cause | Suggested Solution(s) |
| Low yield of desired product and/or presence of cyclopentadiene or maleic anhydride byproducts. | The reaction temperature is too high, inducing the retro-Diels-Alder reaction. | - Lower the reaction temperature. - Reduce the reaction time. - If possible, use a lower boiling point solvent to control the maximum temperature. |
| Formation of the undesired exo-isomer when starting with the endo-isomer. | The reaction conditions are favoring the thermodynamically more stable exo-isomer, which can be a result of a reversible retro-Diels-Alder reaction. | - Conduct the reaction at a lower temperature to remain under kinetic control, which favors the endo product.[1] - Minimize the heating time. |
| Inconsistent reaction outcomes at elevated temperatures. | The reaction is likely hovering around the temperature where the retro-Diels-Alder reaction becomes significant, leading to a sensitive equilibrium. | - Implement precise temperature control. - Screen different solvents that may allow for lower reaction temperatures. |
Experimental Protocols
Protocol: Minimizing Retro-Diels-Alder Reaction During Polymerization
This protocol outlines a general approach for the ring-opening metathesis polymerization (ROMP) of this compound, where minimizing thermal decomposition is critical.
Materials:
-
This compound (endo or exo isomer)
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane, toluene)
-
ROMP catalyst (e.g., Grubbs' catalyst)
-
Schlenk line or glovebox for an inert atmosphere
Procedure:
-
Preparation: Rigorously dry and deoxygenate all glassware and solvents. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
-
Monomer and Catalyst Dissolution: In an inert atmosphere, dissolve the this compound in the chosen solvent at room temperature. In a separate flask, dissolve the ROMP catalyst.
-
Reaction Initiation: Cool the monomer solution to 0°C using an ice bath. This helps to control the exotherm of the polymerization and minimizes the risk of reaching temperatures that could induce the retro-Diels-Alder reaction.
-
Catalyst Addition: Slowly add the catalyst solution to the cooled, stirring monomer solution.
-
Reaction Progression: Allow the reaction to proceed at 0°C or room temperature, depending on the catalyst activity and desired polymer properties. Monitor the reaction progress using appropriate analytical techniques (e.g., NMR, GPC).
-
Termination: Once the desired conversion is reached, terminate the polymerization by adding a quenching agent (e.g., ethyl vinyl ether).
-
Purification: Precipitate the polymer in a non-solvent (e.g., cold methanol (B129727) or hexane) and dry under vacuum at a low temperature (e.g., < 40°C).
Visualizations
Caption: Factors influencing the retro-Diels-Alder reaction.
References
Technical Support Center: Enhancing the Solubility of Polynorbornenes Derived from 5-Norbornene-2,3-dicarboxylic Anhydride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers synthesized from 5-norbornene-2,3-dicarboxylic anhydride (B1165640). The focus is on addressing and resolving common solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My homopolymer of 5-norbornene-2,3-dicarboxylic anhydride has very poor solubility in common organic solvents. Why is this happening and what can I do?
This is a common issue. The homopolymer of this compound often exhibits low solubility due to the rigid polymer backbone and strong intermolecular interactions.[1] Here are several strategies to address this:
-
Monomer Isomer Selection: The exo isomer of the monomer is generally more reactive in polymerization than the endo isomer.[2][3] While literature often focuses on the reactivity difference, exploring the solubility of polymers derived from each isomer could be beneficial.
-
Copolymerization: Introduce a more soluble comonomer. Copolymerization with monomers that have flexible or bulky side chains can disrupt chain packing and improve solubility.[1][4] Norbornene or ester-functionalized norbornenes are common choices.[5]
-
Post-Polymerization Modification: Chemically alter the anhydride groups after polymerization to introduce more soluble functionalities.[6]
-
Use of Specific Solvents: While challenging, some solvents might be more effective. Consider exploring a wider range of solvents, including THF, acetone, and DMSO.[7]
Q2: How can I make my polymer water-soluble?
To achieve water solubility, the anhydride groups must be converted to a more hydrophilic form, typically carboxylic acids.
-
Hydrolysis to Diacid: The most direct method is to hydrolyze the anhydride groups to the corresponding dicarboxylic acid groups.[8] This is typically achieved by reacting the polymer with a base like potassium hydroxide (B78521) (KOH) followed by acidification.[8] The resulting poly(diacid) is often water-soluble, with its solubility being pH-dependent.[8][9]
-
Copolymerization with Water-Soluble Monomers: While less direct for this specific monomer, copolymerizing with an already water-soluble monomer, such as one containing polyethylene (B3416737) glycol (PEG) side chains, is a general strategy for imparting water solubility.
Q3: My polymerization reaction mixture becomes a gel or precipitates prematurely. How can I prevent this?
Premature gelation or precipitation during Ring-Opening Metathesis Polymerization (ROMP) often indicates that the growing polymer chains are becoming insoluble in the reaction solvent.
-
Solvent Selection: Ensure you are using a good solvent for the expected polymer. For ROMP of norbornene derivatives, tetrahydrofuran (B95107) (THF) is a common choice.[7]
-
Monomer Concentration: Lowering the initial monomer concentration can sometimes help keep the polymer in solution for a longer period.
-
Introduce a Solubilizing Comonomer: As mentioned in Q1, copolymerization is a key strategy. Adding a comonomer that enhances solubility can prevent the growing polymer from crashing out of solution. For instance, derivatives of cis-5-norbornene-endo-2,3-dicarboxylic anhydride with nonpolar substituted groups have been shown to generate polymers with much-improved solubility.[1]
-
Chain Transfer Agent: The use of a chain transfer agent, such as 1-hexene, can be employed to synthesize lower molecular weight polymers, which may exhibit better solubility.[4]
Q4: What is the difference between using the endo and exo isomers of this compound?
The primary difference lies in their reactivity during polymerization. The exo isomer is generally more reactive and can be more efficiently copolymerized with monomers like ethylene (B1197577).[3] This can lead to higher polymerization activities, greater incorporation of the monomer, and higher molecular weight polymers.[3] While the direct impact on homopolymer solubility is less documented, the choice of isomer can influence the overall success of the polymerization and the properties of the resulting copolymers.
Troubleshooting Flowchart
This diagram outlines a decision-making process for addressing solubility issues with your polymer.
Caption: Troubleshooting guide for improving polymer solubility.
Quantitative Data Summary
The solubility of polymers derived from this compound is highly dependent on their chemical structure and the solvent used.
Table 1: Solubility of Modified Polymers
| Polymer Type | Modification | Common Solvents | Solubility Notes | Reference |
| Homopolymer | None | Generally Insoluble | Very low solubility in common organic solvents. | [1] |
| Poly(diacid) | Anhydride Hydrolysis | Water, DMSO | Water solubility is pH-dependent. | [8] |
| Copolymer | With Norbornene Esters | THF, Acetone, DMSO | Solubility improves with increasing ester content and depends on the ester group. | [5] |
| Copolymer | With Ethylene | Dichloromethane | Soluble in common organic solvents. | [3][10] |
| Post-modification | Esterification | THF, Chloroform | Good solubility is often achieved. | [6] |
Key Experimental Protocols
Protocol 1: Hydrolysis of Poly(this compound) for Water Solubility
This protocol is adapted from procedures for hydrolyzing the monomer, which can be applied to the polymer.[8]
Objective: To convert the insoluble polyanhydride into a water-soluble poly(dicarboxylic acid).
Materials:
-
Poly(this compound)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
-
Ethyl acetate (B1210297)
-
Standard laboratory glassware
Procedure:
-
Disperse a known amount of the polymer in an aqueous solution of KOH (a slight molar excess of KOH to anhydride units is recommended).
-
Stir the mixture at room temperature. The reaction progress can be monitored by the dissolution of the polymer.
-
Once the polymer has dissolved, wash the aqueous solution with ethyl acetate to remove any unreacted organic impurities.
-
Carefully add HCl dropwise to the aqueous solution while stirring. The poly(diacid) will precipitate as the pH decreases.
-
Isolate the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with deionized water to remove salts.
-
Dry the resulting poly(dicarboxylic acid) under vacuum.
-
To redissolve, suspend the polymer in water and add a base (e.g., NaOH or KOH) dropwise until the polymer dissolves.
Protocol 2: ROMP Copolymerization to Enhance Solubility
Objective: To synthesize a soluble copolymer by incorporating a comonomer.
Materials:
-
This compound (endo or exo isomer)
-
A solubilizing comonomer (e.g., a norbornene derivative with ester side chains)
-
Grubbs' third-generation catalyst[1]
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl vinyl ether (to terminate the reaction)
-
Methanol (for precipitation)
Procedure:
-
In an inert atmosphere (e.g., a glovebox), dissolve the this compound and the comonomer in anhydrous THF in a reaction vessel.
-
In a separate vial, dissolve the Grubbs' catalyst in a small amount of anhydrous THF.
-
Add the catalyst solution to the monomer solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature. Monitor the viscosity of the solution.
-
After the desired time (or when high viscosity is achieved), terminate the polymerization by adding a small amount of ethyl vinyl ether.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.
-
Isolate the polymer by filtration, wash with fresh methanol, and dry under vacuum.
Chemical Modification Pathways
The following diagram illustrates the key chemical transformations to improve solubility.
Caption: Pathways for modifying the anhydride polymer.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound|For Research [benchchem.com]
- 3. Investigation of exo- and endo-isomers of this compound in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Post-Polymerization Modification of Ring Opening Metathesis Polymerization (ROMP)-Derived Materials Using Wittig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2011038057A1 - Ring-opening metathesis polymerization of norbornene and oxanorbornene moieties and uses thereof - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of 5-Norbornene-2,3-dicarboxylic Anhydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Norbornene-2,3-dicarboxylic anhydride (B1165640). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying 5-Norbornene-2,3-dicarboxylic anhydride?
The most common and effective method for purifying this compound is recrystallization.[1] This technique is suitable for removing unreacted starting materials, byproducts, and the undesired isomer. Sublimation is another potential method, as the compound is known to sublimate upon heating.
Q2: What are the expected isomers of this compound, and how do they differ?
This compound exists as two stereoisomers: the endo and exo isomers.[2] The Diels-Alder reaction between cyclopentadiene (B3395910) and maleic anhydride kinetically favors the formation of the endo isomer.[3] The exo isomer is thermodynamically more stable and can be obtained through isomerization of the endo isomer, often by heating.[4] The two isomers have different physical properties, such as melting points, which can be exploited for their separation and characterization.[3][5]
Q3: What are the typical impurities found in crude this compound?
Common impurities in crude this compound include:
-
Unreacted starting materials: Maleic anhydride and cyclopentadiene (or its dimer, dicyclopentadiene).
-
The undesired isomer: For example, the presence of the exo isomer in a predominantly endo product.
-
Byproducts from side reactions: The retro-Diels-Alder reaction can lead to the formation of byproducts.[6]
-
Hydrolysis product: Exposure to moisture can cause the anhydride to hydrolyze to the corresponding dicarboxylic acid.
Troubleshooting Guides
Recrystallization Issues
Q4: My compound is not dissolving in the recrystallization solvent. What should I do?
If the compound is not dissolving, it could be due to the choice of an inappropriate solvent or insufficient solvent volume.
-
Solution:
-
Ensure you are using a suitable solvent. Good solvents for this compound include ethyl acetate (B1210297), toluene, and mixtures like ethyl acetate/hexane.[1][7]
-
Gently heat the solvent to increase the solubility of the anhydride.
-
If the compound still does not dissolve, add small portions of additional hot solvent until dissolution is achieved. Be mindful not to add a large excess of solvent, as this will reduce the recovery yield.
-
Q5: The compound "oils out" instead of crystallizing. How can I resolve this?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the cooling rate is too fast.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation level.
-
Allow the solution to cool down much more slowly. You can do this by leaving the flask at room temperature before moving it to an ice bath.
-
Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.
-
Adding a seed crystal of the pure compound can also initiate crystallization.
-
Q6: No crystals are forming, even after cooling the solution for an extended period. What is the problem?
The absence of crystal formation is often due to either using too much solvent or the solution being supersaturated.
-
Solution:
-
If too much solvent was used, you can evaporate some of it by gently heating the solution and then allowing it to cool again.
-
For supersaturated solutions, induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of the pure compound.
-
Q7: The yield of my recrystallized product is very low. How can I improve it?
A low yield can result from using an excessive amount of solvent, premature crystallization during hot filtration, or loss of product during transfer.
-
Solution:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
To prevent premature crystallization, ensure that the filtration apparatus (funnel and filter paper) is pre-heated before filtering the hot solution.
-
To minimize transfer losses, rinse the crystallization flask with a small amount of the cold recrystallization solvent and transfer this rinsing to the filter to wash the crystals.
-
The filtrate can be concentrated and cooled to obtain a second crop of crystals.
-
Data Presentation
Table 1: Physical Properties of endo- and exo-5-Norbornene-2,3-dicarboxylic anhydride
| Property | endo-Isomer | exo-Isomer |
| Synonyms | Carbic anhydride | Himic anhydride |
| CAS Number | 129-64-6 | 2746-19-2 |
| Molecular Weight | 164.16 g/mol [8] | 164.16 g/mol [9] |
| Appearance | White solid[2] | White solid[2] |
| Melting Point | 163-166 °C | 140-145 °C[5][10] |
Table 2: Spectroscopic Data for Isomer Identification
| Spectroscopic Data | endo-5-Norbornene-2,3-dicarboxylic anhydride | exo-5-Norbornene-2,3-dicarboxylic anhydride |
| ¹H NMR (CDCl₃, δ ppm) | 6.30 (alkene H), 3.57 & 3.45 (bridgehead and anhydride H), 1.78 & 1.59 (bridge CH₂)[3] | ~3.50 (triplet, anhydride H)[3] |
| ¹³C NMR (CDCl₃, δ ppm) | 171.3 (C=O), 135.5 (alkene C), 52.7, 47.1, 46.1 (aliphatic C)[3] | Downfield shift of C2/C3 protons by ~0.5 ppm compared to endo[11] |
| IR (cm⁻¹) | 2982 (C-H stretch), 1840 & 1767 (C=O stretch), 1089 (C-O stretch)[3][7] | Similar characteristic peaks for anhydride carbonyl groups[7] |
Experimental Protocols
Protocol 1: Recrystallization of endo-5-Norbornene-2,3-dicarboxylic anhydride
This protocol describes the purification of the crude endo-isomer obtained from the Diels-Alder reaction.
-
Dissolution: Place the crude endo-5-Norbornene-2,3-dicarboxylic anhydride in an Erlenmeyer flask. Add a minimal amount of a suitable solvent system, such as a mixture of ethyl acetate and hexane, or toluene.[1][7]
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Avoid boiling the solvent vigorously.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration. Pre-heat the funnel and filter paper to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven. A typical yield of pure product is around 72-75%.[7]
Protocol 2: Isomerization of endo- to exo-5-Norbornene-2,3-dicarboxylic anhydride and Purification
This protocol describes the conversion of the endo-isomer to the more stable exo-isomer followed by purification.
-
Isomerization: In a reaction flask, dissolve the endo-5-Norbornene-2,3-dicarboxylic anhydride in a high-boiling solvent such as toluene.[4] Heat the solution to a high temperature (e.g., 180-200°C) for a specified period (e.g., 2 hours) to facilitate the thermal isomerization to the exo-isomer.[12]
-
Cooling and Crystallization: After the isomerization is complete, allow the reaction mixture to cool slowly to promote the crystallization of the exo-anhydride.
-
Isolation and Purification: Isolate the crude exo-isomer by filtration. Further purify the product by recrystallization using a suitable solvent, such as acetone.[12] A purity of over 95% can be achieved.[6]
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of endo- and exo-5-Norbornene-2,3-dicarboxylic anhydride.
References
- 1. scribd.com [scribd.com]
- 2. Nadic anhydride - Wikipedia [en.wikipedia.org]
- 3. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 4. www2.latech.edu [www2.latech.edu]
- 5. CIS-5-NORBORNENE-EXO-2,3-DICARBOXYLIC ANHYDRIDE | 2746-19-2 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound|For Research [benchchem.com]
- 8. cis-5-Norbornene-endo-2,3-dicarboxylic anhydride | C9H8O3 | CID 9964188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cis-5-Norbornene-exo-2,3-dicarboxylic anhydride | C9H8O3 | CID 75977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cis-5-Norbornene-exo-2,3-dicarboxylic anhydride 95 2746-19-2 [sigmaaldrich.com]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. rsc.org [rsc.org]
Technical Support Center: Thermal Isomerization of 5-Norbornene-2,3-dicarboxylic Anhydride Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal isomerization of 5-norbornene-2,3-dicarboxylic anhydride (B1165640) isomers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the thermal isomerization of the endo isomer to the exo isomer.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conversion of endo to exo Isomer | Insufficient reaction temperature or time. | Increase the reaction temperature to a range of 180-260 °C and/or prolong the reaction time. The formation of the exo-isomer increases with longer reaction times.[1] Heating the endo-isomer at 190 °C for 1.5 hours can yield a mixture rich in the exo-isomer.[1][2] |
| Inappropriate solvent or solvent polarity. | High temperature and solvent polarity can influence the generation of the different configurations.[1] Consider using solvents like decalin, o-dichlorobenzene, or toluene.[1] 1,2-Dimethoxybenzene has also been reported as a competent solvent.[3] | |
| Equilibrium has been reached. | The thermal isomerization is an equilibrium process.[2] Under neat conditions, the reaction may stop at a ratio of approximately 53:47 in favor of the exo isomer.[4] At 140-150°C, the equilibrium ratio of endo to exo is about 54:46.[5] Higher temperatures favor the formation of the thermodynamically more stable exo isomer.[1] | |
| Formation of Byproducts | Excessive reaction temperature or time. | While high temperatures favor exo formation, excessively high temperatures or prolonged residence times can lead to byproduct formation, reducing selectivity.[1] Optimize the temperature and reaction time to maximize exo yield while minimizing side reactions. |
| Retro-Diels-Alder reaction. | The isomerization can proceed through an intermolecular route involving a retro-Diels-Alder reaction to regenerate cyclopentadiene (B3395910) and maleic anhydride, which then recombine.[2][6] This can lead to other products. Ensure the reaction is conducted in a closed system to the extent possible or consider if byproducts from this pathway are acceptable for the downstream application. | |
| Undesired pressure in the reaction system. | Excessive or insufficient pressure in the reaction system can elevate byproduct formation.[1] If using a pressurized system like a microreactor, ensure the pressure is controlled and optimized. | |
| Difficulty in Purifying the exo Isomer | Similar physical properties of the isomers. | The endo and exo isomers can be challenging to separate. Recrystallization is a common method, though it may require multiple steps.[4][5] Acetonitrile has been used as a recrystallization solvent.[2] |
| Incomplete isomerization. | Since the thermal isomerization is an equilibrium, the final product will be a mixture.[2][4] Purification methods like repeated recrystallizations are necessary to obtain the pure exo isomer.[5] | |
| Inconsistent Isomer Ratios in Replicates | Inaccurate temperature control. | The exo/endo ratio at equilibrium is temperature-dependent.[2] Ensure precise and consistent temperature control throughout the experiment and across different runs. |
| Variations in starting material purity. | Ensure the starting endo-5-norbornene-2,3-dicarboxylic anhydride is of high purity. Impurities could potentially interfere with the isomerization process. | |
| Inaccurate analysis of isomer ratio. | Use a validated analytical method to determine the isomer ratio. Techniques like Gas Chromatography (GC), GC-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) are suitable.[1][2][7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary driving force for the thermal isomerization of endo-5-norbornene-2,3-dicarboxylic anhydride to the exo isomer?
A1: The primary driving force is thermodynamics. The exo-isomer is the thermodynamically more stable product, while the endo-isomer is the kinetically favored product of the initial Diels-Alder reaction between cyclopentadiene and maleic anhydride.[1][4] Increasing the temperature provides the necessary energy to overcome the activation barrier for isomerization, allowing the system to reach a thermodynamic equilibrium that favors the exo form.[1]
Q2: What are the typical reaction conditions for the thermal isomerization?
A2: Typical conditions involve heating the endo-isomer at temperatures ranging from 180 °C to 260 °C.[1] The reaction can be carried out neat (without solvent) or in a high-boiling solvent such as decalin, o-dichlorobenzene, or toluene.[1][3] Reaction times can vary from minutes in a microreactor to several hours in a batch reactor.[1] For instance, heating at 190 °C for 1.5 hours has been shown to be effective.[1][2]
Q3: How can I monitor the progress of the isomerization and determine the final endo/exo ratio?
A3: The progress of the isomerization and the final isomer ratio can be monitored using several analytical techniques:
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): These methods are effective for separating and quantifying the isomers.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can distinguish between the endo and exo isomers based on the chemical shifts of specific protons.[2][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the separation and quantification of the isomers.[7][8]
Q4: Is it possible to achieve 100% conversion to the exo isomer?
A4: Achieving 100% conversion to the exo isomer through thermal isomerization alone is generally not possible because it is an equilibrium process.[2][4][5] The reaction will proceed until it reaches a thermodynamic equilibrium, resulting in a mixture of both isomers. The exact equilibrium ratio is dependent on the temperature.[2] To obtain the pure exo isomer, subsequent purification steps such as recrystallization are necessary.[4][5]
Q5: What are the key differences in reactivity between the endo and exo isomers in subsequent reactions?
A5: The stereochemistry of the endo and exo isomers can significantly influence their reactivity in subsequent reactions, such as polymerization. For example, in ethylene (B1197577) copolymerization, the exo-isomer of 5-norbornene-2,3-dicarboxylic anhydride has been shown to be more efficiently copolymerized than its endo-isomer, exhibiting higher polymerization activities and incorporations.[9] In some polymerization mechanisms, the endo-substituted monomers can chelate the metal catalyst, leading to inactive species.[10]
Experimental Protocols
General Protocol for Thermal Isomerization in Solution
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Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve endo-5-norbornene-2,3-dicarboxylic anhydride in a suitable high-boiling solvent (e.g., decalin, o-dichlorobenzene, or 1,2-dimethoxybenzene).[1][3] The concentration should be optimized for the specific solvent and scale.[3]
-
Reaction: Heat the solution to the desired isomerization temperature (e.g., 190 °C) with stirring.[1]
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Monitoring: Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by GC, NMR, or HPLC to determine the endo/exo ratio.[1][7][8]
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Work-up: Once the desired isomer ratio is achieved (or equilibrium is reached), cool the reaction mixture to room temperature.
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Purification: The exo-isomer can be purified from the mixture by recrystallization.[4][5] The choice of recrystallization solvent will depend on the solvent used for the reaction. Acetonitrile is a potential recrystallization solvent.[2]
Analytical Method: Gas Chromatography (GC)
-
Column: A 50 m HP-1 column or similar non-polar capillary column is suitable.[1]
-
Temperatures:
-
Temperature Program: An initial temperature of 80 °C held for 2 minutes, followed by a ramp to 220 °C at a rate of 10 °C/min, and then held at 220 °C for 8 minutes.[1]
-
Carrier Gas: Nitrogen at a pressure of 0.8 MPa.[1]
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Detector: Hydrogen flame ionization detector (FID).[1]
Quantitative Data Summary
Table 1: Thermal Isomerization Conditions and Resulting Isomer Ratios
| Temperature (°C) | Time | Solvent | Initial Isomer | Resulting exo/endo Ratio | Reference |
| 190 | 1.5 h | Not specified | endo | Rich in exo | [1][2] |
| 230 | Variable (0.2-10 min) | Microchannel | endo | Up to ~1.8:1 | [1] |
| 140-150 | Equilibrium | Not specified | endo | ~46:54 (exo:endo) | [5] |
| Not specified | Equilibrium | Neat | endo | ~53:47 (exo:endo) | [4] |
| 260 | 2 min | Acetone/ethylbenzene | in situ generated | Up to 1.19:1 | [1] |
Visualizations
Caption: Experimental workflow for the thermal isomerization of endo- to exo-5-norbornene-2,3-dicarboxylic anhydride.
Caption: Logical relationship of the thermal isomerization process from the kinetically favored endo-isomer to the thermodynamically stable exo-isomer.
References
- 1. www2.latech.edu [www2.latech.edu]
- 2. This compound|For Research [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. EP1669342A1 - Method of separating stereoisomers of norbornene, dicarboxylic acid having norbornane structure, or derivative thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]
- 9. Investigation of exo- and endo-isomers of this compound in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for ROMP of 5-Norbornene-2,3-dicarboxylic Anhydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Ring-Opening Metathesis Polymerization (ROMP) of 5-Norbornene-2,3-dicarboxylic anhydride (B1165640) and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the ROMP of 5-Norbornene-2,3-dicarboxylic anhydride.
Issue 1: Low Polymer Yield
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Question: I am getting a low yield of my poly(this compound). What are the possible causes and solutions?
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Answer: Low polymer yields can stem from several factors related to catalyst activity and reaction conditions.
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Catalyst Choice: Second-generation Grubbs catalysts (G2) may exhibit lower activity towards functionalized norbornenes compared to third-generation catalysts (G3). Consider switching to a G3 catalyst, which is known for its higher reactivity and tolerance to polar functional groups.[1][2]
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Catalyst Deactivation: Impurities in the monomer, solvent, or reaction atmosphere (e.g., oxygen, moisture) can deactivate the ruthenium catalyst. Ensure all reagents and solvents are thoroughly purified and degassed. The polymerization should be carried out under an inert atmosphere (e.g., nitrogen or argon).
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Inefficient Initiation: The initiation of the catalyst might be slow compared to propagation or termination. G3 catalysts generally have a much faster initiation rate, leading to a more efficient polymerization process and higher yields.[3]
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Reaction Temperature: The reaction temperature can influence catalyst activity. While many ROMP reactions proceed at room temperature, gentle heating might be necessary for less reactive monomers. However, excessive heat can lead to catalyst decomposition. Optimization of the reaction temperature is recommended.
-
Issue 2: Poor Solubility of the Resulting Polymer
-
Question: The polymer I've synthesized is insoluble in common organic solvents, making characterization difficult. How can I improve its solubility?
-
Answer: The homopolymer of this compound is known for its poor solubility.[2] Here are some strategies to address this:
-
Monomer Modification: Synthesizing derivatives of the norbornene anhydride with nonpolar, sterically bulky substituent groups can significantly improve the solubility of the resulting polymer.[2]
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Copolymerization: Copolymerizing the anhydride monomer with a more soluble comonomer can enhance the overall solubility of the resulting copolymer.
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Solvent Selection: While challenging, a systematic screening of a wide range of solvents, including polar aprotic solvents like DMF or DMSO, at elevated temperatures might help in finding a suitable solvent for characterization.
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Issue 3: Broad Polydispersity Index (PDI) and Lack of Molecular Weight Control
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Question: My polymer has a broad PDI (>1.5), and I am unable to control the molecular weight by adjusting the monomer-to-catalyst ratio. What should I do?
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Answer: A broad PDI and poor molecular weight control are indicative of a non-living polymerization, which can be caused by several factors:
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Catalyst Selection: For living polymerization with good control over molecular weight and a narrow PDI, a Grubbs third-generation (G3) catalyst is highly recommended.[2][4] G3 catalysts have a high initiation rate relative to their propagation rate, which is crucial for achieving a narrow molecular weight distribution.[3]
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Chain Transfer Agents (CTAs): If you are using a second-generation Grubbs catalyst (G2), the addition of a chain transfer agent (CTA) like 1-hexene (B165129) can help control the molecular weight of the polymer.[5][6]
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Reaction Conditions: High monomer concentrations or elevated temperatures can sometimes lead to side reactions (e.g., backbiting) that broaden the PDI. Optimizing these parameters can improve control.
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Monomer Purity: Impurities in the monomer can act as unwanted chain transfer or terminating agents, leading to a loss of control over the polymerization. Ensure the monomer is of high purity.
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst is better for the ROMP of this compound: Grubbs' second-generation (G2) or third-generation (G3) catalyst?
A1: The choice between G2 and G3 catalysts depends on the desired outcome of the polymerization.
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For high molecular weight polymers and tolerance to functional groups: The Grubbs' third-generation catalyst (G3) is generally the preferred choice. It exhibits higher activity and is more tolerant of polar functional groups like the anhydride moiety in the monomer.[1][2] This leads to higher yields and allows for the polymerization of a wider range of functionalized norbornene derivatives.
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For controlled molecular weight using a chain transfer agent: The Grubbs' second-generation catalyst (G2) can be effectively used, particularly when the goal is to synthesize lower molecular weight polymers. In this case, a chain transfer agent (CTA) such as 1-hexene is often added to the reaction mixture to control the polymer chain length.[5][6]
Q2: How can I control the molecular weight of the polymer during the ROMP of this compound?
A2: There are two primary methods for controlling the molecular weight:
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Monomer-to-Initiator Ratio ([M]/[I]) in a Living Polymerization: When using a highly efficient living polymerization catalyst like the Grubbs' third-generation (G3) catalyst , the number-average molecular weight (Mn) of the resulting polymer can be controlled by adjusting the initial molar ratio of the monomer to the catalyst. A higher [M]/[I] ratio will result in a higher molecular weight polymer. This method provides polymers with a narrow polydispersity index (PDI).[2]
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Chain Transfer Agents (CTAs): With catalysts that may not provide a truly living polymerization for this monomer, such as the Grubbs' second-generation (G2) catalyst , a chain transfer agent (CTA) like an α-olefin (e.g., 1-hexene) can be added to the polymerization.[5][6] The CTA competes with the monomer for the catalyst, effectively controlling the chain length and thus the molecular weight of the polymer.
Q3: What are some common solvents used for the ROMP of this compound?
A3: The choice of solvent is crucial for ensuring both the monomer and the growing polymer chain remain in solution. Commonly used solvents for the ROMP of this and similar norbornene derivatives include:
-
Dichloromethane (CH₂Cl₂)
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Tetrahydrofuran (THF)
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N,N-Dimethylformamide (DMF)[5]
The solubility of the resulting polymer can be a limiting factor, and in some cases, a solvent that is good for the polymerization may not be ideal for the final polymer.[2]
Q4: How is the ROMP reaction typically terminated?
A4: The polymerization is a living process, meaning the catalyst at the end of the polymer chain remains active. To stop the reaction and isolate the polymer, a quenching agent is added. A commonly used and effective quenching agent is ethyl vinyl ether . It reacts with the ruthenium carbene at the end of the polymer chain, rendering it inactive.
Data Presentation
Table 1: Comparison of Grubbs' Catalysts for ROMP of Norbornene Derivatives
| Catalyst Generation | Key Features | Best For | Polydispersity Index (PDI) | Functional Group Tolerance |
| Second (G2) | More stable than G1, good activity. | General ROMP, can be used with CTAs for MW control.[5][6] | Typically broader than G3. | Good, but can be sensitive to some polar groups. |
| Third (G3) | High initiation rate, excellent activity. | Living polymerization, low PDI polymers, functionalized monomers.[2][3][4] | Typically narrow (<1.3).[2] | Excellent, highly tolerant to polar functional groups.[1] |
Table 2: Typical Experimental Data for ROMP of this compound Derivatives
| Monomer Derivative | Catalyst | Solvent | Mn (kDa) | PDI (Đ) | Yield (%) | Reference |
| Unsubstituted Anhydride | G2 with 1-hexene | DMF | Varies with CTA ratio | ~1.5 - 2.0 | - | [6] |
| Anhydride with bulky substituent | G3 | THF | High | < 1.30 | High | [2] |
| Dimethyl ester derivative | G3 | - | 130 | 1.23 | - | [5] |
Note: Specific values for Mn and Yield can vary significantly based on reaction conditions.
Experimental Protocols
Detailed Methodology for ROMP of a this compound Derivative using Grubbs' Third-Generation Catalyst
This protocol is a general guideline and may require optimization for specific derivatives and desired polymer characteristics.
Materials:
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This compound derivative (purified)
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Grubbs' third-generation (G3) catalyst
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Anhydrous, degassed solvent (e.g., Dichloromethane or Tetrahydrofuran)
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Ethyl vinyl ether (quenching agent)
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Methanol (B129727) or hexanes (for precipitation)
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Schlenk flask or glovebox
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Magnetic stirrer and stir bar
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Syringes and needles
Procedure:
-
Preparation:
-
Thoroughly dry all glassware in an oven and cool under an inert atmosphere.
-
Purify the monomer by recrystallization or sublimation to remove any inhibitors or impurities.
-
Ensure the solvent is anhydrous and degassed by passing it through a solvent purification system or by using standard freeze-pump-thaw cycles.
-
-
Reaction Setup (under inert atmosphere):
-
In a glovebox or using Schlenk line techniques, add the desired amount of the this compound derivative to a Schlenk flask equipped with a magnetic stir bar.
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Dissolve the monomer in the anhydrous, degassed solvent to achieve the desired concentration (e.g., 0.1-1.0 M).
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In a separate vial, weigh the required amount of Grubbs' third-generation catalyst based on the desired monomer-to-catalyst ratio. Dissolve the catalyst in a small amount of the reaction solvent.
-
-
Polymerization:
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With vigorous stirring, inject the catalyst solution into the monomer solution.
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The reaction is often rapid, and an increase in viscosity may be observed.
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Allow the reaction to proceed for the desired time, which can range from a few minutes to several hours depending on the monomer reactivity and desired conversion. The reaction progress can be monitored by techniques like ¹H NMR or GPC if desired.
-
-
Termination:
-
To quench the polymerization, add an excess of ethyl vinyl ether (typically 10-20 equivalents relative to the catalyst) to the reaction mixture.
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Stir for an additional 20-30 minutes to ensure complete deactivation of the catalyst.
-
-
Polymer Isolation:
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold methanol or hexanes, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any residual monomer and catalyst byproducts.
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Dry the polymer under vacuum to a constant weight.
-
-
Characterization:
-
Characterize the polymer using standard techniques such as Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure and ¹H NMR to determine the monomer conversion.
-
Thermal properties can be analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Mandatory Visualization
Caption: Catalyst selection workflow for the ROMP of this compound.
References
- 1. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl gr ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07779E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
minimizing side reactions in 5-Norbornene-2,3-dicarboxylic anhydride applications
Welcome to the technical support center for 5-Norbornene-2,3-dicarboxylic anhydride (B1165640). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experiments involving this versatile compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and application of 5-Norbornene-2,3-dicarboxylic anhydride.
Diels-Alder Synthesis of this compound
Issue: Low Yield of the Desired Anhydride Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Dimerization of Cyclopentadiene (B3395910): Cyclopentadiene readily dimerizes to dicyclopentadiene (B1670491) at room temperature, reducing the concentration of the reactant. | Cracking of Dicyclopentadiene: "Crack" the dicyclopentadiene by heating it to its boiling point (around 170-200 °C) and collecting the cyclopentadiene monomer by distillation (boiling point ~41-42 °C).[1] Use the freshly cracked cyclopentadiene immediately. | Increased availability of cyclopentadiene monomer for the Diels-Alder reaction, leading to a higher yield of the desired anhydride. |
| Retro-Diels-Alder Reaction: The Diels-Alder reaction is reversible and high temperatures can favor the reverse reaction, leading to the decomposition of the product back to cyclopentadiene and maleic anhydride.[2] | Maintain Low Reaction Temperature: Perform the reaction at a low temperature, typically between 0-5 °C, especially during the initial mixing of reactants.[3] | Minimized product decomposition and maximized yield of the thermodynamically favored endo-isomer. |
| Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to incomplete conversion of reactants. | Optimize Reaction Time and Stirring: Ensure vigorous stirring and allow the reaction to proceed for a sufficient duration, monitoring for the disappearance of reactants if possible (e.g., by TLC). | Complete consumption of the limiting reagent and maximization of product yield. |
| Hydrolysis of Anhydride: The presence of water can lead to the hydrolysis of the anhydride to the corresponding dicarboxylic acid. | Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. | Prevention of the formation of the dicarboxylic acid side product, thus improving the purity and yield of the anhydride. |
Issue: Product is a Mixture of Endo and Exo Isomers
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Thermodynamic Equilibration: While the Diels-Alder reaction kinetically favors the endo isomer at low temperatures, higher temperatures can lead to the formation of the more thermodynamically stable exo isomer.[4] | Control Reaction Temperature: To maximize the endo isomer, maintain a low reaction temperature (e.g., 0-5 °C).[3] To obtain a higher proportion of the exo isomer, the reaction can be run at elevated temperatures, or the isolated endo isomer can be thermally isomerized. | Control over the endo/exo ratio of the product. |
| Isomerization during Workup or Purification: Heating the product mixture during recrystallization can cause isomerization. | Careful Recrystallization: Use a solvent system that allows for crystallization at a lower temperature. If heating is necessary, minimize the time the product is at an elevated temperature. | Preservation of the initial endo/exo ratio of the synthesized product. |
Ring-Opening Metathesis Polymerization (ROMP) of this compound
Issue: Low Polymerization Yield or No Polymerization
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Deactivation: The anhydride functionality, especially in the endo isomer, can chelate with the metal center of the catalyst (e.g., Grubbs catalyst), leading to deactivation.[5] Strongly coordinating impurities in the monomer or solvent can also deactivate the catalyst. | Use the exo Isomer: The exo isomer is generally more reactive in ROMP as the anhydride group is sterically hindered from coordinating with the catalyst.[5] Purify the monomer to remove any potential catalyst poisons. Ensure the use of dry, degassed solvents. | Improved catalyst activity and higher polymerization yields. |
| Inappropriate Catalyst: The choice of catalyst is crucial for the successful polymerization of functionalized monomers. | Select a Suitable Catalyst: Grubbs' second or third-generation catalysts are often effective for the ROMP of functionalized norbornenes.[6][7] | Efficient initiation and propagation of the polymerization, leading to the desired polymer. |
| Low Monomer Reactivity: The endo isomer exhibits lower reactivity in ROMP compared to the exo isomer.[5] | Increase Reaction Temperature or Time: For less reactive monomers, increasing the reaction temperature or extending the reaction time may be necessary to achieve higher conversion. | Improved monomer conversion and higher polymer yield. |
Issue: Poorly Controlled Polymerization (Broad Molecular Weight Distribution)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Slow Initiation: If the rate of initiation is slower than the rate of propagation, it can lead to a broad molecular weight distribution. | Choose a Faster-Initiating Catalyst: Consider using a catalyst known for rapid initiation with the specific monomer. | A more controlled polymerization with a narrower molecular weight distribution (lower PDI). |
| Chain Transfer Reactions: Impurities in the reaction mixture can act as chain transfer agents, leading to a broader molecular weight distribution. | Purify Monomer and Solvent: Rigorous purification of the monomer and solvent is essential to remove any potential chain transfer agents. | Minimized side reactions and a more controlled polymerization. |
Frequently Asked Questions (FAQs)
Q1: What is the main side reaction to consider during the Diels-Alder synthesis of this compound?
A1: The primary side reaction is the retro-Diels-Alder reaction, where the product decomposes back into cyclopentadiene and maleic anhydride. This is particularly prevalent at higher temperatures. Another common issue is the dimerization of cyclopentadiene, which reduces the concentration of the diene available for the desired reaction.
Q2: How can I control the endo/exo stereochemistry of the product?
A2: The Diels-Alder reaction is kinetically controlled at lower temperatures, favoring the formation of the endo isomer. To obtain a higher proportion of the endo product, the reaction should be carried out at low temperatures (e.g., 0-5 °C).[3] The exo isomer is thermodynamically more stable and can be obtained by heating the endo isomer, typically at temperatures above 150 °C, which promotes isomerization.[4]
Q3: Why is my ROMP of the endo-anhydride not working well?
A3: The endo isomer of this compound is known to be less reactive in ROMP. The anhydride group in the endo position can chelate with the metal center of the Grubbs catalyst, leading to catalyst deactivation and low polymerization efficiency.[5] Using the exo isomer is a common strategy to overcome this issue.
Q4: What analytical techniques are best for characterizing the product and identifying side products?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for distinguishing between the endo and exo isomers and identifying side products. Infrared (IR) spectroscopy can confirm the presence of the anhydride functional group.
Q5: How can I prevent the hydrolysis of the anhydride group?
A5: The anhydride group is susceptible to hydrolysis. To prevent this, it is crucial to use anhydrous solvents and ensure all glassware is thoroughly dried before use. Store the anhydride in a desiccator to protect it from atmospheric moisture.
Data Summary
Table 1: Effect of Temperature on Endo/Exo Ratio in the Synthesis of this compound
| Temperature (°C) | Predominant Isomer | Approximate Endo:Exo Ratio | Reference |
| 0 - 5 | endo (Kinetic Product) | > 95:5 | [3] |
| 25 | endo | High endo | |
| 160 - 190 | exo (Thermodynamic Product) | Approaching Equilibrium (~40:60) | [4] |
| 260 | exo | 1:1.19 | [4] |
Table 2: Typical Reaction Conditions for the Diels-Alder Synthesis
| Parameter | Condition | Reference |
| Reactants | Cyclopentadiene, Maleic Anhydride | [1] |
| Solvent | Ethyl acetate/Ligroin or Toluene | [1] |
| Temperature | 0 - 5 °C (for endo selectivity) | [3] |
| Reaction Time | 1 - 2 hours | |
| Typical Yield | 70 - 90% | [3] |
Experimental Protocols
Protocol 1: Diels-Alder Synthesis of endo-5-Norbornene-2,3-dicarboxylic anhydride
-
Preparation of Cyclopentadiene: Set up a fractional distillation apparatus. Place dicyclopentadiene in the distillation flask and heat to approximately 170-200 °C. Collect the cyclopentadiene monomer, which distills at 41-42 °C, in a receiver cooled in an ice bath. Use the freshly prepared cyclopentadiene immediately.[1]
-
Reaction Setup: In a separate flask, dissolve maleic anhydride in ethyl acetate. Cool the solution in an ice bath.
-
Diels-Alder Reaction: Slowly add the freshly cracked cyclopentadiene to the cold maleic anhydride solution with constant stirring. An exothermic reaction will occur, and a white precipitate of the endo-anhydride will form.
-
Isolation and Purification: After the reaction is complete, the product can be isolated by vacuum filtration. Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/ligroin) to obtain the pure endo-anhydride.
Protocol 2: Thermal Isomerization of endo- to exo-5-Norbornene-2,3-dicarboxylic anhydride
-
Setup: Place the purified endo-anhydride in a round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the flask in an oil bath to a temperature between 160-190 °C. The solid will melt and the isomerization will proceed in the molten state.
-
Monitoring: The progress of the isomerization can be monitored by taking small aliquots and analyzing them by ¹H NMR to determine the endo/exo ratio.
-
Isolation: Once the desired ratio is achieved (or equilibrium is reached), cool the flask. The resulting solid will be a mixture of endo and exo isomers. The exo isomer can be purified by recrystallization.
Protocol 3: Ring-Opening Metathesis Polymerization (ROMP) of exo-5-Norbornene-2,3-dicarboxylic anhydride
-
Monomer and Solvent Preparation: Ensure the exo-anhydride monomer is pure and dry. Use an anhydrous, degassed solvent (e.g., dichloromethane (B109758) or THF).
-
Reaction Setup: In a glovebox or under an inert atmosphere, dissolve the exo-anhydride in the solvent in a reaction vessel.
-
Catalyst Addition: In a separate vial, dissolve the Grubbs catalyst (e.g., second or third generation) in a small amount of the solvent. Add the catalyst solution to the monomer solution with stirring.
-
Polymerization: Allow the reaction to proceed at the desired temperature (often room temperature) for the specified time. The viscosity of the solution will increase as the polymer forms.
-
Termination and Precipitation: Terminate the polymerization by adding a small amount of a vinyl ether (e.g., ethyl vinyl ether). Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol (B129727) or hexanes).
-
Isolation: Collect the polymer by filtration and dry it under vacuum.
Visualizations
Caption: Experimental workflow from synthesis to polymerization.
Caption: Troubleshooting logic for low yield in Diels-Alder synthesis.
References
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. researchgate.net [researchgate.net]
- 3. CN101481368A - Production method of 5-norbornene-2,3-anhydride - Google Patents [patents.google.com]
- 4. www2.latech.edu [www2.latech.edu]
- 5. Investigation of exo- and endo-isomers of this compound in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Curing Epoxy Resins with 5-Norbornene-2,3-dicarboxylic Anhydride
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing 5-Norbornene-2,3-dicarboxylic anhydride (B1165640) as a curing agent for epoxy resins. Below you will find troubleshooting advice for common experimental issues, frequently asked questions, detailed experimental protocols, and data summaries to facilitate your research and development efforts.
Troubleshooting Guides
This section addresses specific problems that may arise during the curing process and subsequent characterization of epoxy resins cured with 5-Norbornene-2,3-dicarboxylic anhydride.
Issue 1: Incomplete or Slow Curing
Question: My epoxy mixture is tacky, soft, or has not fully hardened after the recommended curing time. What could be the cause?
Answer: Incomplete curing is a frequent issue with several potential root causes. The primary factors to investigate are the mix ratio, curing temperature and time, and accelerator concentration. An off-ratio mix of epoxy resin to the anhydride hardener is a common culprit.[1] It is crucial to calculate the correct stoichiometric ratio based on the Epoxy Equivalent Weight (EEW) of the resin and the Anhydride Equivalent Weight (AEW) of the this compound.
-
Troubleshooting Steps:
-
Verify Mix Ratio: Double-check your stoichiometric calculations. An excess of either the epoxy resin or the anhydride will result in unreacted components, leading to a soft or tacky final product.
-
Ensure Homogeneous Mixing: Thoroughly mix the resin and anhydride. Scrape the sides and bottom of the mixing container to ensure all materials are incorporated. Inadequate mixing can lead to localized areas of uncured resin.
-
Optimize Cure Schedule: Anhydride-cured epoxy systems require elevated temperatures to cure properly. A cure schedule that is too low in temperature or too short in duration will result in an incomplete reaction.[1] A multi-stage cure, with an initial lower temperature cure followed by a higher temperature post-cure, often yields the best results.[2]
-
Check Accelerator Concentration: Tertiary amines are often used as accelerators to speed up the curing process. An insufficient amount of accelerator will lead to a very slow or incomplete cure.
-
Issue 2: Brittleness or Poor Mechanical Properties
Question: The cured epoxy is brittle and fractures easily. How can I improve its mechanical performance?
Answer: Brittleness in anhydride-cured epoxies often relates to a high crosslink density. While this can enhance thermal and chemical resistance, it may compromise toughness.
-
Troubleshooting Steps:
-
Adjust Stoichiometry: Experiment with slightly off-stoichiometric ratios. Sometimes, a slight excess of epoxy can lead to a less brittle material.
-
Modify Cure Cycle: A slower initial cure followed by a post-cure can help in relieving internal stresses, which may reduce brittleness.[2]
-
Incorporate Toughening Agents: Consider adding a toughening agent, such as a liquid rubber or a thermoplastic modifier, to the formulation. These additives can absorb energy and prevent crack propagation.
-
Issue 3: Lower than Expected Glass Transition Temperature (Tg)
Question: The measured Glass Transition Temperature (Tg) of my cured epoxy is lower than anticipated. Why is this happening?
Answer: The Tg is highly dependent on the degree of cure and the crosslink density of the polymer network. A lower than expected Tg is often an indication of incomplete curing.
-
Troubleshooting Steps:
-
Review Cure Schedule: The relationship between cure temperature and Tg is direct; a higher cure temperature generally results in a higher Tg, assuming the material is not degraded.[3] Ensure your post-cure temperature is sufficiently high and the duration is adequate to achieve full cure. For any epoxy formulation, the highest achievable glass transition will never be more than 15-20°C higher than the highest cure temperature employed due to vitrification.[4]
-
Verify Stoichiometry: An incorrect mix ratio can lead to unreacted components that may act as plasticizers, thereby lowering the Tg.
-
Check for Moisture Contamination: Anhydrides are sensitive to moisture. Water can react with the anhydride, affecting the stoichiometry and leading to a less cross-linked network with a lower Tg. Store the anhydride in a dry environment.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical curing temperature range for epoxy resins with this compound?
A1: The curing of epoxy resins with anhydrides is a complex process that, unlike amine curing, requires elevated temperatures and often the use of a catalyst.[3] A typical cure schedule involves a multi-stage process. For example, an initial cure at a lower temperature (e.g., 100-120 °C) for 1-2 hours, followed by a post-cure at a higher temperature (e.g., 150-180 °C) for several hours to ensure complete cross-linking.[3][5] The optimal temperature will depend on the specific epoxy resin and accelerator used.
Q2: How does cure temperature affect the mechanical properties of the cured epoxy?
A2: Cure temperature significantly influences the mechanical properties. Generally, as the cure temperature increases up to an optimal point, properties like tensile strength and modulus also increase due to a higher degree of cross-linking.[6] However, excessively high cure temperatures can lead to thermal degradation and a decrease in mechanical performance.[6]
Q3: What are common side reactions to be aware of during the curing process?
A3: At high temperatures, and especially with certain catalysts or an excess of epoxy, homopolymerization (etherification) of the epoxy groups can occur.[2] This reaction competes with the primary esterification reaction with the anhydride. While this can sometimes lead to a tougher material, it also alters the final network structure and properties.
Q4: How can I determine the correct mix ratio of epoxy to anhydride?
A4: The mix ratio is determined by the stoichiometry of the reactive groups. You need the Epoxy Equivalent Weight (EEW) of your epoxy resin and the Anhydride Equivalent Weight (AEW) of the this compound. The AEW is its molecular weight divided by the number of anhydride groups (which is one). The parts per hundred resin (phr) of the anhydride can be calculated using the formula:
phr = (AEW / EEW) * 100
For optimal properties, it is often recommended to use a slightly lower amount of anhydride than the calculated stoichiometric amount (e.g., an anhydride to epoxy equivalent ratio of 0.90-0.95).[7]
Quantitative Data Summary
The following tables summarize the expected trends and typical values for the properties of epoxy resins cured with cycloaliphatic anhydrides like this compound at different cure temperatures. The exact values will vary depending on the specific epoxy resin and experimental conditions.
Table 1: Effect of Cure Temperature on Glass Transition Temperature (Tg)
| Cure Temperature (°C) | Post-Cure Temperature (°C) | Expected Tg Range (°C) |
| 100 | 150 | 140 - 160 |
| 120 | 180 | 160 - 190 |
| 140 | 200 | 180 - 220 |
Table 2: Effect of Cure Temperature on Mechanical Properties
| Cure Temperature (°C) | Post-Cure Temperature (°C) | Expected Tensile Strength (MPa) | Expected Flexural Modulus (GPa) |
| 100 | 150 | 70 - 90 | 2.8 - 3.2 |
| 120 | 180 | 80 - 110 | 3.0 - 3.5 |
| 140 | 200 | 90 - 120 | 3.2 - 3.8 |
Experimental Protocols
Protocol 1: Preparation and Curing of Epoxy Resin
-
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
This compound
-
Accelerator (e.g., Benzyldimethylamine - BDMA)
-
-
Procedure:
-
Preheat the epoxy resin to 50-60 °C to reduce its viscosity.[5]
-
Calculate the required amounts of epoxy resin, anhydride, and accelerator based on the desired stoichiometry.
-
Add the calculated amount of this compound to the warm epoxy resin and mix thoroughly with a mechanical stirrer until the anhydride is completely dissolved.[5]
-
Allow the mixture to cool to near room temperature.
-
Add the accelerator to the mixture and mix for 2-3 minutes, ensuring uniform distribution.[5]
-
Degas the mixture in a vacuum oven to remove entrapped air bubbles.[5]
-
Pour the degassed mixture into pre-heated and release-agent-coated molds.
-
Cure the samples in a programmable oven using a multi-stage cure cycle (e.g., 2 hours at 120 °C followed by 4 hours at 180 °C).
-
Allow the molds to cool slowly to room temperature before demolding.
-
Protocol 2: Differential Scanning Calorimetry (DSC) for Cure Kinetics
-
Instrument: Calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Prepare a small sample (10-20 mg) of the uncured epoxy-anhydride mixture in an aluminum DSC pan.[8]
-
Non-isothermal Scan:
-
Heat the sample from room temperature to approximately 250 °C at a constant heating rate (e.g., 5, 10, 15, 20 °C/min).[9]
-
Record the heat flow as a function of temperature to determine the total heat of reaction and the peak exothermic temperature.
-
-
Isothermal Scan:
-
Rapidly heat the sample to the desired isothermal cure temperature (e.g., 120 °C, 140 °C, 160 °C).
-
Hold the sample at this temperature and record the heat flow over time until the reaction is complete (heat flow returns to baseline).
-
The degree of cure at any time can be calculated from the partial heat of reaction divided by the total heat of reaction.
-
Protocol 3: Dynamic Mechanical Analysis (DMA) for Tg Determination
-
Instrument: Dynamic Mechanical Analyzer.
-
Specimen Preparation: Prepare a rectangular specimen of the cured epoxy with appropriate dimensions for the DMA clamp (e.g., single cantilever or three-point bending).
-
Procedure:
Protocol 4: Tensile Testing
-
Instrument: Universal Testing Machine with appropriate grips and extensometer.
-
Specimen Preparation: Prepare dog-bone shaped specimens of the cured epoxy according to ASTM D638 standards.
-
Procedure:
-
Measure the cross-sectional area of the specimen's gauge section.
-
Mount the specimen in the grips of the testing machine.
-
Attach the extensometer to the gauge section.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and displacement data to determine tensile strength, modulus, and elongation at break.
-
Visualizations
Caption: Experimental workflow for preparing and characterizing anhydride-cured epoxy resins.
Caption: Logical relationship of cure temperature and resulting epoxy properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Influence of the Epoxy Resin Process Parameters on the Mechanical Properties of Produced Bidirectional [±45°] Carbon/Epoxy Woven Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the NMR Characterization of 5-Norbornene-2,3-dicarboxylic Anhydride Isomers
For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is paramount. In the synthesis of compounds utilizing a norbornene scaffold, such as certain pharmaceuticals and polymers, the stereochemistry of the precursors plays a critical role in the final product's properties and efficacy. This guide provides a detailed comparison of the endo and exo isomers of 5-Norbornene-2,3-dicarboxylic anhydride (B1165640), focusing on their characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.
The distinction between the endo and exo isomers arises from the Diels-Alder reaction between cyclopentadiene (B3395910) and maleic anhydride. The initial, kinetically favored product is the endo isomer. However, this isomer can be converted to the more thermodynamically stable exo isomer through thermal isomerization.[1][2] The correct identification of each isomer is crucial, and NMR spectroscopy is the most definitive method for this purpose. The spatial arrangement of the anhydride ring relative to the carbon-carbon double bond leads to distinct chemical shifts and coupling constants in their respective ¹H and ¹³C NMR spectra.
Isomer Structures and their Relationship
The fundamental difference between the endo and exo isomers lies in the orientation of the dicarboxylic anhydride ring with respect to the bicyclic framework of the norbornene moiety.
Caption: Synthesis and isomerization pathway of endo and exo isomers.
Comparative NMR Data
The most significant differences in the ¹H NMR spectra of the endo and exo isomers are observed in the chemical shifts of the protons attached to carbons 2 and 3 (H-2, H-3) and the bridgehead protons (H-1, H-4). In the endo isomer, the proximity of the anhydride ring to the π-system of the double bond results in anisotropic shielding effects, leading to distinct chemical shifts compared to the exo isomer where the anhydride ring is oriented away from the double bond.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)
| Proton | endo-Isomer | exo-Isomer | Key Differentiator |
| H-5, H-6 | ~6.30 (m) | ~6.25 (m) | Minor difference |
| H-1, H-4 | ~3.45 (m) | ~3.10 (m) | Significant upfield shift in exo |
| H-2, H-3 | ~3.60 (m) | ~2.70 (m) | Most significant upfield shift in exo |
| H-7a | ~1.70 (d) | ~1.50 (d) | Minor difference |
| H-7b | ~1.50 (d) | ~1.30 (d) | Minor difference |
Note: Chemical shifts are approximate and can vary slightly based on the solvent and spectrometer frequency.
In ¹³C NMR spectroscopy, the chemical shifts of the carbonyl carbons and the carbons of the double bond are quite similar for both isomers. However, the differing steric environments of the bridge and bridgehead carbons lead to noticeable differences in their chemical shifts.
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)
| Carbon | endo-Isomer | exo-Isomer | Key Differentiator |
| C=O | ~171 | ~173 | Minor downfield shift in exo |
| C-5, C-6 | ~135 | ~137 | Minor downfield shift in exo |
| C-1, C-4 | ~46 | ~44 | Minor upfield shift in exo |
| C-2, C-3 | ~48 | ~43 | Significant upfield shift in exo |
| C-7 | ~52 | ~40 | Most significant upfield shift in exo |
Note: Chemical shifts are approximate and can vary slightly based on the solvent and spectrometer frequency.
Experimental Protocols
Synthesis of endo-5-Norbornene-2,3-dicarboxylic anhydride
The endo isomer is synthesized via a Diels-Alder reaction between cyclopentadiene and maleic anhydride.
Workflow for endo-Isomer Synthesis
Caption: Experimental workflow for the synthesis of the endo-isomer.
Detailed Procedure:
-
In a flask, dissolve maleic anhydride in ethyl acetate with gentle warming.
-
Add an equal volume of ligroin to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a slight molar excess of freshly distilled cyclopentadiene to the cooled solution.
-
Allow the reaction mixture to stand in the ice bath to facilitate the crystallization of the endo-adduct.
-
Collect the white crystalline product by suction filtration and wash with cold petroleum ether.
-
Dry the product to obtain pure endo-5-Norbornene-2,3-dicarboxylic anhydride.
Thermal Isomerization to exo-5-Norbornene-2,3-dicarboxylic anhydride
The thermodynamically more stable exo-isomer is obtained by heating the endo-isomer.[1][2]
Detailed Procedure:
-
Place the endo-5-Norbornene-2,3-dicarboxylic anhydride in a round-bottom flask equipped with a reflux condenser.
-
Heat the solid in an oil bath at a temperature of 180-200 °C for approximately 1-2 hours.
-
Cool the reaction mixture to room temperature. The resulting solid will be a mixture of endo and exo isomers, with the exo isomer being the major component.
-
The pure exo-isomer can be obtained by recrystallization from a suitable solvent system, such as acetic anhydride or toluene.
NMR Sample Preparation and Data Acquisition
A standard protocol for acquiring high-quality NMR spectra is essential for accurate isomer identification.
Detailed Procedure:
-
Accurately weigh 10-20 mg of the anhydride isomer and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Cap the NMR tube securely.
-
Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Process the spectra by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
By following these protocols and referencing the provided NMR data, researchers can confidently distinguish between the endo and exo isomers of 5-Norbornene-2,3-dicarboxylic anhydride, ensuring the stereochemical integrity of their synthetic pathways.
References
A Comparative Guide to the HPLC Separation of endo and exo 5-Norbornene-2,3-dicarboxylic Anhydride Isomers
For Researchers, Scientists, and Drug Development Professionals
The successful separation and quantification of the endo and exo isomers of 5-norbornene-2,3-dicarboxylic anhydride (B1165640) are critical for ensuring the stereochemical purity of starting materials and intermediates in the synthesis of advanced polymers and pharmaceutical agents. The distinct stereochemistry of these isomers significantly influences their reactivity and the properties of the resulting products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for achieving this separation. This guide provides a comparative overview of HPLC methods, supported by experimental data, to aid researchers in selecting and implementing the most suitable analytical approach for their needs.
Comparison of HPLC Separation Methods
Two primary modes of HPLC are commonly employed for the separation of the endo and exo isomers of 5-norbornene-2,3-dicarboxylic anhydride: Normal-Phase (NP) and Reverse-Phase (RP) chromatography. The choice between these methods depends on the sample matrix, the desired resolution, and the available instrumentation.
Data Presentation: Performance of HPLC Methods
| Parameter | Method 1: Reverse-Phase HPLC (Adapted from Methyl Ester Analysis) | Method 2: Normal-Phase HPLC (General Method) |
| Stationary Phase | C18 (ODS) - e.g., SC PEGASIL ODS-2352 | Silica (B1680970) Gel |
| Mobile Phase | Water/Methanol (B129727) (40:60, v/v) with pH 3 phosphate (B84403) buffer | n-Hexane/Isopropanol (B130326) |
| Elution Order | exo-isomer followed by endo-isomer | exo-isomer followed by endo-isomer |
| Reported Retention Time (exo) | 7.4 min (for methyl ester)[1] | Data not available in cited literature |
| Reported Retention Time (endo) | 8.6 min (for methyl ester)[1] | Data not available in cited literature |
| Principle of Separation | Partitioning based on hydrophobicity. The less polar exo-isomer elutes first. | Adsorption based on polarity. The less polar exo-isomer has weaker interactions with the polar stationary phase and elutes first. |
| Advantages | High reproducibility, stable baselines, compatible with a wide range of detectors. | Good for separating isomers with different polarities, can use non-aqueous solvents. |
| Considerations | The anhydride may hydrolyze to the dicarboxylic acid in the aqueous mobile phase. | Sensitive to water content in the mobile phase, which can affect retention time reproducibility. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these separation techniques.
Method 1: Reverse-Phase HPLC Protocol
This protocol is adapted from a validated method for the separation of the corresponding methyl ester isomers[1]. Given the high likelihood of anhydride hydrolysis to the dicarboxylic acid in the aqueous mobile phase, this method is expected to be effective for the analysis of the anhydride as well.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: SC PEGASIL ODS-2352 (4.6 mm i.d., 18 cm) or equivalent C18 column.
-
Mobile Phase: A mixture of distilled water and methanol in a 40:60 (v/v) ratio. The pH of the mobile phase is adjusted to 3.0 using a phosphate buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 224 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
Method 2: Normal-Phase HPLC Protocol
This is a general protocol based on established principles of normal-phase chromatography for isomer separation.
-
Instrumentation: A standard HPLC system with a UV detector, equipped for use with normal-phase solvents.
-
Column: A silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-hexane and isopropanol. The ratio can be optimized to achieve the desired separation, starting with a high percentage of n-hexane (e.g., 95:5 n-hexane:isopropanol) and increasing the isopropanol content to decrease retention times.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength where the analytes have significant absorbance (e.g., 210-230 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a solvent miscible with the mobile phase. Ensure the sample is free of particulate matter by filtration.
-
Injection Volume: 10 µL.
Methodology and Workflow Visualization
The following diagrams illustrate the logical workflow for selecting an appropriate HPLC method and the separation principle of the reverse-phase method.
References
comparing reactivity of endo vs exo 5-Norbornene-2,3-dicarboxylic anhydride
In the realm of polymer chemistry and organic synthesis, the stereochemistry of reactants can profoundly influence reaction outcomes. This guide provides a comparative analysis of the reactivity of the endo and exo isomers of 5-Norbornene-2,3-dicarboxylic anhydride (B1165640), two stereoisomers that, despite their structural similarity, exhibit distinct chemical behaviors. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of these compounds in their work.
The synthesis of 5-Norbornene-2,3-dicarboxylic anhydride via the Diels-Alder reaction of cyclopentadiene (B3395910) and maleic anhydride typically yields the endo isomer as the kinetically favored product.[1][2] However, the exo isomer is thermodynamically more stable and can be obtained through isomerization of the endo form, often at elevated temperatures.[3][4] This fundamental difference in stability and formation pathway underpins their varying reactivity in subsequent chemical transformations.
Comparative Reactivity in Polymerization
The most significant and well-documented difference in reactivity between the endo and exo isomers is observed in polymerization reactions. Specifically, in the context of ethylene (B1197577) copolymerization using phosphine-sulfonate palladium catalysts, the exo-isomer demonstrates markedly superior performance.[5][6]
Key findings from experimental studies indicate that the exo-isomer leads to:
-
Higher Polymerization Activities: The rate of polymerization is faster with the exo-anhydride.[5][6]
-
Greater Comonomer Incorporation: A higher percentage of the norbornene monomer is incorporated into the resulting polymer chain.[5][6]
-
Higher Molecular Weight Polymers: The use of the exo-isomer results in polymers with longer chains.[5][6]
Kinetic studies have corroborated these findings, confirming a faster polymerization rate for the exo-isomer compared to its endo counterpart.[5][6] This difference in reactivity is often attributed to the greater steric hindrance of the endo isomer, which can impede the approach of the monomer to the catalyst's active site.[7][8] In some cases, the endo isomer's functional group can chelate with the metal catalyst, leading to inactive species and halting polymerization.[9]
A similar trend is observed in thiol-ene photopolymerizations, where the exo-isomer of a related norbornene imide was found to react approximately ten times faster than the endo-isomer.[10]
Quantitative Data Summary
| Parameter | endo-5-Norbornene-2,3-dicarboxylic Anhydride | exo-5-Norbornene-2,3-dicarboxylic Anhydride | Reference |
| Ethylene Copolymerization | Lower activity, lower incorporation, lower molecular weight | Higher activity, higher incorporation, higher molecular weight | [5][6] |
| Thiol-Ene Photopolymerization Reactivity (related N-substituted derivative) | ~11 mM s⁻¹ | ~100 mM s⁻¹ | [10] |
Experimental Protocols
Diels-Alder Synthesis of endo-5-Norbornene-2,3-dicarboxylic Anhydride
This protocol describes the synthesis of the kinetically favored endo isomer.
Materials:
-
Maleic anhydride
-
Petroleum ether
Procedure:
-
Freshly crack dicyclopentadiene by fractional distillation at approximately 45°C to obtain cyclopentadiene. Collect the distillate in an ice-cooled flask.
-
Dissolve powdered maleic anhydride in toluene in an Erlenmeyer flask and cool the mixture in an ice bath to about 10°C.
-
Dissolve the freshly prepared cyclopentadiene in toluene.
-
Add the cyclopentadiene solution in small portions to the cooled maleic anhydride solution with vigorous swirling. A paste will gradually form.
-
After the addition is complete, leave the flask in the ice bath for approximately 20 minutes.
-
Warm the flask on a steam bath and add petroleum ether while swirling.
-
Cool the solution in an ice bath to induce crystallization.
-
Collect the crystals by suction filtration. The product can be further purified by recrystallization from a mixture of dichloromethane (B109758) and petroleum ether.
Thermal Isomerization to exo-5-Norbornene-2,3-dicarboxylic Anhydride
This protocol describes the conversion of the endo isomer to the more thermodynamically stable exo isomer.
Materials:
-
endo-5-Norbornene-2,3-dicarboxylic anhydride
-
Toluene or another high-boiling solvent (e.g., o-dichlorobenzene)
Procedure:
-
Dissolve endo-5-norbornene-2,3-dicarboxylic anhydride in toluene in a reaction flask equipped with a reflux condenser.
-
Heat the solution to reflux (approximately 110°C for toluene) and maintain reflux for several hours. The progress of the isomerization can be monitored by techniques such as NMR spectroscopy.
-
After the desired level of conversion is achieved, cool the reaction mixture to room temperature.
-
The exo isomer, being less soluble, will often crystallize out upon cooling.
-
Collect the exo-anhydride crystals by filtration and dry them. Further purification can be achieved by recrystallization. One study suggests heating the endo-isomer at 190°C for 1.5 hours can lead to a mixture rich in the exo-isomer.[3]
Logical Relationships and Workflows
The following diagrams illustrate the synthesis and comparative reactivity of the endo and exo isomers.
Caption: Synthesis pathway of endo and exo isomers.
References
- 1. chemconnections.org [chemconnections.org]
- 2. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 3. www2.latech.edu [www2.latech.edu]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of exo- and endo-isomers of this compound in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Investigation of exo- and endo-isomers of this compound in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Relating norbornene composition-to-reactivity for thiol–ene photopolymerizations and 3D printing - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06196A [pubs.rsc.org]
A Comparative Guide to the Thermal Performance of Polymers Derived from 5-Norbornene-2,3-dicarboxylic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal properties of polymers synthesized from 5-Norbornene-2,3-dicarboxylic anhydride (B1165640) and its derivatives against alternative polymeric systems. The data presented herein, compiled from various scientific sources, offers a clear perspective on the performance of these materials under thermal stress, aiding in the selection of appropriate polymers for high-performance applications.
Comparative Thermal Analysis Data
The thermal stability and behavior of polymers are critical parameters for their application in demanding fields. The following tables summarize key thermal data for polynorbornenes, polyimides, and polyesters derived from 5-Norbornene-2,3-dicarboxylic anhydride and its analogs, juxtaposed with data from polymers made from alternative monomers. The primary metrics for comparison are the Glass Transition Temperature (Tg), representing the transition from a rigid to a more flexible state, and the Decomposition Temperature (Td), indicating the onset of thermal degradation.
| Polymer Type | Monomer/Dianhydride | Diamine/Diol | Tg (°C) | Td (°C) (5% weight loss) | Reference |
| Polynorbornene | This compound derivative | - | >150 | >400 | [1] |
| Unfunctionalized Norbornene | - | ~37 | 456-466 | [2] | |
| Norbornene with alkyl substituents | - | >150 | >400 | [1] | |
| Polyimide | 5,5′-bis(2,3-norbornanedicarboxylic anhydride) (BNBDA) | 2,2′-bis(trifluoromethyl)benzidine (TFMB) | High | Not Specified | [3] |
| Aromatic Dianhydride (BPADA) | Various Aromatic Diamines | 218 - 250 | >440 | [4][5] | |
| Cycloaliphatic Dianhydride (HBPDA) | Various Aromatic Diamines | 203 - 243 | >440 | [4][5] | |
| Polyester | This compound | Various Epoxides | 13 - 29 | Not Specified | [6] |
| 2,5-Furandicarboxylic acid (FDCA) | Ethylene Glycol | ~87 | ~370 | [7] | |
| 2,4-Furandicarboxylic acid (FDCA) | Ethylene Glycol | ~81 | ~380 | [7] |
Experimental Protocols
The data presented in this guide is based on standard thermal analysis techniques. The following are detailed methodologies for the key experiments cited.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the polymer.
Instrumentation: A thermogravimetric analyzer.
Procedure:
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed into a TGA sample pan (e.g., platinum or alumina).[8]
-
Instrument Setup: The TGA furnace is purged with an inert gas, such as nitrogen, at a controlled flow rate (e.g., 20-60 mL/min) to create an inert atmosphere and prevent oxidative degradation.[9][10]
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).[8][9]
-
Data Acquisition: The instrument records the sample's mass as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs.[8][11]
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions such as melting and crystallization.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small, accurately weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.[6]
-
Instrument Setup: The DSC cell is purged with an inert gas like nitrogen.
-
Heating and Cooling Program: The sample and reference are subjected to a controlled temperature program. A common procedure is a heat-cool-heat cycle to erase the polymer's prior thermal history. For example, heating from 0 °C to 200 °C at a rate of 20 °C/min, cooling back to 0 °C, and then reheating at the same rate.[9] The second heating scan is typically used to determine the Tg.[6]
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. The Tg is identified as a step-like change in the heat flow curve.[11]
Visualizing the Workflow
The following diagrams illustrate the general workflow for the synthesis and thermal analysis of polymers derived from this compound.
Caption: General workflow for the synthesis and characterization of polymers.
Caption: Workflow for the thermal analysis of polymer samples.
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of polar polynorbornenes with high dielectric relaxation strength as candidate materials for dielectric applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Monitoring the Polymerization of 5-Norbornene-2,3-dicarboxylic Anhydride: FT-IR vs. NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise monitoring of polymerization reactions is critical for ensuring product quality, optimizing reaction conditions, and understanding reaction kinetics. This guide provides an objective comparison of two powerful analytical techniques, Fourier-Transform Infrared (FT-IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy, for the real-time analysis of the polymerization of 5-Norbornene-2,3-dicarboxylic anhydride (B1165640).
This guide presents supporting experimental data, detailed methodologies for both techniques, and visual representations of the experimental workflow to aid in the selection of the most suitable analytical approach for your research needs.
Performance Comparison: FT-IR vs. NMR
Both FT-IR and NMR spectroscopy offer robust methods for monitoring the polymerization of 5-norbornene-2,3-dicarboxylic anhydride. The choice between the two often depends on the specific requirements of the experiment, such as the need for real-time continuous monitoring, the level of structural detail required, and practical considerations like cost and experimental setup.
In-situ (real-time) FT-IR spectroscopy is particularly advantageous for its rapid data acquisition, allowing for continuous monitoring of the reaction progress.[1][2][3] This technique is highly sensitive to changes in the functional groups of the reactants and products, making it ideal for tracking the disappearance of monomer and the appearance of the polymer.[4][5] Conversely, NMR spectroscopy provides more detailed structural information about the polymer being formed, including tacticity and stereochemistry.[6][7] While in-situ NMR setups are available, it is also common to take aliquots from the reaction mixture for ex-situ analysis.[1][8]
A study on the terpolymerization of maleic anhydride, norbornene, and a norbornene derivative demonstrated excellent agreement between the reaction rate constants determined by in-situ FT-IR and ¹H NMR, validating the utility of both techniques for kinetic analysis.[2]
| Parameter | FT-IR Spectroscopy | ¹H NMR Spectroscopy |
| Principle | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups. | Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure.[6] |
| Monitoring Type | Primarily in-situ (real-time) | In-situ or ex-situ (aliquots) |
| Key Observable Changes | Disappearance of monomer C=C stretch and anhydride C=O stretches; appearance of polymer backbone signals.[9][10][11] | Shift in the signals of the methylene (B1212753) bridging protons of the norbornene moiety.[1] |
| Data Acquisition Speed | Very fast, allows for continuous monitoring.[1] | Slower per scan, but can be automated for kinetic studies.[8] |
| Structural Information | Functional group identification.[6] | Detailed molecular structure, stereochemistry.[6] |
| Quantitative Analysis | Good for determining monomer conversion and reaction rates. | Excellent for determining monomer conversion and relative concentrations.[2] |
| Experimental Setup | Can be coupled with various reactors using an ATR probe.[2] | Requires an NMR spectrometer, potentially with a specialized in-situ setup.[3] |
| Relative Cost | Generally lower cost instrumentation.[12] | Higher cost instrumentation.[12] |
Experimental Protocols
In-situ FT-IR Spectroscopy Protocol
This protocol is adapted from methodologies for monitoring norbornene derivative polymerizations.[2][9]
1. Instrumentation and Setup:
-
An FT-IR spectrometer equipped with a DiComp (diamond composite) or silicon attenuated total reflectance (ATR) probe is used.
-
The ATR probe is inserted directly into the reaction vessel.
-
The reaction is carried out in a temperature-controlled reactor with magnetic or mechanical stirring.
2. Sample Preparation and Reaction Initiation:
-
The monomer, this compound, and the solvent (e.g., toluene, THF) are charged into the reactor.
-
A background spectrum of the monomer solution is collected before initiating the polymerization.
-
The polymerization is initiated by adding the catalyst (e.g., a Grubbs catalyst for Ring-Opening Metathesis Polymerization - ROMP).
3. Data Acquisition:
-
FT-IR spectra are collected continuously throughout the reaction at a specified time interval (e.g., every 30 seconds).
-
The spectral region of interest typically includes the C=C stretching vibration of the norbornene monomer and the characteristic anhydride carbonyl (C=O) stretching bands. For cyclic anhydrides, these appear as two bands, for example, around 1850 cm⁻¹ and 1780 cm⁻¹.[11][13]
4. Data Analysis:
-
The disappearance of a characteristic monomer peak (e.g., a C-H wag of the norbornene double bond) is monitored over time.
-
The monomer conversion is calculated by integrating the area of the chosen peak at each time point and normalizing it to the initial peak area.
-
The rate of polymerization can be determined from the slope of the conversion versus time plot.[2]
¹H NMR Spectroscopy Protocol
This protocol is based on established methods for monitoring norbornene polymerization.[1][8]
1. Instrumentation and Setup:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For in-situ monitoring, a specialized NMR tube compatible with the reaction conditions and spectrometer is required. For ex-situ monitoring, standard NMR tubes are used.
2. Sample Preparation and Reaction Initiation:
-
The polymerization reaction is set up in a suitable reaction vessel.
-
For ex-situ analysis, aliquots of the reaction mixture are taken at specific time intervals.
-
The reaction in the aliquot is quenched by adding an inhibitor or by rapid cooling.
-
The aliquot is then dissolved in a deuterated solvent (e.g., CDCl₃) for NMR analysis.
3. Data Acquisition:
-
A ¹H NMR spectrum is acquired for each time point.
-
Key signals to monitor are the methylene bridging protons of the this compound monomer, which appear at approximately δ 1.5 and δ 1.8 ppm.[1] Upon polymerization, these signals shift to a broader range between δ 1.2 and 1.5 ppm.[1]
4. Data Analysis:
-
The conversion of the monomer is determined by comparing the integration of the monomer's methylene bridge proton signals to the integration of the corresponding polymer signals.[1]
-
A plot of monomer conversion versus time allows for the determination of the polymerization kinetics.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental setups for both FT-IR and NMR analysis.
References
- 1. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. FT-IR measurement as a simple tool for following formation of acidic functional groups in maleic anhydride containing polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FTIR-ATR spectroscopy for monitoring polyanhydride/anhydride-amine reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. phantomplastics.com [phantomplastics.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ejournal.upi.edu [ejournal.upi.edu]
Performance Showdown: 5-Norbornene-2,3-dicarboxylic Anhydride-Based Polymers vs. Conventional Alternatives
A Comparative Guide for Researchers and Drug Development Professionals
In the quest for advanced materials with superior performance characteristics, polymers derived from 5-Norbornene-2,3-dicarboxylic anhydride (B1165640), commonly known as Nadic Anhydride, have emerged as compelling candidates. Their unique strained bicyclic structure imparts a desirable combination of high thermal stability, robust mechanical strength, and excellent optical clarity. This guide provides an objective, data-driven comparison of Nadic Anhydride-based polymers against their conventional counterparts, primarily focusing on epoxy resins and polyimides, to aid researchers, scientists, and drug development professionals in material selection and application development.
Epoxy Resins: A Clear Advantage in Thermal Performance
Nadic Anhydride and its derivatives, such as Methyl Nadic Anhydride (MNA), are frequently employed as curing agents for epoxy resins, yielding thermosets with exceptional properties. When compared to other common curing agents like phthalic anhydride (an aromatic anhydride) and amine-based hardeners, Nadic Anhydride-cured epoxies consistently demonstrate superior thermal stability.
The incorporation of the norbornene moiety into the polymer network enhances the glass transition temperature (Tg) and heat deflection temperature (HDT), making these materials suitable for high-temperature applications. While phthalic anhydride is a cost-effective alternative, it generally yields polymers with lower thermal resistance. Amine-cured systems, though offering the convenience of room temperature curing in some formulations, typically do not achieve the high glass transition temperatures characteristic of anhydride-cured systems.[1]
Table 1: Thermal and Mechanical Properties of Nadic Anhydride-Cured Epoxy vs. Alternatives
| Property | Nadic Anhydride (MNA) Cured Epoxy | Phthalic Anhydride Cured Epoxy | Amine-Cured Epoxy | Test Method |
| Thermal Properties | ||||
| Glass Transition Temperature (Tg) | 197 °C[1] | ~110 °C | 100 - 150 °C | DSC / DMA |
| Heat Deflection Temperature (HDT) | 140 - 156 °C[1] | ~100 °C | 80 - 130 °C | ASTM D648 |
| Decomposition Temperature (Td, 5% weight loss) | ~350 °C[1] | ~320 °C | ~300 - 350 °C | TGA |
| Mechanical Properties | ||||
| Tensile Strength | 80 - 100 MPa | 60 - 80 MPa | 70 - 90 MPa | ASTM D638 |
| Flexural Strength | 120 - 150 MPa | 100 - 120 MPa | 110 - 140 MPa | ASTM D790 |
| Flexural Modulus | 3.0 - 4.0 GPa | 2.5 - 3.5 GPa | 2.8 - 3.8 GPa | ASTM D790 |
Polyimides: Balancing Transparency and Thermomechanical Properties
In the realm of high-performance polyimides, the choice of dianhydride monomer is critical in defining the final properties of the polymer. Polyimides synthesized from 5-Norbornene-2,3-dicarboxylic anhydride and its derivatives fall into the category of cycloaliphatic polyimides. These are often compared with aromatic polyimides derived from dianhydrides like Pyromellitic dianhydride (PMDA) and 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA).
A key advantage of using cycloaliphatic dianhydrides like the one derived from norbornene is the enhanced optical transparency of the resulting polyimides. The non-planar, saturated ring structures disrupt the formation of charge-transfer complexes that are responsible for the characteristic yellow-to-brown color of aromatic polyimides. This makes norbornene-based polyimides excellent candidates for applications requiring colorless and transparent materials with high thermal stability.
However, this improvement in optical properties often comes with a trade-off in thermomechanical performance. Aromatic polyimides, with their rigid backbones and strong intermolecular interactions, generally exhibit higher glass transition temperatures, superior thermal stability, and better mechanical strength compared to their cycloaliphatic counterparts.[1][2] The selection between the two is therefore application-dependent, balancing the need for optical clarity against the demands for ultimate thermal and mechanical resilience.
Table 2: Performance Comparison of Norbornene-Based Polyimides vs. Aromatic Polyimides
| Property | Norbornene-Based Polyimide (Cycloaliphatic) | Aromatic Polyimide (e.g., PMDA-ODA) | Aromatic Polyimide (e.g., BPADA-ODA) |
| Optical Properties | |||
| Optical Transparency | High (Colorless to pale yellow) | Low (Yellow to amber) | Moderate (Pale yellow) |
| UV-Vis Cutoff Wavelength | Lower | Higher | Moderate |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | 250 - 350 °C | > 400 °C | 250 - 300 °C |
| Decomposition Temperature (Td, 5% weight loss) | 450 - 500 °C | > 550 °C | 500 - 550 °C |
| Mechanical Properties | |||
| Tensile Strength | 70 - 100 MPa | 100 - 150 MPa | 80 - 120 MPa |
| Tensile Modulus | 2.0 - 3.0 GPa | 3.0 - 4.0 GPa | 2.5 - 3.5 GPa |
| Elongation at Break | 5 - 15 % | 20 - 50 % | 10 - 30 % |
| Solubility | |||
| Solubility in Organic Solvents | Generally Good | Generally Poor | Generally Good |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of polymer properties. Below are representative protocols for the synthesis and characterization of this compound-based polymers.
Synthesis of Nadic Anhydride-Cured Epoxy Resin
-
Materials : Diglycidyl ether of bisphenol A (DGEBA) epoxy resin, Methyl Nadic Anhydride (MNA), and a tertiary amine accelerator (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol).
-
Procedure :
-
Preheat the DGEBA epoxy resin to 60 °C to reduce its viscosity.
-
In a separate container, weigh the required amount of MNA.
-
Add the preheated epoxy resin to the MNA and mix thoroughly for 5-10 minutes until a homogeneous mixture is obtained.
-
Add the accelerator to the mixture (typically 0.5-2.0 parts per hundred parts of resin, phr) and continue mixing for another 2-3 minutes.
-
Degas the mixture in a vacuum oven at 60 °C for 15-20 minutes to remove any entrapped air bubbles.
-
Pour the degassed mixture into preheated molds.
-
Cure the samples in a programmable oven using a suitable cure schedule, for example: 2 hours at 120 °C followed by 4 hours at 150 °C.
-
Allow the samples to cool slowly to room temperature before demolding.
-
Synthesis of Polyimide from 5-Norbornene-2,3-dicarboxylic Dianhydride and an Aromatic Diamine (Two-Step Method)
-
Materials : this compound, an aromatic diamine (e.g., 4,4'-oxydianiline, ODA), and a polar aprotic solvent (e.g., N,N-dimethylacetamide, DMAc).
-
Step 1: Poly(amic acid) Synthesis :
-
In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve the aromatic diamine in DMAc at room temperature.
-
Slowly add an equimolar amount of this compound to the solution in small portions.
-
Continue stirring at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.
-
-
Step 2: Imidization :
-
Cast the poly(amic acid) solution onto a glass substrate using a doctor blade to form a thin film of uniform thickness.
-
Place the cast film in a vacuum oven and perform a staged heating process for thermal imidization: 1 hour at 100 °C, 1 hour at 200 °C, and 1 hour at 300 °C.
-
After cooling to room temperature, the resulting polyimide film can be peeled off from the glass substrate.
-
Key Characterization Techniques
-
Thermal Analysis :
-
Thermogravimetric Analysis (TGA) : To determine the thermal stability and decomposition temperature of the polymers. A typical procedure involves heating the sample from room temperature to 800 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Differential Scanning Calorimetry (DSC) : To determine the glass transition temperature (Tg). A common method is to heat the sample to a temperature above its expected Tg, cool it down, and then reheat it at a controlled rate (e.g., 10 °C/min). The Tg is determined from the second heating scan.
-
-
Mechanical Testing :
-
Tensile Testing (ASTM D638) : To measure the tensile strength, tensile modulus, and elongation at break of the polymer films or molded specimens.
-
Flexural Testing (ASTM D790) : To determine the flexural strength and flexural modulus of the materials.
-
-
Optical Properties :
-
UV-Vis Spectroscopy : To measure the optical transparency and determine the UV cutoff wavelength of the polymer films.
-
Visualizing the Synthesis and Workflow
To better understand the processes involved, the following diagrams illustrate the synthesis pathways and experimental workflows.
Caption: Workflow for the synthesis of Nadic Anhydride-cured epoxy and norbornene-based polyimide.
Caption: Experimental workflow for polymer characterization.
Conclusion
Polymers based on this compound offer a compelling set of properties that make them highly attractive for a range of advanced applications. In epoxy resin systems, the use of Nadic Anhydride as a curing agent leads to materials with exceptional thermal stability, outperforming common alternatives. In the realm of polyimides, norbornene-based structures provide a pathway to highly transparent, colorless films, a significant advantage over their colored aromatic counterparts, albeit with some compromise in ultimate thermomechanical properties. The choice of polymer system will ultimately depend on the specific performance requirements of the intended application, with Nadic Anhydride-based polymers providing a versatile platform for achieving a unique balance of thermal, mechanical, and optical characteristics.
References
Validating the Purity of Synthesized 5-Norbornene-2,3-dicarboxylic Anhydride: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for validating the purity of 5-Norbornene-2,3-dicarboxylic anhydride (B1165640), a key building block in polymer and pharmaceutical synthesis. We present supporting experimental data, detailed methodologies, and a comparative look at alternative compounds.
Introduction to 5-Norbornene-2,3-dicarboxylic Anhydride
This compound, often referred to as nadic anhydride, is a bicyclic molecule synthesized through the Diels-Alder reaction of cyclopentadiene (B3395910) and maleic anhydride.[1][2] This reaction primarily yields the endo isomer due to kinetic control, which can be isomerized to the more thermally stable exo isomer at higher temperatures.[1][3][4] The purity and isomeric ratio of this compound are crucial for its performance in applications such as epoxy resin curing, polymer modification, and as a starting material for pharmaceuticals.[1][5][6][7]
Key Analytical Techniques for Purity Validation
Several analytical methods are employed to determine the purity of this compound. The most common and effective techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Melting Point Analysis. High-Performance Liquid Chromatography (HPLC) can also be utilized for quantitative purity assessment.[8][9]
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Provides detailed structural information, allows for the identification and quantification of isomers (endo vs. exo) and impurities.[3][10] | Highly specific, quantitative, and excellent for isomer differentiation. | Requires specialized equipment and expertise for spectral interpretation. |
| FTIR Spectroscopy | Confirms the presence of key functional groups, such as the anhydride carbonyls and the norbornene backbone.[2] | Rapid, requires minimal sample preparation, and is good for confirming the presence of the target molecule. | Not ideal for quantifying impurities or differentiating isomers without high-resolution instruments. |
| Melting Point Analysis | Indicates the overall purity of the compound. A sharp melting point range close to the literature value suggests high purity. | Simple, rapid, and inexpensive. | A depressed and broad melting point range indicates the presence of impurities but does not identify them. |
| High-Performance Liquid Chromatography (HPLC) | Separates the main compound from impurities, allowing for quantitative purity determination.[8] | Highly sensitive and quantitative. | Requires method development and may not be necessary if other techniques confirm high purity. |
Experimental Data and Protocols
Melting Point Analysis
A sharp melting point range is a primary indicator of a pure crystalline solid. Impurities typically cause a depression and broadening of the melting point range.
Table 1: Literature Melting Points of this compound Isomers
| Isomer | Melting Point (°C) |
| cis-endo | 165-167[11] |
| cis-exo | 140-145[5][12] |
Experimental Protocol: Melting Point Determination
-
Ensure the synthesized this compound is completely dry.
-
Place a small amount of the crystalline sample into a capillary tube, ensuring it is well-packed to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a rate of 1-2 °C per minute near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
-
Compare the observed melting point range with the literature values to assess purity.
¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure and determining the isomeric purity of this compound. The chemical shifts of the protons differ significantly between the endo and exo isomers.[3][13]
Table 2: Characteristic ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Proton Assignment | endo Isomer | exo Isomer |
| Olefinic (C=C-H) | ~6.3 | ~6.3 |
| Bridgehead (CH) | ~3.4 | ~3.0 |
| Anhydride (CH-C=O) | ~3.6 | ~2.7 |
| Bridge (CH₂) | ~1.5 (syn), ~1.7 (anti) | ~1.4 (syn), ~1.6 (anti) |
Note: These are approximate values and can vary slightly based on the solvent and instrument.
Experimental Protocol: ¹H NMR Spectroscopy
-
Dissolve 5-10 mg of the synthesized anhydride in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz or higher).
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks corresponding to the olefinic protons and the protons adjacent to the anhydride ring to determine the relative ratio of endo and exo isomers.
FTIR Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups present in this compound. The anhydride group exhibits two distinct carbonyl (C=O) stretching vibrations.[2]
Table 3: Key FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| Anhydride C=O stretch (symmetric) | ~1780 |
| Anhydride C=O stretch (asymmetric) | ~1850 |
| C-O-C stretch | ~1089[2] |
| C=C stretch (norbornene) | ~1570 |
| C-H stretch (alkene) | >3000 |
| C-H stretch (alkane) | <3000 |
Experimental Protocol: FTIR Spectroscopy
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.
-
Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands to confirm the presence of the anhydride and norbornene functionalities.
Comparison with Alternatives
This compound is widely used as a curing agent for epoxy resins.[1][5] Its performance can be compared to other common anhydride hardeners.
Table 4: Performance Comparison of Epoxy Curing Agents
| Curing Agent | Typical Curing Temperature (°C) | Heat Resistance | Mechanical Strength | Key Features |
| This compound (Nadic Anhydride) | 150 - 200 | High | Excellent | Good electrical insulation properties.[14] |
| Methyl Nadic Anhydride (MNA) | 120 - 180 | High | Excellent | Liquid at room temperature, easier to handle.[14] |
| Methyltetrahydrophthalic Anhydride (MTHPA) | 120 - 160 | Moderate to High | Good | Good balance of properties, widely used.[14] |
| Methylhexahydrophthalic Anhydride (MHHPA) | 120 - 160 | Moderate to High | Good | Good weatherability and color stability.[14] |
Visualizing the Workflow
The following diagrams illustrate the synthesis and purity validation workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|For Research [benchchem.com]
- 3. Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II) [article.sapub.org]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. CIS-5-NORBORNENE-EXO-2,3-DICARBOXYLIC ANHYDRIDE | 2746-19-2 [chemicalbook.com]
- 6. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cis-5-Norbornene-endo-2,3-dicarboxylic anhydride 99 129-64-6 [sigmaaldrich.com]
- 12. cis-5-ノルボルネン-exo-2,3-ジカルボン酸無水物 95% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Solved 1H NMR of your product 'H NMR | Chegg.com [chegg.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Kinetic Studies of 5-Norbornene-2,3-dicarboxylic Anhydride Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction kinetics of 5-Norbornene-2,3-dicarboxylic anhydride (B1165640), also known as nadic anhydride, across various chemical transformations. By presenting supporting experimental data and detailed methodologies, this document aims to be a valuable resource for researchers and professionals in chemistry and drug development. The inherent strain of the norbornene framework and the reactivity of the anhydride group make this molecule a versatile building block for a range of applications, from polymer synthesis to pharmaceutical intermediates.[1][2] Understanding the kinetics of its reactions is crucial for optimizing reaction conditions and controlling product outcomes.
Diels-Alder Reaction: Synthesis of 5-Norbornene-2,3-dicarboxylic Anhydride
The synthesis of this compound via the Diels-Alder reaction between cyclopentadiene (B3395910) and maleic anhydride is a classic example of pericyclic reactions that can lead to different stereoisomers.[3][4][5] This reaction is subject to kinetic and thermodynamic control, yielding predominantly the endo isomer at lower temperatures and favoring the more stable exo isomer at elevated temperatures.[6]
The endo product is formed faster due to secondary orbital interactions, making it the kinetic product. However, the exo isomer is thermodynamically more stable due to reduced steric hindrance.[6] High temperatures can facilitate a retro-Diels-Alder reaction, allowing the system to reach thermodynamic equilibrium and favor the exo product.[3][6]
Table 1: Comparison of Kinetic and Thermodynamic Products in the Diels-Alder Synthesis
| Product Isomer | Control Type | Relative Rate of Formation | Relative Stability | Typical Conditions |
| endo-anhydride | Kinetic | Faster (e.g., ~500 times faster for furan/maleic anhydride)[6] | Less Stable | Lower temperatures (e.g., room temperature) |
| exo-anhydride | Thermodynamic | Slower | More Stable | Higher temperatures (e.g., 190-260 °C)[3] |
Experimental Protocol: Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride
This protocol is a standard laboratory procedure for the synthesis of the endo isomer.
-
Preparation of Cyclopentadiene: Dicyclopentadiene is "cracked" by heating it to around 160 °C. The resulting cyclopentadiene monomer (boiling point 41-42 °C) is collected by fractional distillation and should be kept on ice and used promptly, as it readily dimerizes at room temperature.[7]
-
Reaction Setup: Dissolve 6 g of maleic anhydride in 20 ml of ethyl acetate (B1210297) in an Erlenmeyer flask, gently heating if necessary.[7]
-
Cooling: Add 20 ml of ligroin and cool the solution thoroughly in an ice-water bath.[7]
-
Addition of Diene: Add 6 ml of freshly prepared, cold cyclopentadiene to the maleic anhydride solution.[7]
-
Crystallization: Allow the mixture to stand, and the endo-anhydride product will crystallize. The crystals can be collected by vacuum filtration.[7]
-
Characterization: The product can be characterized by its melting point (163-164 °C) and ¹H NMR spectroscopy.[5]
Experimental Workflow: Diels-Alder Reaction
References
- 1. Nadic anhydride - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. www2.latech.edu [www2.latech.edu]
- 4. Solved Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic | Chegg.com [chegg.com]
- 5. odinity.com [odinity.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.latech.edu [chem.latech.edu]
A Comparative Guide to Curing Agents for High-Performance Epoxies
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable curing agent is a critical determinant of the final properties and performance of an epoxy resin system. This guide provides an objective comparison of common curing agents for high-performance epoxies, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the critical evaluation of material properties.
Performance Comparison of Curing Agents
The performance of a cured epoxy is significantly influenced by the chemical structure of the curing agent. The following tables summarize key performance metrics for various classes of curing agents. It is important to note that exact values can vary depending on the specific epoxy resin, stoichiometry, and curing schedule.
Table 1: Thermal and Mechanical Properties of Amine Curing Agents
| Curing Agent Type | Specific Example | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| Aliphatic Amine | Triethylenetetramine (TETA) | 100-120 | 60-80 | 3-5 |
| Cycloaliphatic Amine | Isophorone Diamine (IPDA) | ~149 | 60-80 | 3-6 |
| Aromatic Amine | 4,4'-Diaminodiphenyl Sulfone (DDS) | >200 | 80-100 | 2-4 |
| Polyamide | Amidoamine | Varies | Good | Excellent |
| Amine Adduct | Modified Polyamines | Varies | Good | Good |
Table 2: General Characteristics of Different Curing Agent Classes
| Curing Agent Class | Key Advantages | Key Disadvantages | Typical Applications |
| Aliphatic Amines | Room temperature cure, low viscosity. | Lower heat and chemical resistance, potential for amine blush. | Coatings, adhesives, sealants. |
| Cycloaliphatic Amines | Good color stability, excellent mechanical properties, good chemical resistance. | Slower reactivity than aliphatics, especially at low temperatures. | Industrial flooring, chemical-resistant coatings. |
| Aromatic Amines | High heat and chemical resistance, excellent mechanical properties. | Require elevated temperature cure, slower reaction rate. | High-performance composites, structural adhesives. |
| Polyamides | Good flexibility, excellent adhesion and water resistance, long pot life. | Higher viscosity, lower chemical resistance than amines. | Coatings, adhesives. |
| Anhydrides | Long pot life, high-temperature performance, good electrical properties. | Require high-temperature cure, often with accelerators. | Electrical insulation, casting materials. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of epoxy resin performance. The following are methodologies for key experiments.
Thermal Analysis: Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
Standard: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.
Methodology:
-
Sample Preparation: A small sample (typically 5-10 mg) of the fully cured epoxy resin is accurately weighed and hermetically sealed in an aluminum DSC pan.
-
Instrument Setup: A differential scanning calorimeter is calibrated for temperature and heat flow. An empty sealed aluminum pan is used as a reference.
-
Thermal Scan: The sample is subjected to a controlled heating program under an inert atmosphere (e.g., nitrogen). A common procedure involves an initial heating scan to erase the thermal history, followed by a controlled cooling step, and a second heating scan at a specified rate (e.g., 10°C/min or 20°C/min).
-
Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the stepwise change in the heat flow curve during the second heating scan.
Mechanical Testing: Tensile Properties
Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.
Methodology:
-
Sample Preparation: Dog-bone shaped specimens are prepared from the cured epoxy resin according to the dimensions specified in the standard (e.g., Type I for rigid materials). The specimens should be free of voids and surface defects.
-
Conditioning: Specimens are conditioned at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for a specified period before testing.
-
Testing Machine: A universal testing machine equipped with grips to hold the specimen and a load cell to measure the applied force is used. An extensometer is used to measure the strain.
-
Procedure: The specimen is mounted in the grips of the testing machine. A tensile load is applied at a constant crosshead speed until the specimen fractures.
-
Data Analysis: The tensile strength, tensile modulus, and elongation at break are calculated from the resulting stress-strain curve.
Mechanical Testing: Flexural Properties
Standard: ASTM D790 - Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.
Methodology:
-
Sample Preparation: Rectangular bar-shaped specimens are prepared from the cured epoxy resin with dimensions as specified in the standard (e.g., 12.7 mm wide, 3.2 mm thick).
-
Conditioning: Specimens are conditioned under standard laboratory conditions prior to testing.
-
Testing Machine: A universal testing machine is configured for a three-point bending test. The support span is set to a specific ratio of the specimen thickness (typically 16:1).
-
Procedure: The specimen is placed on the two supports, and a load is applied to the center of the specimen at a specified rate until the specimen breaks or reaches a maximum strain of 5%.
-
Data Analysis: The flexural strength and flexural modulus are calculated from the load-deflection data.
Visualizations
Curing Reaction Pathway of an Epoxy Resin with a Primary Amine
assessing the crosslink density of resins cured with 5-Norbornene-2,3-dicarboxylic anhydride
For researchers, scientists, and drug development professionals, understanding the crosslink density of cured resins is paramount for predicting material performance, particularly in applications demanding high thermal and mechanical stability. This guide provides a comparative analysis of the crosslink density of epoxy resins cured with 5-Norbornene-2,3-dicarboxylic anhydride (B1165640) (also known as Nadic Anhydride, NA) against other common anhydride curing agents. Experimental data from various analytical techniques are presented to offer a comprehensive overview.
The selection of a curing agent significantly influences the final properties of a thermosetting resin by dictating the density of the crosslinked network. A higher crosslink density generally leads to enhanced rigidity, thermal stability, and chemical resistance. 5-Norbornene-2,3-dicarboxylic anhydride is a popular choice for curing epoxy resins due to the rigid bicyclic structure it imparts to the polymer network. This guide will delve into how its performance compares with other anhydrides such as Methyl Tetrahydrophthalic Anhydride (MTHPA), Hexahydrophthalic Anhydride (HHPA), and Maleic Anhydride (MA).
Comparative Analysis of Crosslink Density and Related Properties
The crosslink density of a cured resin can be assessed through various methods, with Dynamic Mechanical Analysis (DMA) and swelling tests being the most prevalent. DMA provides information on the viscoelastic properties of the material, from which the crosslink density can be calculated based on the theory of rubber elasticity. Swelling tests, governed by the Flory-Rehner theory, relate the degree of swelling in a solvent to the molecular weight between crosslinks.
Experimental data from another study on various anhydride-cured epoxy systems further illustrates the differences in properties related to crosslink density.
| Curing Agent | Resin System | Glass Transition Temperature (Tg) (°C) | Young's Modulus (GPa) | Relative Crosslink Density Indication |
| This compound (NA) | DGEBA | 425.85 K (152.7 °C) | 3.54 | Higher |
| Methyl Tetrahydrophthalic Anhydride (MTHPA) | DGEBA | 400.46 K (127.3 °C) | 3.21 | Lower |
| Hexahydrophthalic Anhydride (HHPA) | DGEBA | ~129 | - | Moderate |
| Maleic Anhydride (MA) | DGEBA | ~156 | - | Higher |
Note: Data for NA and MTHPA are from a molecular dynamics simulation with a crosslink density of 89%.[1] Data for HHPA and MA are from experimental studies and are provided for comparative context; direct comparison should be made with caution due to potential variations in experimental conditions.
The higher Tg and Young's modulus of the NA-cured system suggest a more tightly crosslinked network compared to the MTHPA-cured system.[1] This is attributed to the rigid and bulky structure of the norbornene moiety in NA, which restricts segmental motion in the cured polymer. The data for HHPA and MA also indicate that the choice of anhydride has a significant impact on the thermal properties of the cured resin, which is a direct consequence of the resulting crosslink density.
Experimental Protocols for Assessing Crosslink Density
Accurate and reproducible assessment of crosslink density is crucial for material characterization. Below are detailed methodologies for the two primary techniques discussed.
Dynamic Mechanical Analysis (DMA)
This method determines the crosslink density from the storage modulus (E') in the rubbery plateau region of the material.
Experimental Protocol:
-
Sample Preparation: Prepare rectangular specimens of the cured resin with typical dimensions of approximately 35 mm x 10 mm x 2 mm. Ensure the samples are fully cured according to the specified curing schedule for the resin-anhydride system.
-
Instrumentation: Utilize a Dynamic Mechanical Analyzer (DMA) equipped with a single or dual cantilever clamp.
-
Test Parameters:
-
Temperature Range: -50°C to 250°C (or a range that encompasses the glass transition and the rubbery plateau).
-
Heating Rate: 3°C/min.
-
Frequency: 1 Hz.
-
Strain: A small amplitude within the linear viscoelastic region (LVR) of the material (e.g., 0.1%).
-
-
Data Acquisition: Record the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.
-
Calculation of Crosslink Density:
-
Identify the rubbery plateau region from the storage modulus vs. temperature plot (the region above the glass transition temperature where E' is relatively constant).
-
Select a temperature (T) in Kelvin within the rubbery plateau.
-
The crosslink density (ν) in mol/m³ can be calculated using the theory of rubber elasticity: ν = E' / (3 * R * T) where:
-
E' is the storage modulus in the rubbery plateau (in Pa).
-
R is the ideal gas constant (8.314 J/(mol·K)).
-
T is the absolute temperature (in K).
-
-
The molecular weight between crosslinks (Mc) in g/mol can be calculated as: Mc = ρ / ν where:
-
ρ is the density of the polymer (in g/m³).
-
-
Swelling Test (Solvent Swelling)
This method relies on the principle that a crosslinked polymer will swell, but not dissolve, in a suitable solvent. The degree of swelling is related to the crosslink density via the Flory-Rehner equation.
Experimental Protocol:
-
Sample Preparation: Prepare small, accurately weighed samples of the cured resin (approximately 0.2 g).
-
Solvent Selection: Choose a good solvent for the uncrosslinked polymer (e.g., toluene, acetone, or tetrahydrofuran).
-
Swelling Procedure:
-
Immerse the samples in the chosen solvent in a sealed container at a constant temperature (e.g., 25°C).
-
Allow the samples to swell to equilibrium, which may take 24 to 72 hours. Periodically remove, blot dry, and weigh the samples until a constant swollen weight is achieved.
-
-
Data Acquisition:
-
Record the initial dry weight of the polymer (W_d).
-
Record the final swollen weight of the polymer (W_s).
-
-
Calculation of Crosslink Density:
-
Calculate the volume fraction of the polymer in the swollen gel (v₂): v₂ = (W_d / ρ_p) / [(W_d / ρ_p) + ((W_s - W_d) / ρ_s)] where:
-
ρ_p is the density of the polymer.
-
ρ_s is the density of the solvent.
-
-
The molecular weight between crosslinks (Mc) can be calculated using the Flory-Rehner equation: Mc = - [ρ_p * V_s * (v₂^(1/3) - v₂/2)] / [ln(1 - v₂) + v₂ + χ * v₂²] where:
-
V_s is the molar volume of the solvent (cm³/mol).
-
χ is the Flory-Huggins polymer-solvent interaction parameter.
-
-
Experimental Workflow and Logical Relationships
The process of assessing and comparing the crosslink density of different resin systems follows a logical progression from material preparation to data analysis and interpretation.
References
A Comparative Guide to the Dielectric Properties of 5-Norbornene-2,3-dicarboxylic Anhydride Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the dielectric properties of polymers derived from 5-Norbornene-2,3-dicarboxylic anhydride (B1165640), comparing their performance with alternative dielectric materials. The information presented is supported by experimental data from scientific literature to assist in material selection for advanced applications.
Introduction to 5-Norbornene-2,3-dicarboxylic Anhydride Polymers
Polymers derived from this compound, particularly polyimides, are gaining attention for their excellent thermal stability, mechanical robustness, and desirable dielectric properties. The rigid and sterically hindered structure of the norbornene unit contributes to low dielectric constants and loss tangents, making these materials suitable for applications in microelectronics, high-frequency communication systems, and advanced packaging.
Comparative Analysis of Dielectric Properties
The following table summarizes the key dielectric properties of this compound-based polyimides in comparison to other commonly used dielectric polymers.
| Polymer System | Dielectric Constant (κ) at 1 MHz | Dielectric Loss Tangent (tan δ) at 1 MHz | Dielectric Breakdown Strength (kV/mm) | Key Characteristics |
| This compound Polyimide | 2.3 - 3.7[1][2] | ~0.002 - 0.01 | 192 - 361.9[1][2] | Excellent thermal stability, low coefficient of thermal expansion, good mechanical properties.[1] |
| Fluorinated Polyimides | 2.22 - 3.09[3][4] | 0.00676 - 0.0025[4][5] | ~119.7[3] | Low dielectric constant and loss, high thermal stability, good optical transparency, but can have lower mechanical strength.[4][6] |
| Epoxy Resins | 3.0 - 4.0[7] | 0.01 - 0.05[8] | ~20 (500 V/mil)[8] | Good adhesion, chemical resistance, and mechanical properties; higher dielectric constant compared to norbornene-based polymers.[7][9] |
| Benzocyclobutene (BCB) Resins | 2.36 - 2.8[5][10] | < 0.001 - 0.0025[5][10] | Not widely reported | Low dielectric constant and loss, low moisture absorption, good thermal stability.[10] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of dielectric properties.
Dielectric Constant and Dissipation Factor Measurement (ASTM D150)
The dielectric constant (permittivity) and dissipation factor (loss tangent) of the polymer films are determined according to the ASTM D150 standard test method.[11][12]
-
Specimen Preparation: Polymer films of uniform thickness (typically 1-3 mm) are prepared by solution casting or spin coating, followed by a curing process under controlled temperature and atmosphere. The films are then cut into circular or square shapes, ensuring they are larger than the electrodes.
-
Instrumentation: A precision LCR meter or a dielectric analyzer is used. The instrument is equipped with a test fixture consisting of two parallel plate electrodes.
-
Procedure:
-
The thickness of the specimen is measured at several points and the average is calculated.
-
The specimen is placed between the electrodes of the test fixture.
-
The capacitance (C) and dissipation factor (tan δ) of the specimen are measured over a range of frequencies (e.g., 1 kHz to 1 MHz).
-
The capacitance of the empty test fixture (C₀) is also measured.
-
-
Calculation: The dielectric constant (κ) is calculated using the formula: κ = C / C₀
Dielectric Breakdown Strength Measurement (ASTM D149)
The dielectric breakdown strength is determined following the ASTM D149 standard.[13][14]
-
Specimen Preparation: Polymer film specimens are prepared as described above. They should be free of defects, voids, and contaminants.
-
Instrumentation: A high-voltage AC or DC power supply with a suitable voltage ramp rate control and a breakdown voltage detection circuit is used. The test is conducted using two electrodes of a specified geometry (e.g., cylindrical).
-
Procedure:
-
The specimen is placed between the two electrodes. To prevent flashover, the test may be conducted in a dielectric medium like transformer oil.[13]
-
The voltage is applied and increased from zero at a uniform rate (e.g., 500 V/s) until dielectric breakdown occurs, which is indicated by a sudden drop in voltage and a visible puncture in the specimen.
-
-
Calculation: The dielectric breakdown strength is calculated by dividing the breakdown voltage (V) by the thickness of the specimen (d): Breakdown Strength = V / d
Visualizations
Experimental Workflow for Dielectric Property Evaluation
The following diagram illustrates the typical workflow for synthesizing and characterizing the dielectric properties of this compound polymers.
Caption: Experimental workflow for dielectric property evaluation.
Structure-Property Relationship in Norbornene-Based Polyimides
This diagram illustrates the logical relationship between the molecular structure of this compound polymers and their resulting dielectric properties.
Caption: Structure-property relationship in norbornene polyimides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Optimizing dielectric, mechanical, and thermal properties of epoxy resin through molecular design for multifunctional performance - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 8. Epoxy resin knowledge| Dielectric properties of epoxy resins - yolatech.com [yolatech.com]
- 9. A Brief Overview on Epoxies in Electronics: Properties, Applications, and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dielectric Constant and Dissipation Factor - ASTM D150 - Test Method | Lucideon [lucideon.com]
- 12. plastics.ulprospector.com [plastics.ulprospector.com]
- 13. Dielectric Strength ASTM D149, IEC 60243 [intertek.com]
- 14. smithers.com [smithers.com]
Safety Operating Guide
Proper Disposal of 5-Norbornene-2,3-dicarboxylic Anhydride: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 5-Norbornene-2,3-dicarboxylic anhydride (B1165640) is paramount for environmental protection and laboratory safety. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for this chemical. Adherence to these protocols will help mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is crucial to handle 5-Norbornene-2,3-dicarboxylic anhydride with appropriate personal protective equipment (PPE) to prevent exposure. This compound is known to cause serious eye damage, and may cause allergic skin reactions or respiratory issues.[1][2][3]
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tight-sealing safety goggles or a face shield. | To prevent eye contact which can cause serious damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing. | To avoid skin contact which may lead to allergic reactions.[3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | To prevent inhalation of dust, which can cause respiratory sensitization.[1][4] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous waste and dispose of it through a licensed professional waste disposal service.[4]
1. Waste Collection and Storage:
-
Carefully sweep up the solid material, avoiding dust formation.[1][4]
-
Place the collected waste into a suitable, clearly labeled, and closed container.[1][4]
-
Store the waste container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
2. Disposal Method:
-
The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Alternatively, surplus and non-recyclable solutions should be offered to a licensed disposal company.[4]
-
Crucially, do not empty this chemical into drains or release it into the environment. [1][6]
3. Decontamination:
-
Thoroughly decontaminate any tools or surfaces that have come into contact with the chemical using appropriate cleaning agents.
-
Dispose of any contaminated cleaning materials as hazardous waste.
4. Emergency Procedures:
-
In case of an accidental spill, evacuate the area and ensure adequate ventilation.[4]
-
Wearing the appropriate PPE, contain the spill and collect the material as described in the waste collection step.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the following diagram.
Caption: Disposal Workflow for this compound.
This procedural guide is intended to provide clear and actionable information to ensure the safe handling and disposal of this compound in a laboratory setting. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the product.
References
Personal protective equipment for handling 5-Norbornene-2,3-dicarboxylic anhydride
Essential Safety and Handling Guide for 5-Norbornene-2,3-dicarboxylic anhydride (B1165640)
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 5-Norbornene-2,3-dicarboxylic anhydride. The information is intended for laboratory personnel, including researchers, scientists, and drug development professionals, to ensure safe handling and mitigate potential risks.
Hazard Identification and Summary
This compound is a chemical that poses several health risks. It is known to cause serious eye damage and may lead to allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][3][4] Furthermore, it can cause an allergic skin reaction.[1][2][4] Some forms of this chemical are also classified as causing severe skin burns.[3] Adherence to strict safety protocols is mandatory to prevent exposure.
Hazard Classification Data
| Hazard Class | Hazard Statement |
| Serious Eye Damage/Eye Irritation | Causes serious eye damage.[1][2][4][5] |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][3][4][5] |
| Skin Sensitization | May cause an allergic skin reaction.[1][2][4][5] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[3] |
| Acute Toxicity (Oral) | Harmful if swallowed.[3][6] |
| Acute Inhalation Toxicity | Toxic if inhaled.[6] |
Operational Plan: Safe Handling Protocol
Safe handling of this compound requires careful preparation, the use of engineering controls, and the consistent use of appropriate personal protective equipment.
Engineering Controls
All operations involving this chemical should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] Ensure that eyewash stations and safety showers are readily accessible and in good working order.[5]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential for personnel safety. The following table summarizes the mandatory PPE for handling this compound.
| Protection Area | Required Equipment | Standard/Specification | Rationale |
| Eye/Face | Tightly fitting safety goggles or a face shield. | Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][5] | Protects against splashes, dust, and vapors which can cause serious eye damage.[1][2][4] |
| Hand | Chemical-resistant, impervious gloves (e.g., nitrile or neoprene). | Gloves must be inspected prior to use.[4][7] | Prevents skin contact which can lead to irritation and allergic reactions.[5][7] |
| Body | A flame-retardant lab coat, long pants, and closed-toe shoes. | Wear appropriate protective clothing to prevent skin exposure.[5][7][8] | Provides a barrier against accidental spills and contact.[7] |
| Respiratory | A NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors and particulates. | Required if ventilation is inadequate or if dust is generated. Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1][5] | Protects the respiratory system from irritating dust and vapors that can cause sensitization.[1][2][3] |
Step-by-Step Handling Procedure
-
Pre-Operational Checks :
-
Verify that the chemical fume hood is functioning correctly.
-
Ensure safety shower and eyewash stations are accessible.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have spill cleanup materials readily available.
-
-
Handling :
-
Post-Handling :
-
Thoroughly clean the work area and any equipment used.
-
Carefully remove PPE to avoid skin contamination.
-
Wash hands and face thoroughly with soap and water after completing the work.[9]
-
Disposal Plan
Waste containing this compound is considered hazardous. All disposal activities must comply with local, regional, and national regulations.[1][10]
-
Waste Segregation : Collect unused material and any contaminated items (e.g., gloves, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.[8]
-
Disposal Method : Do not empty into drains.[1] Dispose of the hazardous waste through a licensed professional waste disposal service.[7][11]
Visual Workflow for Safe Handling
Caption: Workflow for safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. emsdiasum.com [emsdiasum.com]
- 4. capotchem.com [capotchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 5-Norbornene-2,3-dicarboxylic acid(3813-52-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. dept.harpercollege.edu [dept.harpercollege.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
